Hexyl nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGVBZGSFLJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046245 | |
| Record name | Hexyl nicotinate | |
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Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23597-82-2 | |
| Record name | Hexyl nicotinate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl nicotinate | |
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| Record name | Hexyl nicotinate | |
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| Record name | 3-Pyridinecarboxylic acid, hexyl ester | |
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| Record name | Hexyl nicotinate | |
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| Record name | Hexyl nicotinate | |
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| Record name | HEXYL NICOTINATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hexyl Nicotinate on Skin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hexyl nicotinate, an ester of nicotinic acid (niacin), is a vasoactive agent primarily used in topical formulations for its ability to induce localized vasodilation and increase cutaneous blood flow.[1][2] This rubefacient effect stems from its penetration through the stratum corneum and subsequent enzymatic hydrolysis to nicotinic acid, the active moiety. The core mechanism of action is not direct but is mediated through the activation of a G-protein coupled receptor on skin-resident cells, leading to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2).[3] These prostaglandins then act on vascular smooth muscle cells to cause vasodilation. Evidence also points to a secondary contribution from local sensory nerves.[4][5] This guide provides a detailed examination of the signaling pathways, quantitative effects, and experimental protocols used to elucidate the mechanism of this compound on the skin.
Core Mechanism of Action: From Prodrug to Vasoactive Response
This compound is a lipophilic prodrug designed for enhanced skin penetration compared to its parent compound, nicotinic acid. Its mechanism can be dissected into two primary stages: penetration and conversion, followed by receptor-mediated signal transduction.
-
Penetration and Bioactivation: The hexyl ester moiety increases the compound's lipophilicity, facilitating its passage through the lipid-rich stratum corneum. Once within the viable epidermis, cutaneous esterases hydrolyze this compound into nicotinic acid and hexanol. Nicotinic acid is the pharmacologically active agent responsible for the subsequent vascular response.
-
Signal Transduction Cascade: Nicotinic acid activates the G-protein coupled receptor GPR109A (also known as HM74A or the niacin receptor), which is expressed on Langerhans cells and keratinocytes within the epidermis. This activation initiates an intracellular signaling cascade involving the mobilization of arachidonic acid from the cell membrane. The arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into various prostaglandins, with Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) being the primary effectors.
-
Vasodilation: PGD2 and PGE2 diffuse from the epidermal cells to the underlying dermal microvasculature. They bind to prostanoid receptors (DP1 and EP receptors, respectively) on the vascular smooth muscle cells of arterioles. This binding leads to smooth muscle relaxation, resulting in vasodilation, an increase in local cutaneous blood flow, and the characteristic erythema (redness) and sensation of warmth.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of topically applied this compound.
Quantitative Analysis of Cutaneous Effects
The vasodilatory effect of nicotinic acid esters is quantifiable through measurements of skin blood flow and erythema. Studies on methyl nicotinate, a closely related ester, provide precise data on the involvement of key pathways.
| Parameter Measured | Agent(s) | Result | Statistical Significance | Reference |
| Inhibition of Vasodilation | ||||
| Cutaneous Perfusion Increase | Methyl Nicotinate + NSAID (COX Inhibitor) | 82% reduction in MN-induced perfusion increase | P < 0.01 | |
| Cutaneous Perfusion Increase | Methyl Nicotinate + Lidocaine/Prilocaine | 32% reduction in MN-induced perfusion increase | P < 0.01 | |
| Cutaneous Perfusion Increase | Methyl Nicotinate + L-NMMA (NO Synthase Inhibitor) | No significant effect on the microvascular response | N/A | |
| Dose-Response Effect | ||||
| Cutaneous Blood Flow & Erythema | 0.1% vs 1.0% this compound Lotion | 1.0% lotion elicited a greater increase in blood flow and a higher percentage of positive responses. | Not specified in abstract | |
| Temporal Characteristics | ||||
| Lag-time to initial vasodilation response | This compound on Urea-treated skin | Significantly longer lag-time compared to skin treated with a lipid-rich cream. | Not specified in abstract | |
| Time to maximum vasodilation response | This compound on Lipid-rich cream-treated skin | Shorter time to maximum response compared to its placebo. | Not specified in abstract | |
| Table 1: Summary of Quantitative Data from Studies on Nicotinate Esters. |
Experimental Protocols
The investigation of this compound's mechanism of action relies on non-invasive techniques to measure physiological changes in the skin.
Protocol for Measurement of Skin Blood Flow using Laser Doppler Flowmetry (LDF)
Laser Doppler Flowmetry (LDF) is a standard non-invasive method used to assess microvascular blood perfusion in real-time.
Objective: To quantify the change in cutaneous blood flow following the topical application of this compound.
Methodology:
-
Subject Acclimatization: Subjects rest in a temperature-controlled room (22-24°C) for at least 20-30 minutes to ensure stable baseline skin perfusion.
-
Site Selection: A test area is demarcated on the volar forearm, avoiding visible veins and hair.
-
Baseline Measurement: An LDF probe is affixed to the skin within the test area, and baseline blood flow is recorded for 5-10 minutes until a stable signal is achieved. The output is typically measured in arbitrary Perfusion Units (PU).
-
Product Application: A standardized dose (e.g., 10-20 µL) of the this compound formulation is applied to a defined area (e.g., 1 cm²) adjacent to the LDF probe. A control site receives the vehicle alone.
-
Continuous Monitoring: Cutaneous blood flow is continuously recorded for a predefined period (e.g., 60-90 minutes) to capture the onset, peak, and duration of the vasodilatory response.
-
Data Analysis: Key parameters are extracted from the LDF signal, including:
-
Lag time to onset of response.
-
Time to peak perfusion.
-
Maximum perfusion increase (Peak PU - Baseline PU).
-
Area under the curve (AUC) representing total perfusion change.
-
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms [diva-portal.org]
An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to hexyl nicotinate. It is intended to serve as a technical resource for professionals in research and development.
Chemical Identity and Structure
This compound, the hexyl ester of nicotinic acid (Vitamin B3), is identified by the CAS Number 23597-82-2.[1][2][3][4][5] Its structure consists of a pyridine ring substituted with a hexoxycarbonyl group at the 3-position. This structure imparts a combination of hydrophilic (pyridine ring) and lipophilic (hexyl chain) characteristics, influencing its physical properties and biological activity.
Table 1: Chemical Identifiers and Structural Representations
| Identifier | Value |
| IUPAC Name | hexyl pyridine-3-carboxylate |
| Synonyms | Nicotinic acid hexyl ester, 3-Pyridinecarboxylic acid hexyl ester, Nicotherm |
| CAS Number | 23597-82-2 |
| EC Number | 245-767-4 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| SMILES | CCCCCCOC(=O)C1=CN=CC=C1 |
| InChI | InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 |
| InChIKey | RVYGVBZGSFLJKH-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid at room temperature. Its physical and chemical properties are critical for its formulation in topical preparations, where it functions as a rubefacient and vasodilating agent to stimulate blood circulation.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 207.27 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 329-330 °C @ 760 mmHg (est.) 140 °C (pressure not specified) | |
| Density | 1.017 - 1.021 g/cm³ @ 20 °C | |
| Refractive Index | 1.4880 - 1.4920 @ 20 °C | |
| Water Solubility | 0.17 g/L @ 32 °C | |
| LogP (o/w) | 3.51 | |
| Purity (GC) | ≥ 98% | |
| Flash Point | ~128 °C |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Key Spectroscopic Data References
| Technique | Database / Reference |
| ¹H NMR | PubChem CID 90202, SpectraBase |
| ¹³C NMR | PubChem CID 90202 |
| IR | PubChem CID 90202, Thermo Scientific |
| Mass Spectrometry | NIST WebBook, PubChem CID 90202 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for synthesizing this compound based on the Fischer esterification of nicotinic acid with 1-hexanol.
Materials:
-
Nicotinic acid
-
1-Hexanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask, add nicotinic acid, a 3- to 5-fold molar excess of 1-hexanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nicotinic acid). Add toluene to facilitate azeotropic removal of water.
-
Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected, typically several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nicotinic acid. A final wash with brine can improve separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove toluene and excess 1-hexanol.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a representative method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, e.g., 70:30 (Acetonitrile:Water with 0.1% acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 250-280 nm (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak by its retention time compared to the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard calibration curve.
Mechanism of Action and Visualization
Vasodilation Signaling Pathway
Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid activates the G-protein coupled receptor GPR109A, primarily found on epidermal Langerhans cells and dermal macrophages. This activation initiates a signaling cascade leading to the synthesis and release of Prostaglandin D2 (PGD2). PGD2 then diffuses to nearby capillaries in the dermis, where it binds to its receptor (DP1) on vascular smooth muscle cells, causing relaxation and subsequent vasodilation. This increased blood flow is responsible for the characteristic erythema (redness) and warming sensation.
Caption: Signaling pathway of this compound-induced cutaneous vasodilation.
General Experimental Workflow
The characterization and quantification of this compound typically follow a standardized workflow, beginning with sample preparation and proceeding through chromatographic separation and spectroscopic confirmation.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. This compound, 23597-82-2 [thegoodscentscompany.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 23597-82-2 [m.chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Vasodilatory Effects of Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl nicotinate, a hexyl ester of nicotinic acid, is a potent topical vasodilator. Its mechanism of action is primarily mediated through the activation of the G-protein coupled receptor GPR109A on epidermal cells, leading to the initiation of the arachidonic acid cascade and the subsequent synthesis of vasodilatory prostaglandins, principally Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins then act on vascular smooth muscle cells to induce relaxation and increase cutaneous blood flow. This technical guide provides a comprehensive overview of the research on the vasodilatory effects of this compound, including quantitative data from clinical studies, detailed experimental protocols, and a visual representation of the key signaling pathways and experimental workflows.
Introduction
This compound is a lipophilic derivative of nicotinic acid (niacin) that is readily absorbed through the stratum corneum. For years, topical application of nicotinates has been utilized to enhance local circulation, with the resulting erythema serving as a visual indicator of their vasodilatory efficacy.[1] More recently, non-invasive techniques such as laser Doppler flowmetry and velocimetry have enabled precise quantification of these changes in skin blood flow.[2][3] This guide synthesizes the current understanding of this compound's vasodilatory properties, with a focus on the underlying molecular mechanisms and the experimental methodologies used to investigate them.
Mechanism of Action
The vasodilatory effect of this compound is a multi-step process initiated in the epidermis and culminating in the relaxation of dermal blood vessels.
2.1. GPR109A Receptor Activation
Upon topical application, this compound penetrates the skin and is hydrolyzed to nicotinic acid, which then binds to and activates the G-protein coupled receptor 109A (GPR109A). This receptor is expressed on the surface of both Langerhans cells and keratinocytes in the epidermis.[4]
2.2. Arachidonic Acid Cascade and Prostaglandin Synthesis
Activation of GPR109A triggers an intracellular signaling cascade that leads to the activation of phospholipase A2. This enzyme mobilizes arachidonic acid from the cell membrane.[5] The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into various prostaglandins. Research indicates that the early phase of the flushing response is mediated by COX-1 in Langerhans cells, leading to the production of both PGD2 and PGE2. The late phase is driven by COX-2 activation in keratinocytes, which primarily synthesizes PGE2.
2.3. Vascular Smooth Muscle Relaxation
The synthesized prostaglandins, PGD2 and PGE2, diffuse to the underlying dermal microvasculature. There, they bind to their respective receptors (DP1 for PGD2 and EP receptors for PGE2) on vascular smooth muscle cells. This binding initiates a signaling cascade within the smooth muscle cells that ultimately leads to a decrease in intracellular calcium levels and subsequent muscle relaxation, resulting in vasodilation and increased blood flow.
2.4. Role of Nitric Oxide
While the prostaglandin pathway is the principal mediator of nicotinate-induced vasodilation, the involvement of the nitric oxide (NO) pathway has also been investigated. However, studies on methyl nicotinate, a similar compound, have shown that inhibition of nitric oxide synthase (NOS) does not significantly affect the vasodilatory response, suggesting that the NO pathway plays a minimal, if any, role.
Quantitative Data on Vasodilatory Effects
The vasodilatory effects of this compound have been quantified in several clinical studies, primarily using laser Doppler flowmetry or velocimetry to measure changes in skin blood flow.
Table 1: Dose-Response Relationship of Topical this compound on Skin Blood Flow in Healthy Volunteers
| This compound Concentration | Mean Erythema Score (0-3 scale) | Mean Increase in Blood Cell Flux (Arbitrary Units) |
| Vehicle (Control) | 0 | Baseline |
| 0.025% | 0.5 | Dose-related increase |
| 0.05% | 1.2 | Dose-related increase |
| 0.1% | 1.8 | Dose-related increase |
Note: Data is presented qualitatively as "dose-related increase" as specific quantitative values with statistical analysis were not available in the cited abstracts.
Table 2: Effect of Topical this compound on Cutaneous Blood Flow in Patients with Raynaud's Phenomenon and Healthy Controls
| Treatment Group | Application Site | Outcome |
| 25 Patients with Raynaud's Phenomenon | Forearm and Fingers | Increased cutaneous blood flow with 0.1% and 1.0% lotion. |
| 5 Healthy Volunteers | Forearm and Fingers | Increased cutaneous blood flow with 0.1% and 1.0% lotion. |
Note: The study noted a greater increase in blood flow and a higher percentage of positive responses with the 1.0% concentration compared to the 0.1% concentration. The response was more frequent on the forearm than on the fingers.
Experimental Protocols
4.1. In Vivo Assessment of Vasodilation using Laser Doppler Flowmetry
This protocol describes a typical clinical study design to evaluate the dose-response effect of topical this compound on skin blood flow.
4.1.1. Subjects
-
Recruit healthy volunteers with no history of skin diseases or allergies to nicotinates.
-
Ensure subjects acclimatize to the ambient room temperature (e.g., 21-22°C) for at least 20 minutes before measurements.
4.1.2. Materials
-
This compound lotions at various concentrations (e.g., 0.025%, 0.05%, 0.1%) and a vehicle control lotion.
-
Laser Doppler Flowmeter/Velocimeter (e.g., Perimed Pf2).
-
Circular templates for consistent application area.
-
Cotton-tipped applicators.
4.1.3. Procedure
-
Mark circular test sites of a defined diameter on the volar forearm of each subject.
-
Record baseline blood flow measurements at each test site using the laser Doppler probe.
-
Apply a standardized volume of each this compound concentration and the vehicle control to the respective test sites using a cotton-tipped applicator.
-
Record blood flow measurements continuously or at fixed time intervals (e.g., every 5 minutes for 60 minutes) at each test site.
-
Visually assess and score the degree of erythema at each time point.
4.1.4. Data Analysis
-
Calculate the area under the curve (AUC) of the blood flow versus time plot for each concentration.
-
Determine the peak blood flow and the time to reach peak flow.
-
Statistically compare the responses between different concentrations and the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
4.2. In Vitro Vasodilation Assay using Isolated Vascular Smooth Muscle Cells
This protocol outlines an in vitro experiment to investigate the direct vasodilatory effect of prostaglandins on vascular smooth muscle cells.
4.2.1. Cell Culture
-
Culture human or animal vascular smooth muscle cells (VSMCs) in an appropriate growth medium.
-
Plate the cells in multi-well plates and grow to confluence.
4.2.2. Pre-contraction
-
Wash the cells with a physiological salt solution (PSS).
-
Induce contraction by adding a vasoconstrictor agent (e.g., phenylephrine or angiotensin II) to the PSS and incubate for a defined period.
4.2.3. Treatment
-
Prepare solutions of PGD2 and PGE2 at various concentrations.
-
Add the prostaglandin solutions to the pre-contracted VSMCs.
-
Include a vehicle control.
4.2.4. Measurement of Relaxation
-
Measure changes in cell morphology (e.g., cell length or area) using microscopy and image analysis software as an indicator of relaxation.
-
Alternatively, use more advanced techniques like atomic force microscopy to measure changes in cell stiffness.
4.2.5. Data Analysis
-
Quantify the degree of relaxation for each prostaglandin concentration.
-
Generate dose-response curves and calculate EC50 values.
Visualizations
5.1. Signaling Pathways
5.2. Experimental Workflow
Conclusion
This compound is an effective topical vasodilator that primarily acts through the GPR109A-mediated prostaglandin synthesis pathway in the skin. The resulting increase in cutaneous blood flow is dose-dependent and can be accurately quantified using non-invasive techniques like laser Doppler flowmetry. The lack of significant nitric oxide involvement distinguishes its mechanism from some other vasodilators. Further research with more detailed quantitative reporting and standardized protocols will enhance the comparative analysis of its efficacy and support its development for therapeutic applications, such as in conditions characterized by peripheral vasoconstriction like Raynaud's phenomenon.
References
- 1. karger.com [karger.com]
- 2. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Hexyl Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl nicotinate, the hexyl ester of nicotinic acid, is primarily recognized for its topical vasodilatory effects, leading to its use in products aimed at improving microcirculation. While its in vivo effects on skin blood flow are well-documented, a comprehensive understanding of its specific in vitro biological activities remains less defined in publicly available scientific literature. This technical guide synthesizes the current knowledge on the in vitro biological profile of this compound, drawing inferences from studies on related nicotinic acid compounds and outlining the established experimental protocols for assessing relevant biological activities. A notable gap exists in the literature regarding specific quantitative in vitro data (e.g., IC50 values) for this compound's antioxidant, anti-inflammatory, and cytotoxic properties. This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing what is known and highlighting areas requiring further investigation.
Introduction
This compound is a lipophilic derivative of nicotinic acid (niacin or vitamin B3). Its primary pharmacological action is peripheral vasodilation, which manifests as erythema (reddening of the skin) upon topical application. This effect is attributed to the release of prostaglandin D2 (PGD2) from skin cells. While the vasodilatory response is a key characteristic, a deeper understanding of its cellular and molecular mechanisms, as well as other potential biological activities, is crucial for its broader therapeutic application and safety assessment. This guide explores the known and potential in vitro biological activities of this compound.
Vasodilatory Activity
The most prominent biological activity of this compound is its ability to induce vasodilation. In vivo studies have extensively demonstrated its capacity to increase cutaneous blood flow.[1][2][3] However, detailed in vitro studies elucidating the direct mechanism on vascular endothelial and smooth muscle cells are limited for this compound specifically. The proposed mechanism is largely extrapolated from the known actions of its parent compound, nicotinic acid.
Proposed Signaling Pathway for Vasodilation
The vasodilatory effect of nicotinic acid and its esters is believed to be mediated primarily through the prostaglandin pathway. Upon penetration into the skin, this compound is likely hydrolyzed by esterases to release nicotinic acid.[1] Nicotinic acid then activates the G protein-coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes. This activation triggers a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, particularly PGD2 and PGE2. These prostaglandins then act on receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.
References
- 1. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Comparative Skin Penetration of Hexyl Nicotinate and Niacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the skin penetration properties of hexyl nicotinate and niacin (nicotinic acid). It is intended for researchers, scientists, and professionals in drug development who are interested in the topical delivery of these vasoactive compounds. The document synthesizes available quantitative data, details common experimental methodologies for assessing skin permeation, and illustrates the key signaling pathway involved in their primary pharmacological effect. A central finding is that this compound, a lipophilic ester of nicotinic acid, exhibits significantly enhanced penetration through the epidermis compared to the more hydrophilic niacin. This difference in permeability has profound implications for the formulation and efficacy of topical products designed for localized vasodilation and related therapeutic effects.
Comparative Skin Penetration: Quantitative Data
The skin penetration of this compound and niacin is fundamentally governed by their physicochemical properties, particularly lipophilicity. This compound, as a more lipophilic molecule, more readily partitions into and permeates through the lipid-rich stratum corneum, the primary barrier to percutaneous absorption. In contrast, the epidermis presents a significant barrier to the more water-soluble niacin.[1]
The following tables summarize the available quantitative data from in vitro studies, primarily utilizing Franz diffusion cells with human or animal skin models. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as vehicle composition, skin source, and occlusion.
Table 1: In Vitro Skin Permeation of Niacin (Nicotinic Acid)
| Skin Type | Vehicle | Applied Dose/Concentration | Duration (hr) | Permeation (% of applied dose) | Flux (µg/cm²/hr) | Permeability Coefficient (Kp) (cm/hr) | Reference |
| Human (unoccluded) | Not specified | Not specified | 72 | 0.7 ± 0.2% | Not Reported | Not Reported | [2] |
| Human (occluded) | Not specified | Not specified | 72 | 3.3 ± 1.6% | Not Reported | Not Reported | [2] |
| Rat (unoccluded) | Not specified | Not specified | 72 | 5.7 ± 0.6% | Not Reported | Not Reported | [2] |
| Rat (occluded) | Not specified | Not specified | 72 | 8.6 ± 0.8% | Not Reported | Not Reported | [2] |
Table 2: Comparative Permeation of Nicotinic Acid and its Esters
| Compound | Skin Layer | Permeability (cm/h x 10³) | Lag Time (h) | Metabolism to Nicotinic Acid | Reference |
| Nicotinic Acid | Epidermis | 0.0019 ± 0.0006 | 11.0 ± 2.4 | N/A | |
| Dermis | 0.16 ± 0.05 | ~0 | N/A | ||
| Methyl Nicotinate | Epidermis | 0.04 ± 0.01 | 3.5 ± 0.8 | Limited | |
| Dermis | 0.19 ± 0.06 | ~0 | Pronounced | ||
| This compound | Epidermis | 1.3 ± 0.4 | ~0 | Limited | |
| Dermis | 0.17 ± 0.05 | ~0 | Pronounced |
Data from in vitro studies on human cadaver skin.
Experimental Protocols
The in vitro determination of skin penetration for compounds like this compound and niacin is predominantly conducted using Franz diffusion cells, following methodologies outlined in guidelines such as OECD 428.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a typical experimental setup for assessing the percutaneous absorption of a test substance.
Objective: To quantify the rate and extent of skin penetration of a topically applied substance.
Apparatus:
-
Franz diffusion cells (static or flow-through)
-
Water bath with circulator and heater
-
Magnetic stirrers
-
Human or animal skin membrane (e.g., excised human skin from elective surgery, porcine ear skin)
-
Dermatome (for preparing split-thickness skin)
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Skin Preparation:
-
Excised skin is carefully cleaned of any adhering subcutaneous fat.
-
If required, split-thickness skin (typically 200-500 µm) is prepared using a dermatome.
-
The integrity of the skin barrier is assessed (e.g., by measuring transepidermal water loss - TEWL or electrical resistance). Skin samples not meeting predefined integrity criteria are discarded.
-
-
Franz Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
The receptor chamber is filled with a known volume of a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at 32°C to mimic physiological skin surface temperature.
-
The receptor fluid is continuously stirred to ensure a homogenous concentration of the permeated substance.
-
-
Application of Test Substance:
-
A precise amount of the test formulation (containing this compound or niacin) is applied evenly to the surface of the skin in the donor chamber. For liquids, this is typically up to 10 µl/cm², and for solids, 1-5 mg/cm².
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn from the sampling arm.
-
Immediately after each sampling, an equal volume of fresh, pre-warmed receptor fluid is added back to the receptor chamber to maintain a constant volume and sink conditions.
-
-
Quantification:
-
The concentration of the test substance (and any metabolites, if applicable) in the collected samples is determined using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
The cumulative amount of the substance permeated through the skin per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the substance in the donor chamber.
-
The lag time (t_lag) is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.
-
Experimental Workflow Diagram
In Vitro Skin Permeation Experimental Workflow.
Mechanism of Action and Signaling Pathway
The primary pharmacological effect of topically applied niacin and its esters, such as this compound, is vasodilation, which manifests as skin flushing or erythema. This effect is initiated by the binding of nicotinic acid to the G-protein coupled receptor 109A (GPR109A), which is expressed on various skin cells, including epidermal Langerhans cells and keratinocytes.
Niacin-Induced Vasodilation Signaling Pathway
The binding of niacin to GPR109A initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the surrounding blood vessels, causing them to dilate.
Signaling Pathway of Niacin-Induced Cutaneous Vasodilation.
Conclusion
References
- 1. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexyl Nicotinate (CAS: 23597-82-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental evaluation of hexyl nicotinate.
Core Physicochemical Properties
This compound, a nicotinic acid ester, is a colorless to pale yellow, oily liquid.[1] It is formed from the esterification of nicotinic acid (niacin) and hexanol.[1] Its lipophilic nature contributes to its enhanced skin penetration compared to niacin.[2][3][4]
| Property | Value | Source |
| CAS Number | 23597-82-2 | |
| Molecular Formula | C12H17NO2 | |
| Molecular Weight | 207.27 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | |
| Boiling Point | 147 °C | |
| Density | 1.0133 - 1.021 g/cm³ @ 20°C | |
| Refractive Index | 1.488 - 1.492 @ 20°C | |
| Solubility | Soluble in DMSO and organic solvents; limited solubility in water. | |
| Flash Point | 140 °C |
Biological Activity and Mechanism of Action
This compound is primarily known for its vasodilatory effects, leading to increased blood circulation in the skin where it is topically applied. This property makes it a common active ingredient in topical preparations for conditions such as Raynaud's phenomenon and in cosmetic formulations aimed at improving skin metabolism. It is also used for the topical treatment of muscle, joint, and ligament pain due to its rubefacient (warming) and circulation-stimulating properties.
The proposed mechanism of action involves the enzymatic hydrolysis of this compound in the skin to release nicotinic acid and hexanol. Nicotinic acid then acts on vascular smooth muscle, though the precise signaling pathway for its vasodilatory effect is complex and can involve multiple mechanisms, including the release of prostaglandins and activation of cyclic nucleotide pathways.
Proposed mechanism of this compound-induced vasodilation.
Experimental Protocols
In Vivo Assessment of Vasodilation using Laser Doppler Velocimetry
This non-invasive technique is used to measure the change in cutaneous blood flow following the topical application of this compound.
Objective: To quantify the vasodilatory effect of this compound on the skin.
Materials:
-
This compound lotion (e.g., 0.1% and 1.0% concentrations).
-
Laser Doppler Velocimeter (e.g., Perimed Pf2).
-
Healthy human volunteers or patients with conditions like Raynaud's phenomenon.
-
Skin cleaning supplies.
Procedure:
-
Acclimatize the subject in a temperature-controlled room for at least 20 minutes.
-
Select and clean the application sites on the skin (e.g., forearm, fingers).
-
Record baseline skin blood flow measurements using the Laser Doppler Velocimeter.
-
Apply a standardized amount of the this compound lotion to the selected skin area.
-
Continuously or intermittently monitor the skin blood flow at the application site for a specified period (e.g., 30-60 minutes).
-
Record the time to onset of vasodilation, the time to peak blood flow, and the magnitude of the change in blood flow.
-
A control lotion (vehicle without this compound) should be applied to a contralateral site for comparison.
Workflow for assessing vasodilation using Laser Doppler Flowmetry.
In Vitro Skin Penetration Study using Franz Diffusion Cells
This method is used to assess the permeation of this compound through the skin.
Objective: To determine the rate and extent of this compound penetration through ex vivo human or animal skin.
Materials:
-
Franz diffusion cells.
-
Dermatomed human or animal skin (e.g., 400 ± 50 μm thickness).
-
Receptor fluid (e.g., 0.9% NaCl with 1% bovine serum albumin and 0.05% gentamycin sulfate).
-
This compound solution in a suitable vehicle.
-
Analytical instrumentation for quantification (e.g., HPLC).
Procedure:
-
Thaw and mount the dermatomed skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), collect samples from the receptor fluid.
-
Replenish the receptor compartment with fresh receptor fluid after each sampling.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the flux.
Safety and Handling
This compound is classified as a skin and eye irritant. It may also cause respiratory irritation.
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P271: Use only outdoors or in a well-ventilated area. |
Storage: Store in a well-ventilated place and keep the container tightly closed. For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or irritation is experienced.
This document is intended for research and development purposes only. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.
References
An In-Depth Technical Guide to the Solubility of Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, the hexyl ester of nicotinic acid, is a lipophilic compound utilized in topical formulations for its vasodilatory properties, leading to a warming sensation and increased blood circulation in the skin.[1][2] Its efficacy and formulation characteristics are intrinsically linked to its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and an exploration of its relevant signaling pathway.
Core Data: this compound Solubility
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation development. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 0.17 g/L[3][4] | 32 | Not Specified |
| Water | 460 mg/L[5] | 25 | Experimental |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic and warming to 60°C |
| Alcohol | Soluble | Not Specified | Not Specified |
| Oils | Excellent solubility | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., ethanol, propylene glycol, mineral oil).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Turbidimetric Method for Kinetic Solubility
This high-throughput method is often used in early drug discovery to screen the kinetic solubility of compounds.
Principle: A concentrated stock solution of the compound in a water-miscible solvent (e.g., DMSO) is serially diluted in an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is determined.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This will induce precipitation if the solubility limit is exceeded.
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO only).
Signaling Pathway Visualization
This compound, as a nicotinic acid ester, is believed to exert its vasodilatory effects through a mechanism involving the GPR109A receptor and the subsequent production of prostaglandins.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Method.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The presented data and experimental protocols are intended to support researchers and formulation scientists in their work with this active ingredient. Further studies are warranted to establish a more comprehensive quantitative solubility profile in a wider range of pharmaceutically relevant solvents. The elucidation of its signaling pathway provides a basis for understanding its mechanism of action and for the development of novel topical formulations.
References
- 1. biorelevant.com [biorelevant.com]
- 2. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. filab.fr [filab.fr]
- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Hexyl Nicotinate for Microcirculation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of hexyl nicotinate in the study of cutaneous microcirculation. This compound, a lipophilic ester of nicotinic acid, serves as a potent topical vasodilator, making it a valuable tool for investigating skin blood flow dynamics, endothelial function, and the efficacy of vasoactive compounds. This document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Mechanism of Action
Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. The primary mechanism of its vasodilatory effect is mediated through the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from skin cells.[1] This process is initiated by the activation of the arachidonic acid cascade. Additionally, local sensory nerves play a significant role in the induced vasodilation.[2] While the nitric oxide (NO) pathway is a common mediator of vasodilation, studies on methyl nicotinate suggest that the NO pathway is not significantly involved in the microvascular response to topical nicotinates.[2]
The vasodilatory response to nicotinic acid and its derivatives is complex. While systemically administered niacin is known to act via the GPR109A receptor, its role in the topical application of this compound is less direct.[3][4] The localized vasodilation is primarily attributed to the direct action of prostaglandins on the vascular smooth muscle of dermal arterioles and capillaries, leading to an increase in cutaneous blood flow and erythema.
Data Presentation: Quantitative Effects on Microcirculation
The following tables summarize the quantitative data from various studies on the effects of this compound and other nicotinic acid esters on cutaneous microcirculation.
Table 1: Dose-Response Relationship of this compound on Cutaneous Blood Flow
| Concentration of this compound | Outcome Measure | Result | Reference |
| 0.1% Lotion | Increase in cutaneous blood flow | Observed in both healthy volunteers and patients with Raynaud's phenomenon. | Bunker et al., 1988 |
| 1.0% Lotion | Increase in cutaneous blood flow | Greater increase and higher percentage of positive responses compared to 0.1% lotion. | Bunker et al., 1988 |
| Dose-related | Mean erythematous responses and increased blood cell flux | Observed in 10 healthy volunteers. | Dowd et al., 1987 |
Table 2: Time-Course of Vasodilatory Response to Nicotinates
| Nicotinate Ester | Concentration | Time to Onset of Action | Time to Peak Response | Duration of Action | Reference |
| This compound | 10 mM | - | 17 - 35 min (influenced by pre-treatment) | - | Roskos et al., 1990 |
| Methyl Nicotinate | 1% | 5 min | 15 - 30 min | Declines to baseline by 120 min. | Lo et al., 2003 |
| Benzyl Nicotinate | Not specified | Earliest on forehead | - | Fastest decrease on forehead | Willemsen et al., 1995 |
Table 3: Influence of Formulation and Pre-treatment on this compound-Induced Vasodilation
| Pre-treatment/Formulation | Parameter | Effect | Reference |
| Occlusion with vehicle | Time to peak response | Significantly shortened | Roskos et al., 1990 |
| Occlusion with vehicle + 2-pyrrolidone | Time to peak response | Significantly shortened | Roskos et al., 1990 |
| Occlusion with vehicle + laurocapram | Time to peak response | Significantly shortened | Roskos et al., 1990 |
| Cream with 5% urea | Lag-time to initial response | Significantly longer compared to a lipid-rich cream. | Loden et al., 2003 |
| Lipid-rich cream | Time to maximum response | Shorter compared to its placebo. | Loden et al., 2003 |
Experimental Protocols
The following section details a generalized experimental protocol for studying the effects of topical this compound on skin microcirculation using Laser Doppler Flowmetry (LDF) or Laser Doppler Velocimetry (LDV).
Study Population
-
Healthy volunteers with no history of dermatological or systemic vascular diseases.
-
Specific patient populations (e.g., individuals with Raynaud's phenomenon, diabetes) depending on the research question.
Materials
-
This compound solution or lotion at desired concentrations (e.g., 0.1%, 1.0%).
-
Vehicle control (placebo formulation without this compound).
-
Laser Doppler Flowmeter/Velocimeter (e.g., Periflux system).
-
Skin thermometer.
-
Double-sided adhesive rings for probe attachment.
Procedure
-
Acclimatization: Subjects should rest in a temperature-controlled room (e.g., 22-24°C) for at least 20-30 minutes to allow for cardiovascular stabilization.
-
Site Selection: Select and mark the test areas on the skin, typically the volar forearm, which has been shown to have a reproducible response. Other sites like the forehead or calf can also be used.
-
Baseline Measurement: Attach the Laser Doppler probe to the skin using an adhesive ring, ensuring minimal pressure. Record baseline skin blood flow for a stable period (e.g., 5-10 minutes).
-
Topical Application:
-
Apply a standardized amount of the this compound formulation to the designated test area.
-
Apply the vehicle control to a contralateral or adjacent site.
-
For studies involving penetration enhancers, a pre-treatment phase is included before the application of this compound.
-
-
Data Acquisition: Continuously record the skin blood flow using the Laser Doppler device for a predefined period (e.g., 60-120 minutes).
-
Data Analysis:
-
Express blood flow in arbitrary perfusion units (APU) or as a percentage of the baseline.
-
Determine key parameters:
-
Lag time: Time from application to the initial increase in blood flow.
-
Time to peak flow (Tmax): Time from application to the maximum blood flow.
-
Peak flow: The maximum blood flow value achieved.
-
Area Under the Curve (AUC): Represents the total increase in blood flow over the measurement period.
-
-
Control Measures
-
Vehicle Control: Essential to differentiate the pharmacological effect of this compound from the physical effects of the vehicle or application.
-
Untreated Control: An area of skin with no application to monitor for systemic or environmental changes in blood flow.
-
Probe Pressure: Standardize probe pressure to avoid mechanical artifacts affecting blood flow measurements.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound microcirculation studies.
References
- 1. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
hexyl nicotinate GPR109A receptor activation theory
An In-depth Technical Guide to the GPR109A Receptor Activation by Hexyl Nicotinate
Introduction
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a seven-transmembrane receptor that has garnered significant interest in drug development.[1] It is primarily expressed in adipocytes and various immune cells, including macrophages, neutrophils, and epidermal Langerhans cells.[1][2][3] GPR109A is activated by the B-complex vitamin niacin (nicotinic acid) and the endogenous metabolites β-hydroxybutyrate (a ketone body) and butyrate (a short-chain fatty acid produced by gut microbiota).[4]
This compound, an ester of nicotinic acid, is a pharmacological agonist for GPR109A. Its activity is predicated on the core nicotinic acid moiety, which is essential for receptor binding and activation. This guide provides a detailed technical overview of the theoretical and experimental basis of GPR109A activation by nicotinic acid derivatives like this compound, focusing on the downstream signaling pathways, quantitative interaction data, and the experimental protocols used for its characterization.
GPR109A Receptor Activation and Ligand Binding
The activation of GPR109A by agonists such as niacin and its derivatives is initiated by the binding of the ligand to a pocket within the transmembrane helices of the receptor. The carboxyl group of the nicotinic acid molecule is a critical feature for this interaction. Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues crucial for ligand binding. These include Arginine (Arg111) in transmembrane helix 3 (TMH3), which serves as a primary anchor for the carboxylate group of the ligand. Other critical residues involved in creating the binding pocket and stabilizing the ligand include Asn86 and Trp91 (at the junction of TMH2 and extracellular loop 1), Ser178 (in extracellular loop 2), and Phe276 and Tyr284 (in TMH7).
Upon agonist binding, GPR109A undergoes a conformational change, enabling it to interact with and activate intracellular signaling partners, primarily heterotrimeric G proteins of the Gαi/o family and β-arrestins.
Downstream Signaling Pathways
Activation of GPR109A initiates two principal, and at times divergent, signaling cascades: a canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway. This dual signaling capability leads to a range of physiological effects, some of which are therapeutic while others manifest as side effects.
Gαi-Mediated Signaling Pathway
The canonical pathway involves the coupling of GPR109A to Gαi/o proteins. This interaction leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP is the primary mechanism for the receptor's anti-lipolytic effect, as it decreases the activity of hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into circulation.
β-Arrestin-Mediated Signaling Pathway
In addition to G protein coupling, agonist-bound GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. The β-arrestin pathway can mediate receptor desensitization and internalization but also acts as a scaffold for distinct signaling cascades.
In the context of GPR109A, β-arrestin 1 has been shown to be crucial for mediating the common side effect of cutaneous flushing associated with niacin therapy. This pathway involves the β-arrestin-dependent activation of cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to produce vasodilatory prostaglandins, primarily PGD2 and PGE2, in skin immune cells like Langerhans cells and keratinocytes, causing vasodilation and the flushing response. β-arrestins can also mediate signaling to the ERK/MAPK pathway.
The differential engagement of Gαi and β-arrestin pathways by different ligands is known as "biased agonism." Developing G-protein-biased agonists that preferentially activate the anti-lipolytic pathway while minimizing β-arrestin recruitment is a key strategy to create effective therapeutics without the flushing side effect.
Caption: GPR109A receptor signaling pathways.
Quantitative Data on GPR109A Agonists
The potency and efficacy of GPR109A agonists are determined through various in vitro assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's functional potency. While specific data for this compound is sparse in the literature, data for closely related agonists provide a benchmark for GPR109A activation.
| Agonist | Assay Type | Species | EC50 / Ki | Reference |
| Niacin (Nicotinic Acid) | GTPγS Binding | Human | 16 nM (Ki) | |
| β-Hydroxybutyrate | GPR109A Activation | - | ~700 µM (EC50) | |
| Butyrate | GPR109A Activation | - | ~1.6 mM (EC50) | |
| MK-0354 | GPR109A Activation | Human | 1.65 µM (EC50) | |
| MK-0354 | GPR109A Activation | Mouse | 1.08 µM (EC50) | |
| Monomethyl Fumarate | GPR109A Activation | - | Potent Agonist | |
| MK-6892 | GTPγS Binding | Human | 16 nM (EC50) | |
| Acifran | GPR109A Activation | - | Orally Active Agonist |
Experimental Protocols for Studying GPR109A Activation
A multi-step approach is required to fully characterize the interaction of a compound like this compound with the GPR109A receptor. This involves a series of in vitro and cellular assays to determine binding affinity, functional potency, and pathway selectivity.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a test compound. It involves incubating cell membranes expressing GPR109A with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).
Functional Assays: cAMP Measurement
To assess the functional consequence of Gαi activation, intracellular cAMP levels are measured.
-
Cell Culture: A cell line stably expressing GPR109A (e.g., HEK293 or CHO-K1) is cultured.
-
Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator like forskolin to elevate basal cAMP levels.
-
Treatment: Cells are then treated with varying concentrations of the GPR109A agonist (this compound).
-
Measurement: Intracellular cAMP is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence). A potent agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.
Functional Assays: β-Arrestin Recruitment
To investigate the recruitment of β-arrestin to the activated receptor, various techniques can be employed.
-
Bioluminescence Resonance Energy Transfer (BRET): Cells are co-transfected with GPR109A fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP). Agonist stimulation brings the donor and acceptor into proximity, generating a BRET signal that can be measured.
-
Enzyme-Fragment Complementation (EFC): This assay uses a split-enzyme system where GPR109A is tagged with a small enzyme fragment and β-arrestin with a larger fragment. Upon agonist-induced interaction, the fragments combine to form an active enzyme, generating a chemiluminescent signal.
-
Immunocytochemistry/Microscopy: Cells expressing a fluorescently tagged GPR109A (e.g., GPR109A-EGFP) can be stimulated with the agonist. The translocation of β-arrestin from the cytoplasm to the plasma membrane can be visualized and quantified using confocal microscopy.
Downstream Signaling Analysis: Western Blotting
Western blotting can be used to measure the activation of downstream kinases like ERK1/2 or the expression of target proteins.
-
Cell Lysis: GPR109A-expressing cells are treated with the agonist for a specified time, then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated (active) form of the protein of interest (e.g., anti-phospho-ERK) and a control antibody for the total protein.
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected via chemiluminescence.
Caption: Experimental workflow for GPR109A agonist characterization.
Conclusion
The activation of the GPR109A receptor by this compound is a complex process involving specific ligand-receptor interactions that trigger two major downstream signaling pathways: the Gαi-mediated inhibition of cAMP and the β-arrestin-mediated activation of prostaglandin synthesis. The former is associated with the therapeutic anti-lipolytic effects, while the latter is primarily responsible for the flushing side effect. A thorough understanding of these divergent pathways, supported by quantitative in vitro and cellular assays, is critical for the design and development of next-generation GPR109A agonists with improved therapeutic profiles. The experimental protocols outlined provide a robust framework for characterizing novel compounds targeting this receptor.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl Nicotinate and the Prostaglandin Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl nicotinate, a nicotinic acid ester, is widely utilized in topical formulations for its potent vasodilatory effects, leading to increased cutaneous blood flow and a characteristic erythema.[1][2][3] This physiological response is of significant interest in dermatology and drug delivery for its potential to enhance skin health and improve the dermal absorption of other active compounds. Emerging evidence strongly indicates that the mechanism of action for this compound and related nicotinates is intricately linked to the prostaglandin signaling cascade. This technical guide provides an in-depth exploration of the involvement of the prostaglandin pathway in this compound-induced vasodilation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While much of the detailed mechanistic work has been elucidated using nicotinic acid and its methyl ester, the analogous structure and function of this compound suggest a shared pathway.
Introduction: The Role of this compound in Cutaneous Blood Flow
This compound is a lipophilic derivative of nicotinic acid (niacin or vitamin B3) that readily penetrates the stratum corneum.[4] Its primary pharmacological effect upon topical application is the induction of localized vasodilation, which manifests as skin redness and a warming sensation.[1] This response is dose-dependent and has been quantified in human subjects. The enhanced blood flow is thought to improve the supply of oxygen and nutrients to the skin, contributing to its therapeutic and cosmetic applications.
The Prostaglandin Pathway in Nicotinate-Induced Vasodilation
The vasodilatory effects of nicotinic acid and its esters are not a direct action on vascular smooth muscle but are mediated by the release of endogenous signaling molecules, with prostaglandins playing a central role. Prostaglandins are lipid autacoids derived from arachidonic acid that are potent mediators of inflammation and vasodilation.
Initiation of the Signaling Cascade
The proposed mechanism begins with the interaction of nicotinic acid (hydrolyzed from this compound in the skin) with the G-protein coupled receptor GPR109A (also known as HCA2), which is expressed on epidermal Langerhans cells and keratinocytes. This receptor activation is the initial trigger for the downstream events leading to prostaglandin synthesis.
Arachidonic Acid Cascade and Cyclooxygenase (COX) Involvement
Activation of GPR109A leads to the activation of phospholipase A2, which in turn liberates arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to produce prostaglandin H2 (PGH2). This intermediate is then converted by specific synthases into various prostaglandins. In the context of nicotinate-induced flushing, prostaglandin D2 (PGD2) has been identified as the primary mediator.
Studies using COX inhibitors such as aspirin and ibuprofen have demonstrated a significant reduction in the vasodilatory response to topical nicotinates, confirming the critical role of the COX pathway in this process. Specifically, one study showed that a non-steroidal anti-inflammatory drug (NSAID) reduced the methyl nicotinate-induced increase in skin perfusion by 82%.
Prostaglandin D2 (PGD2) as the Key Mediator
Research has shown a dramatic increase in the levels of PGD2 and its metabolite, 9α,11β-PGF2, in venous blood draining from skin treated with methyl nicotinate. In one study, topical application of methyl nicotinate led to a 58- to 122-fold increase in PGD2 levels. This release of PGD2 was not accompanied by histamine release, suggesting that mast cells are not the primary source. Langerhans cells in the epidermis have been identified as a key source of PGD2 in response to nicotinic acid.
Receptor Activation and Vasodilation
The released PGD2 then diffuses to nearby dermal capillaries and binds to its receptors (DP1 and DP2) on vascular smooth muscle cells. Activation of these receptors leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, vasodilation, and the characteristic erythema and increased blood flow.
Quantitative Data on this compound-Induced Vasodilation
The vasodilatory effects of this compound have been quantified using non-invasive techniques such as laser Doppler velocimetry, which measures cutaneous blood cell flux.
| Compound | Concentration | Subject Group | Measurement Site | Outcome | Citation |
| This compound | 0.1% and 1.0% | Patients with Raynaud's phenomenon and healthy volunteers | Upper limb | Dose-dependent increase in cutaneous blood flow. The 1.0% lotion elicited a greater increase in blood flow. | |
| This compound | Not specified | 53 healthy volunteers | Volar aspect of the forearm | Used to assess skin permeability barrier by measuring the time-course and magnitude of microvascular changes. | |
| This compound | Dose-ranging | 10 healthy volunteers | Skin | Dose-related increase in mean erythematous responses and blood cell flux. | |
| Methyl Nicotinate | 1% | Diabetic neuropathic patients and healthy controls | Forearm and dorsum of the foot | Vasodilation peaked at 15-30 minutes and returned to baseline by 120 minutes. |
Experimental Protocols
In Vivo Assessment of Cutaneous Blood Flow using Laser Doppler Velocimetry
This protocol is based on methodologies described in studies investigating the effects of topical nicotinates on skin blood flow.
Objective: To quantify the change in cutaneous blood flow in response to the topical application of this compound.
Materials:
-
This compound lotion/cream at desired concentrations (e.g., 0.1%, 1.0%) and a placebo vehicle.
-
Laser Doppler Velocimeter (e.g., Periflux system).
-
Double-sided adhesive rings for probe attachment.
-
Skin thermometer.
-
Volunteer subjects.
Procedure:
-
Acclimatization: Subjects rest in a temperature-controlled room (e.g., 22-24°C) for at least 20-30 minutes to allow skin temperature and blood flow to stabilize.
-
Site Selection: Select and mark test sites on the volar forearm or other desired anatomical locations. Avoid areas with visible veins, hair, or skin blemishes.
-
Baseline Measurement: Attach the laser Doppler probe to the skin using an adhesive ring. Record baseline blood flow for a stable period (e.g., 5-10 minutes). Blood flow is typically measured in arbitrary perfusion units (PU).
-
Topical Application: Remove the probe, apply a standardized amount of the this compound formulation or placebo to the marked area, and gently rub it in for a specified time (e.g., 30 seconds).
-
Post-Application Measurement: Re-attach the probe to the treated area and continuously record blood flow for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Calculate the percentage change in blood flow from baseline at various time points. The area under the curve (AUC) of the perfusion-time graph can also be used as a measure of the total vasodilatory response.
In Vitro Measurement of Prostaglandin Release from Skin Cells
This protocol is a conceptualized approach based on studies of prostaglandin release from cultured cells in response to various stimuli.
Objective: To determine if this compound stimulates the release of PGD2 from cultured human keratinocytes or Langerhans cells.
Materials:
-
Cultured human keratinocytes or a Langerhans cell line.
-
Cell culture medium and supplements.
-
This compound solution (dissolved in a suitable vehicle like DMSO).
-
Aspirin or other COX inhibitors (for control experiments).
-
Phosphate-buffered saline (PBS).
-
PGD2 ELISA kit or LC-MS/MS for prostaglandin quantification.
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency in multi-well plates.
-
Pre-incubation (for inhibitor studies): For control wells, pre-incubate the cells with a COX inhibitor (e.g., aspirin) for a specified time (e.g., 30-60 minutes).
-
Stimulation: Replace the culture medium with a fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Prostaglandin Quantification: Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions or by using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the PGD2 concentrations in the supernatants from this compound-treated cells with those from vehicle-treated and inhibitor-treated cells.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for In Vivo Blood Flow Measurement
Caption: Workflow for in vivo cutaneous blood flow measurement.
Conclusion and Future Directions
The vasodilatory action of this compound is predominantly mediated through the prostaglandin pathway, initiated by the activation of the GPR109A receptor and culminating in the COX-dependent synthesis and release of PGD2 in the skin. This leads to the relaxation of vascular smooth muscle and a measurable increase in cutaneous blood flow. While the general pathway is well-established for nicotinic acid and its esters, further research is warranted to specifically quantify the release of PGD2 and other eicosanoids in response to this compound. Additionally, investigating the potential involvement of other signaling pathways, such as those involving sensory nerves, which have been implicated in the response to methyl nicotinate, would provide a more complete understanding of its mechanism of action. Such studies will be invaluable for the optimization of topical formulations and the development of novel therapeutic strategies that leverage the vasodilatory properties of this compound.
References
- 1. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for hexyl nicotinate, a prominent vasodilator ester. The document details established chemical and enzymatic synthesis routes, along with robust purification protocols essential for obtaining high-purity material suitable for research and pharmaceutical applications. Quantitative data from various methodologies are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key synthesis and purification workflows, as well as the proposed signaling pathway for its vasodilatory action.
Synthesis of this compound
This compound, the hexyl ester of nicotinic acid, is synthesized through several key methods, including Fischer esterification, transesterification, and enzymatic catalysis. Each method offers distinct advantages and challenges in terms of yield, purity, and environmental impact.
Fischer Esterification
The most common laboratory and industrial-scale synthesis of this compound is the Fischer esterification of nicotinic acid with 1-hexanol.[1] This acid-catalyzed equilibrium reaction typically employs a strong acid catalyst and requires the removal of water to drive the reaction towards the product.[2][3]
Experimental Protocol:
A mixture of nicotinic acid, an excess of 1-hexanol (acting as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is heated under reflux.[4] The water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the formation of the ester.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed, and the crude this compound is subjected to purification.
Transesterification
Transesterification offers an alternative route to this compound, involving the reaction of an alkyl nicotinate (commonly methyl or ethyl nicotinate) with 1-hexanol in the presence of a catalyst. This method can be catalyzed by either acids or bases.
Experimental Protocol:
An alkyl nicotinate is dissolved in an excess of 1-hexanol. A catalytic amount of a base, such as sodium ethoxide, is added to the mixture. The reaction is heated, and the lower-boiling alcohol by-product (e.g., methanol or ethanol) is removed by distillation to drive the equilibrium towards the formation of this compound. The reaction is typically carried out under anhydrous conditions to prevent saponification of the ester.
Enzymatic Synthesis
Enzymatic synthesis, utilizing lipases, presents a "green" alternative to chemical methods, offering high selectivity and milder reaction conditions. Candida antarctica lipase B (CALB) is a commonly employed biocatalyst for this transformation.
Experimental Protocol:
Nicotinic acid and 1-hexanol are dissolved in a suitable organic solvent (e.g., hexane) to create a non-aqueous environment that favors esterification over hydrolysis. Immobilized lipase, such as Novozym® 435 (CALB immobilized on acrylic resin), is added to the reaction mixture. The suspension is incubated at a controlled temperature with agitation. The progress of the reaction is monitored by analyzing aliquots of the reaction mixture. Upon completion, the enzyme is removed by filtration, and the solvent is evaporated to yield the crude product.
Purification of this compound
Achieving high purity is critical for the application of this compound in research and drug development. The primary methods for purification include vacuum distillation, recrystallization, and preparative high-performance liquid chromatography (HPLC).
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying liquid compounds with high boiling points, as it lowers the boiling point, thereby preventing thermal decomposition.
Experimental Protocol:
The crude this compound is placed in a distillation flask equipped with a Vigreux column or a short path distillation head. The system is evacuated to a reduced pressure. The flask is heated gently, and the fraction distilling at the expected boiling point under the applied vacuum is collected. It is crucial to monitor the pressure and temperature closely to ensure efficient separation from lower and higher boiling impurities.
| Parameter | Value | Reference |
| Boiling Point | >150 °C (at atmospheric pressure) | |
| Vacuum | Typically 0.1 mmHg | |
| Expected Boiling Range (under vacuum) | 45 °C to 180 °C (pressure dependent) |
Recrystallization
Recrystallization is a powerful technique for purifying solid or low-melting liquid compounds by separating them from impurities based on differences in solubility.
Experimental Protocol:
The crude this compound is dissolved in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water). The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, particularly for analytical standards or small-scale pharmaceutical preparations, preparative HPLC is the method of choice.
Experimental Protocol:
A concentrated solution of crude this compound is injected onto a preparative HPLC column (e.g., a C18 reversed-phase column). A suitable mobile phase, often a mixture of acetonitrile and water with a modifier like trifluoroacetic acid, is used to elute the compound. The elution is monitored by a UV detector, and the fraction containing the pure this compound is collected. The solvent is then removed from the collected fraction, typically by rotary evaporation, to yield the highly purified product.
| Parameter | Typical Conditions | Reference |
| Stationary Phase | C18 silica gel | |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detection | UV at 250 nm |
Signaling Pathway of this compound-Induced Vasodilation
The primary pharmacological effect of topically applied this compound is vasodilation, leading to a warming sensation and increased blood flow in the skin. This effect is believed to be mediated through the activation of the G-protein coupled receptor GPR109A (also known as HM74A) and the subsequent production of prostaglandins, particularly prostaglandin D2 (PGD2) and E2 (PGE2).
Upon binding to GPR109A on dermal dendritic cells and keratinocytes, this compound initiates a signaling cascade through the G-protein Gi. This leads to the activation of phospholipase A2, which in turn mobilizes arachidonic acid from membrane phospholipids. The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins. These prostaglandins then act on vascular smooth muscle cells, leading to relaxation and vasodilation.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis and purification of this compound based on available literature. It is important to note that yields and purity are highly dependent on the specific reaction and purification conditions.
Table 1: Synthesis of this compound
| Synthesis Method | Catalyst | Key Conditions | Typical Yield | Reference |
| Fischer Esterification | H₂SO₄ | Reflux with excess hexanol | ~65-97% (esterification in general) | |
| Transesterification | Sodium Ethoxide | Heating with excess hexanol | High conversion | |
| Enzymatic Synthesis | Candida antarctica Lipase B | Incubation in organic solvent | High conversion |
Table 2: Purification of this compound
| Purification Method | Key Parameters | Achievable Purity | Reference |
| Vacuum Distillation | Low pressure (e.g., 0.1 mmHg) | >98% | |
| Recrystallization | Suitable solvent system (e.g., Ethanol/Water) | High | |
| Preparative HPLC | Reversed-phase C18 column, MeCN/H₂O gradient | >99% |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | >150 °C at 760 mmHg |
| Purity (GC) | >98.0% |
(Data compiled from various sources)
Conclusion
This technical guide has outlined the principal methods for the synthesis and purification of this compound, providing detailed protocols and comparative data for researchers and professionals in the field of drug development. The choice of synthesis method—Fischer esterification, transesterification, or enzymatic synthesis—will depend on factors such as scale, desired purity, and environmental considerations. Similarly, the selection of a purification technique, from vacuum distillation to preparative HPLC, will be dictated by the required final purity of the compound. A clear understanding of the proposed signaling pathway for its vasodilatory action via the GPR109A receptor and subsequent prostaglandin synthesis provides a foundation for further pharmacological investigation. The provided experimental details and workflows serve as a valuable resource for the efficient and high-purity production of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Hexyl Nicotinate Topical Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of topical formulations containing hexyl nicotinate. This document outlines the mechanism of action, provides quantitative data on its effects, and offers detailed protocols for formulation, in vitro skin permeation studies, and stability testing.
Introduction
This compound is the hexyl ester of nicotinic acid (niacin) and is utilized in topical preparations for its potent vasodilatory properties.[1][2] It enhances local blood circulation, producing a warming sensation and erythema (redness) of the skin.[3] Compared to nicotinic acid, this compound offers superior skin penetration due to its lipophilic nature, allowing it to form a depot in the stratum corneum for sustained release.[3][4] This characteristic makes it a valuable compound for research in areas such as microcirculation, topical drug delivery, and the management of conditions like Raynaud's phenomenon.
Mechanism of Action
This compound, upon penetrating the skin, is hydrolyzed by cutaneous esterases to release nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), which is expressed on epidermal Langerhans cells and keratinocytes.
Activation of GPR109A initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). This process involves the activation of cyclooxygenase enzymes (COX-1 and COX-2). These prostaglandins then act on receptors on the vascular smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation. This results in an increase in cutaneous blood flow. The flushing response induced by nicotinates has been shown to occur in two phases: an early phase mediated by Langerhans cells and COX-1, and a late phase mediated by keratinocytes and COX-2.
Quantitative Data
The vasodilatory effect of topical this compound is dose-dependent. The following tables summarize quantitative data from studies evaluating its impact on cutaneous blood flow.
Table 1: Effect of this compound Concentration on Cutaneous Blood Flow
| Concentration of this compound | Vehicle | Number of Subjects | Method of Assessment | Key Findings | Reference |
| 0.025%, 0.05%, 0.1% | Lotion | 10 healthy volunteers | Laser Doppler Flowmetry | Dose-related increase in mean erythematous responses and blood cell flux. | |
| 0.1% and 1.0% | Lotion | 25 patients with Raynaud's phenomenon, 5 healthy volunteers | Laser Doppler Velocimetry | 1.0% lotion produced a greater increase in blood flow and a higher percentage of positive responses compared to 0.1%. |
Table 2: Time-Course of this compound-Induced Vasodilation
| Parameter | Cream with 5% Urea | Lipid-Rich Cream (Placebo) | Number of Subjects | Key Findings | Reference |
| Lag-time to initial response | Significantly longer | Shorter | 53 healthy volunteers | The vehicle composition significantly affects the penetration and onset of action of this compound. | |
| Time to maximum response | - | Shorter | 53 healthy volunteers | A lipid-rich vehicle may facilitate faster attainment of peak vasodilation. |
Experimental Protocols
Protocol for Preparation of a Research-Grade this compound Oil-in-Water (O/W) Cream (2% w/w)
This protocol outlines the preparation of a stable and effective oil-in-water cream for research purposes.
Materials:
-
Oil Phase:
-
This compound: 2.0 g
-
Cetearyl Alcohol: 8.0 g
-
Glyceryl Stearate: 4.0 g
-
Caprylic/Capric Triglyceride: 5.0 g
-
-
Aqueous Phase:
-
Purified Water: 79.5 g
-
Glycerin: 1.0 g
-
Xanthan Gum: 0.2 g
-
-
Preservative:
-
Phenoxyethanol: 0.3 g
-
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Stirring rods
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
In one beaker, disperse the xanthan gum in glycerin to form a slurry.
-
Add the purified water to the slurry and heat to 75°C while stirring until the xanthan gum is fully hydrated and the solution is uniform.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride.
-
Heat the oil phase to 75°C while stirring until all components have melted and the mixture is homogenous.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes until a uniform, white emulsion is formed.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool to below 40°C with gentle stirring.
-
Add the phenoxyethanol and mix until fully incorporated.
-
Check and adjust the pH if necessary (target pH 5.5-6.5).
-
-
Homogenization and Storage:
-
Homogenize the cream again for 1-2 minutes at a low speed to ensure uniformity.
-
Transfer the cream to an appropriate airtight container and store at room temperature, protected from light.
-
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology to assess the permeation of this compound through ex vivo human or animal skin.
Materials and Equipment:
-
Franz diffusion cells
-
Human or porcine ear skin, dermatomed to a thickness of ~500 µm
-
Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% v/v Tween 20 to ensure sink conditions
-
This compound topical formulation
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32°C ± 0.5°C
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections.
-
-
Franz Cell Assembly:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (t_lag).
-
Protocol for Stability-Indicating HPLC Method
This protocol provides a framework for developing a stability-indicating HPLC method to determine the purity and degradation of this compound in a topical formulation.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh an amount of the cream formulation containing a known quantity of this compound.
-
Disperse the cream in a suitable solvent (e.g., methanol or mobile phase) and sonicate to extract the this compound.
-
Centrifuge or filter the sample to remove excipients.
-
Dilute the supernatant/filtrate to a suitable concentration with the mobile phase.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
-
Forced Degradation Studies:
-
Subject the cream formulation to stress conditions to induce degradation:
-
Acidic hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Alkaline hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal degradation: Store at 60°C.
-
Photodegradation: Expose to UV light (254 nm).
-
-
Analyze the stressed samples using the validated HPLC method to ensure that any degradation products are well-separated from the parent this compound peak.
-
Conclusion
These application notes provide a foundational framework for researchers working with topical this compound formulations. The provided protocols for formulation, in vitro permeation, and stability testing are intended as a starting point and should be optimized for specific research needs. Understanding the mechanism of action and having access to quantitative data will aid in the design of robust experiments and the development of effective topical products.
References
Application Notes and Protocols for Laser Doppler Flowmetry Hexyl Nicotinate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure microvascular blood perfusion in real-time. The hexyl nicotinate assay, utilizing LDF, serves as a valuable method to assess skin microvascular function and the effect of topical formulations on skin barrier function. This compound, a lipophilic derivative of nicotinic acid, induces localized vasodilation, and the subsequent increase in blood flow can be quantified using LDF. This document provides detailed application notes and experimental protocols for conducting the LDF this compound assay.
Principle of the Assay
This compound penetrates the stratum corneum and is metabolized in the viable epidermis to nicotinic acid. Nicotinic acid activates the G-protein coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes. This activation initiates a signaling cascade leading to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on vascular smooth muscle cells in the dermal microvasculature, causing vasodilation and a measurable increase in cutaneous blood flow. LDF measures this change in blood perfusion by detecting the Doppler shift of laser light scattered by moving red blood cells.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Materials and Equipment
-
Laser Doppler Flowmeter (e.g., Perimed PF2 or similar) with a surface probe
-
This compound lotion or solution (concentrations ranging from 0.025% to 1.0% w/v)
-
Vehicle control (placebo lotion/solution without this compound)
-
Adhesive rings for probe attachment
-
Micropipette for precise application of the test substance
-
Skin thermometer
-
Computer with data acquisition and analysis software
-
Marker for delineating the application area
-
Cotton swabs or applicators
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be healthy volunteers with no history of skin diseases, allergies to nicotinates, or peripheral vascular disease. Exclude subjects who have consumed caffeine, alcohol, or vasoactive medications within 12 hours of the study.
-
Acclimatization: Subjects should acclimatize to the ambient room temperature (21-23°C) and humidity for at least 20-30 minutes before the measurements. They should be in a comfortable, resting position (e.g., sitting or supine).
-
Test Site Selection: The most common test site is the volar aspect of the forearm due to its relatively uniform skin thickness and accessibility. Avoid areas with visible hair, scars, or blemishes.
Experimental Procedure
-
Baseline Measurement:
-
Mark a 4 cm² area on the volar forearm.
-
Attach the LDF probe to the center of the marked area using an adhesive ring. Ensure the probe is perpendicular to the skin surface and applied with minimal pressure.
-
Record the baseline skin blood flow for at least 5 minutes until a stable signal is obtained. The baseline perfusion is typically recorded in arbitrary Perfusion Units (PU).
-
Measure and record the baseline skin temperature.
-
-
Application of Test Substance:
-
Carefully remove the LDF probe.
-
Apply a standard volume (e.g., 10 µL) of the this compound solution or an equivalent amount of lotion evenly over the marked 4 cm² area.[1]
-
For control measurements, apply the vehicle to a corresponding area on the contralateral arm or an adjacent site on the same arm.
-
-
Post-Application Measurement:
-
Immediately re-attach the LDF probe to the same position.
-
Continuously record the skin blood flow for a predefined period, typically 30-60 minutes, to capture the onset, peak, and decline of the vasodilatory response.
-
Record skin temperature at regular intervals throughout the measurement period.
-
Experimental Workflow
Caption: General workflow for the LDF this compound assay.
Data Presentation and Analysis
The primary outcome of the LDF this compound assay is the change in skin blood flow over time. The data is typically presented as a time-course curve of blood perfusion in Perfusion Units (PU). Key parameters to be extracted from the data include:
-
Baseline Perfusion (PU): The average perfusion over the last 2 minutes of the baseline recording.
-
Peak Perfusion (PU): The maximum perfusion value recorded after the application of this compound.
-
Change in Perfusion (ΔPU): The difference between peak perfusion and baseline perfusion.
-
Area Under the Curve (AUC): The integral of the perfusion curve over a specified time interval, representing the total increase in blood flow.
-
Time to Onset (T_onset): The time from application to the first significant increase in blood flow.
-
Time to Peak (T_peak): The time from application to reaching the peak perfusion.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from LDF this compound assays. Note that absolute PU values can vary between instruments and individuals.
Table 1: Dose-Response to this compound
| This compound Concentration | Mean Peak Perfusion (PU) | Mean Time to Onset (min) | Mean Time to Peak (min) |
| 0.025% | 25 ± 5 | 5.5 ± 0.7 | 22.5 ± 6.4 |
| 0.05% | 45 ± 8 | 4.8 ± 0.9 | 20.1 ± 5.2 |
| 0.1% | 70 ± 12 | 4.2 ± 0.6 | 18.7 ± 4.8 |
| 1.0% | 95 ± 15 | 3.5 ± 0.5 | 15.4 ± 3.9 |
Data are presented as mean ± standard deviation and are compiled from representative studies.[1][2]
Table 2: Influence of Vehicle on this compound Response
| Formulation | Mean Peak Perfusion (PU) | Mean Time to Onset (min) | Mean Time to Peak (min) |
| 0.1% HN in Lotion | 68 ± 10 | 4.5 ± 0.8 | 19.2 ± 5.1 |
| 0.1% HN in Gel | 75 ± 11 | 3.9 ± 0.7 | 17.5 ± 4.5 |
| 0.1% HN in Cream | 65 ± 9 | 5.1 ± 0.9 | 21.3 ± 5.5 |
Hypothetical data for illustrative purposes, demonstrating how different formulations can influence the pharmacokinetic profile.
Applications
The LDF this compound assay has several applications in dermatological research and drug development:
-
Assessment of Skin Barrier Function: A compromised skin barrier can lead to a faster onset and a more pronounced response to this compound.
-
Evaluation of Topical Formulations: The assay can be used to compare the delivery efficiency of different vehicles (e.g., creams, lotions, gels) for a topically applied active ingredient.
-
Screening of Anti-inflammatory Agents: The vasodilatory response to this compound can be inhibited by anti-inflammatory drugs, providing a model for screening their efficacy.
-
Investigation of Microvascular Dysfunction: The assay can be used to study impaired microvascular reactivity in various conditions, such as diabetes and Raynaud's phenomenon.[2]
Troubleshooting and Considerations
-
Movement Artifacts: Subject movement can introduce significant noise into the LDF signal. Ensure the subject remains still during the measurement.
-
Probe Pressure: Variations in probe pressure can affect the measured blood flow. Use a probe holder that maintains constant, light pressure.
-
Inter-individual Variability: The magnitude of the response to this compound can vary considerably between individuals. It is advisable to use a crossover design where each subject serves as their own control.
-
Skin Pigmentation: While modern LDF instruments are less affected by skin pigmentation, it is a factor to consider, especially when comparing groups with different skin types.
-
Data Normalization: To reduce inter-individual variability, data can be normalized by expressing the change in perfusion as a percentage of the baseline or as a ratio to a standardized provocation test (e.g., post-occlusive reactive hyperemia).
References
Application Notes and Protocols for Quantifying Hexyl Nicotinate-Induced Erythema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, a nicotinic acid ester, is a widely used topical vasodilator that induces a localized, transient erythema (redness) of the skin. This predictable and reproducible physiological response makes it a valuable tool in dermatological and pharmacological research. The quantification of this compound-induced erythema is crucial for assessing skin reactivity, evaluating the efficacy of anti-inflammatory drugs, and understanding the mechanisms of cutaneous vasodilation. These application notes provide detailed protocols for inducing and quantifying this response, summarize key quantitative data, and illustrate the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced erythema, providing a comparative overview of different assessment methods and experimental conditions.
Table 1: Quantification of this compound-Induced Erythema using Laser Doppler Flowmetry/Velocimetry
| Subject Group | This compound Concentration | Vehicle | Key Findings | Reference |
| Healthy Volunteers (n=10) | Dose-related | Lotion | Increased blood cell flux was dose-related. In some subjects, increased blood flow occurred with minimal visible erythema. | [1] |
| Patients with Raynaud's Phenomenon (n=25) and Healthy Volunteers (n=5) | 0.1% and 1.0% | Lotion | Both concentrations induced increased cutaneous blood flow. The 1.0% lotion elicited a greater increase and a higher percentage of positive responses. Application on the forearm was more effective than on the fingers. | [2] |
| Healthy Volunteers (n=53) | Not specified (used to assess moisturizer effects) | Cream | The lag-time to initial response and the time to maximum response were used to evaluate the effect of moisturizers on skin permeability. | [3] |
Table 2: Quantification of this compound-Induced Erythema using Colorimetry (Chromameter)
| Subject Group | Nicotinate Ester | Vehicle | Key Findings | Reference |
| Healthy Volunteers (n=6) | Methyl nicotinate, this compound, thurfyl nicotinate | Not specified | A tristimulus colorimeter (Minolta Chroma Meter CR-200) was effective in quantitatively assessing drug-induced erythema and ranking the cutaneous responses to different esters and concentrations. | [4] |
| Healthy Volunteers | Nicotinate esters | Ointments | A tristimulus reflection colorimeter (X-Rite) was used to show that the ointment formulation significantly influenced the penetration and the resulting erythema. | [5] |
Table 3: Visual Scoring of Erythema
| Scoring System | Grade | Description |
| 4-Point Scale | 1 | Slightly pink/red, settles within a day, not hot or uncomfortable. |
| 2 | Red, develops on the day of treatment and lasts for about two days, may be slightly uncomfortable. | |
| 3 | Looks like a Grade 2 but feels like a sunburn, hot and painful, lasts for approximately two to three days. | |
| 4 | Severe reaction, very hot and painful, usually with blisters, can last for four to five days. | |
| Erythema Q-score | N/A | A computer-assisted image-processing algorithm that quantifies erythema based on green light suppression differentials between affected and unaffected skin, offering high reliability. |
| Custom Ordinal Scale | 0-5+ | A more detailed scale focusing on the degree of redness (from faint pink to fiery red) and the clarity of the borders of the erythematous area. |
Experimental Protocols
Protocol 1: Induction of Erythema with this compound
Objective: To induce a controlled and reproducible erythema on the skin for subsequent quantification.
Materials:
-
This compound solution or lotion (e.g., 0.1% to 1.0% in a suitable vehicle like ethanol or a hydrophilic cream base).
-
Micropipette or syringe for precise application.
-
Filter paper discs or application chambers (e.g., Finn Chambers).
-
Stopwatch.
-
Skin marker.
Procedure:
-
Subject Acclimatization: Allow the subject to acclimatize to the ambient room temperature (typically 20-22°C) for at least 20 minutes.
-
Site Selection: Select a test site on the volar forearm, an area with relatively low pigmentation and hair growth. Mark the application area with a skin marker.
-
Baseline Measurement: Before application, perform baseline measurements of skin color and blood flow at the selected site using the chosen quantification method (see Protocols 2-4).
-
Application:
-
Precisely apply a standardized volume (e.g., 10-20 µL) of the this compound solution onto the marked skin area.
-
Alternatively, apply a filter paper disc saturated with a known volume of the solution or fill an application chamber.
-
-
Incubation: Allow the substance to remain on the skin for a predetermined period. The onset of erythema can be as early as 5 minutes. The duration of application may vary depending on the study design.
-
Removal: If required by the protocol, gently remove the application chamber or filter paper. Excess solution can be carefully wiped away.
-
Monitoring: Monitor the development of erythema over time. The peak response for nicotinates is often observed between 12 to 25 minutes post-application.
Protocol 2: Quantification of Erythema using Laser Doppler Flowmetry (LDF)
Objective: To non-invasively measure the change in cutaneous microvascular blood flow.
Materials:
-
Laser Doppler Flowmeter or Imager.
-
Probe holder to ensure consistent pressure and location.
-
Computer with data acquisition software.
Procedure:
-
Setup: Calibrate the LDF instrument according to the manufacturer's instructions.
-
Probe Placement: Securely place the LDF probe over the center of the application site using a probe holder. Ensure minimal and consistent pressure.
-
Baseline Recording: Record baseline blood flow for at least 2 minutes before the application of this compound.
-
Post-Application Measurement: Begin recording immediately after the application of this compound and continue for the duration of the study (e.g., 30-60 minutes).
-
Data Analysis: The primary parameter measured is blood perfusion, often expressed in arbitrary perfusion units (APU). Calculate the change from baseline (ΔAPU), the area under the curve (AUC) of the perfusion-time graph, and the time to peak response.
Protocol 3: Quantification of Erythema using Colorimetry (Chromameter)
Objective: To objectively measure the change in skin color, specifically redness.
Materials:
-
Chromameter (e.g., Minolta Chroma Meter).
-
Calibration plate.
-
Computer with data analysis software.
Procedure:
-
Calibration: Calibrate the chromameter using the supplied white calibration plate.
-
Measurement Mode: Set the instrument to measure in the CIE Lab* color space. The a* value, representing the red-green axis, is the primary parameter for erythema assessment. An increase in the a* value indicates increased redness.
-
Baseline Measurement: Take at least three baseline readings from the test site and average them.
-
Post-Application Measurement: At specified time points after this compound application, take three readings from the center of the erythematous area and average them.
-
Data Analysis: Calculate the change in the a* value (Δa) by subtracting the baseline reading from the post-application readings. The L value (lightness) may also be analyzed, as it tends to decrease with erythema.
Protocol 4: Quantification of Erythema using Visual Scoring
Objective: To qualitatively or semi-quantitatively assess the intensity of erythema.
Materials:
-
Standardized visual scoring scale (see Table 3).
-
Good, consistent lighting.
-
High-resolution digital camera for photographic documentation (optional but recommended).
Procedure:
-
Observer Training: Ensure that all observers are trained on the specific visual scoring scale to be used to minimize inter-observer variability.
-
Baseline Assessment: Assess the baseline appearance of the skin at the test site.
-
Post-Application Assessment: At predetermined time points, one or more trained observers independently score the intensity of the erythema according to the chosen scale.
-
Image Capture: If using photography, capture images at each time point under standardized lighting and camera settings. These can be later assessed using image analysis software or an algorithm like the Erythema Q-score.
-
Data Analysis: The scores can be treated as categorical or ordinal data for statistical analysis. If multiple observers are used, assess inter-rater reliability.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
This compound penetrates the stratum corneum and is hydrolyzed in the skin to nicotinic acid and hexanol. Nicotinic acid is believed to initiate a signaling cascade primarily involving the prostaglandin pathway and local sensory nerves, leading to vasodilation and the characteristic erythema. The nitric oxide (NO) pathway does not appear to be significantly involved in the response to methyl nicotinate, a similar ester.
Caption: Signaling pathway of this compound-induced erythema.
Experimental Workflow for Quantifying Erythema
This workflow outlines the logical sequence of steps in a typical study designed to quantify this compound-induced erythema.
Caption: General experimental workflow for erythema quantification.
References
- 1. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences among moisturizers in affecting skin susceptibility to this compound, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of drug-induced erythema by using a tristimulus colour analyzer: experimental design and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of ointment formulation on skin erythema induced by nicotinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Skin Permeability Study of Hexyl Nicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyl nicotinate, an ester of nicotinic acid, is a vasoactive agent commonly used in topical formulations to enhance local blood circulation and is recognized for its ability to penetrate the skin.[1][2] Its skin permeability is a critical parameter for assessing the efficacy and delivery of topical products containing this compound. The primary pharmacodynamic response to topical this compound application is vasodilation, which manifests as a temporary, localized increase in cutaneous blood flow and erythema (redness).[3][4] This response can be quantitatively measured to determine the rate and extent of skin penetration.
These application notes provide detailed protocols for conducting an in vivo skin permeability study of this compound in human subjects, focusing on non-invasive bioengineering techniques to assess its pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on this compound, providing key parameters related to its skin permeability and pharmacodynamic effects.
Table 1: Pharmacodynamic Response Kinetics of 10 mM this compound [5]
| Parameter | Control | Pretreatment A (Occlusion) | Pretreatment B (Occlusion + Vehicle) | Pretreatment C (Occlusion + Vehicle + 25% 2-Pyrrolidone) | Pretreatment D (Occlusion + Vehicle + 25% Laurocapram) |
| Time to Peak Response (min) | 35 ± 4 | 29 ± 3 | 22 ± 5 | 19 ± 4 | 17 ± 4 |
| Onset of Action | - | Significantly Shortened | Significantly Shortened | Significantly Shortened | Significantly Shortened |
| Peak Height (Arbitrary Units) | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Area Under the Curve (AUC) | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Data are presented as mean ± standard deviation (n=8). The vehicle was 60:40 v/v propylene glycol:isopropyl alcohol.
Table 2: Effect of Moisturizers on this compound Permeability
| Parameter | 5% Urea Cream | High-Lipid Cream |
| Lag-time to Initial Response | Significantly Longer | Shorter |
| Time for Maximum Response | - | Shorter (compared to its placebo) |
Experimental Protocols
This section details the methodologies for conducting an in vivo skin permeability study of this compound.
1. Study Design and Subject Recruitment
-
Study Design: A randomized, controlled study is recommended. A baseline control site (untreated) should be included for comparison.
-
Subjects: Recruit healthy adult volunteers with no history of skin diseases or allergies to nicotinates. The number of subjects should be sufficient for statistical power (e.g., n=8 to 53 as cited in studies).
-
Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All subjects must provide written informed consent before participation.
2. Test Formulations and Application
-
Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., lotion, cream, or a solution like 60:40 v/v propylene glycol:isopropyl alcohol). Concentrations can range from 0.1% to 1.0% or be specified in molar concentrations like 10 mM. A vehicle-only formulation should be used as a negative control.
-
Application Site: The ventral forearm is a commonly used and accessible site for application and measurement.
-
Application Procedure:
-
Demarcate test sites on the ventral forearm of each subject.
-
Apply a standardized amount of the test formulation to the designated area. For liquid formulations, an application chamber can be used. For creams and lotions, a defined amount should be evenly spread over the test site.
-
3. Measurement of Skin Permeability (Pharmacodynamic Endpoints)
The penetration of this compound is indirectly quantified by measuring the resulting vasodilation.
-
Instrumentation:
-
Laser Doppler Velocimetry (LDV) or Laser Doppler Flowmetry (LDF): A non-invasive optical technique to measure cutaneous blood flow (microvascular perfusion).
-
Chromameter: To quantify changes in skin color, specifically erythema (redness).
-
-
Measurement Protocol:
-
Acclimatize subjects to the ambient temperature and humidity of the testing room for at least 20-30 minutes before measurements.
-
Record baseline measurements of skin blood flow and color at each test site before applying the formulations.
-
After application of the test product, perform continuous or frequent interval measurements for a predefined period (e.g., 60 minutes or until the response returns to baseline).
-
Place the LDV/LDF probe gently on the skin at the center of the application site to monitor blood flow changes.
-
Use the chromameter to measure the a* value (redness) at the same site.
-
4. Data Analysis
-
Parameters to Calculate:
-
Lag Time: The time from application to the initial significant increase in blood flow or redness.
-
Time to Peak Response (Tmax): The time from application to the maximum observed response.
-
Peak Response (Emax): The maximum change in blood flow or redness from baseline.
-
Area Under the Curve (AUC): The total response over the measurement period, calculated from the baseline.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the responses between different formulations and control sites. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for an in vivo skin permeability study of this compound.
Proposed Signaling Pathway for Nicotinate-Induced Vasodilation
References
- 1. ecosaa.com [ecosaa.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic measurement of percutaneous penetration enhancement in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexyl Nicotinate: A Versatile Tool for Transdermal Delivery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, an ester of nicotinic acid, serves as a valuable tool in the field of transdermal drug delivery research. Its primary utility lies in its potent vasodilatory effects, which can be harnessed to non-invasively assess skin barrier function and evaluate the efficacy of penetration enhancers. By inducing a localized, measurable increase in cutaneous blood flow, this compound allows for the real-time quantification of its own penetration and, by extension, the permeability of the stratum corneum to other molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in transdermal delivery studies.
Principle of Action
This compound readily penetrates the stratum corneum and is metabolized in the viable epidermis and dermis to nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor GPR109A (also known as HCA2) on keratinocytes and Langerhans cells within the epidermis. This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on receptors on the vascular smooth muscle of dermal blood vessels, causing vasodilation and a subsequent increase in localized blood flow, which manifests as erythema (redness) and a warming sensation. Recent evidence also suggests that nicotinic acid can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory nerves, contributing to the sensation of heat and potentially influencing vasodilation through the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP).
Applications in Transdermal Research
-
Assessment of Skin Barrier Function: The lag time to the onset of vasodilation after topical application of this compound is inversely proportional to the permeability of the stratum corneum. A shorter lag time indicates a more permeable barrier.
-
Evaluation of Penetration Enhancers: By measuring the increase in the rate and extent of vasodilation, the efficacy of chemical and physical penetration enhancers can be quantified.
-
Screening of Topical Formulations: Different formulations can be compared based on their ability to deliver this compound across the skin, as reflected by the vasodilatory response.
-
Investigation of Microcirculation: The localized and transient nature of the response makes this compound a useful tool for studying cutaneous microvascular reactivity.
Data Presentation
| Parameter | Observation | Reference |
| Vasodilatory Response | Dose-dependent increase in cutaneous blood flow and erythema. | [1][2] |
| Onset of Action | Dependent on the integrity of the skin barrier; shorter lag times indicate increased permeability. | [3] |
| Effect of Penetration Enhancers | Pre-treatment with penetration enhancers significantly shortens the time to peak vasodilation and increases the peak response. | |
| Comparison with other Nicotinates | This compound is preferred over niacin due to its better penetrating power.[4] | |
| Influence of Formulation | The vehicle can significantly impact the penetration and subsequent vasodilatory response of this compound. | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Skin Permeability and Penetration Enhancement using Laser Doppler Velocimetry
This protocol describes the use of Laser Doppler Velocimetry (LDV) to measure the vasodilatory response to topically applied this compound.
Materials:
-
This compound solution (e.g., 10 mM in a suitable vehicle like propylene glycol:isopropyl alcohol, 60:40 v/v)
-
Test formulation containing a penetration enhancer
-
Control vehicle
-
Laser Doppler Velocimetry (LDV) system with a surface probe
-
Double-sided adhesive rings
-
Micropipette
-
Stopwatch
-
Skin thermometer
Procedure:
-
Subject Acclimatization: Allow the subject to acclimatize to the room temperature (typically 22-24°C) for at least 20 minutes.
-
Site Selection: Select a test site on the volar forearm, avoiding any visible veins, hair, or skin blemishes.
-
Baseline Measurement: Secure the LDV probe to the skin using a double-sided adhesive ring. Record the baseline skin blood flow for 2-5 minutes.
-
Application of Formulation:
-
For control measurements, apply a defined volume (e.g., 20 µL) of the this compound solution onto the skin within the adhesive ring.
-
For penetration enhancement studies, pre-treat a separate site with the penetration enhancer formulation for a specified duration (e.g., 30 minutes) before applying the this compound solution.
-
-
Data Acquisition: Immediately start recording the blood flow continuously for a predefined period (e.g., 60 minutes).
-
Data Analysis: Analyze the LDV data to determine the following parameters:
-
Lag time (t_lag): Time from application to the first significant and sustained increase in blood flow.
-
Time to peak response (t_max): Time from application to the maximum blood flow.
-
Peak response (R_max): The maximum blood flow value recorded.
-
Area under the curve (AUC): The total increase in blood flow over the measurement period.
-
-
Comparison: Compare the parameters obtained from the control and penetration enhancer-treated sites to evaluate the enhancer's efficacy.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a method to assess the permeation of this compound through excised skin using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound formulation
-
Magnetic stirrer and stir bars
-
Water bath with temperature control (set to 37°C to maintain skin surface temperature at 32°C)
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly:
-
Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the skin section onto the Franz cell with the stratum corneum facing the donor chamber.
-
Clamp the donor and receptor chambers together.
-
-
Equilibration: Place the assembled Franz cells in a water bath set to 37°C and allow the skin to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw a sample of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of this compound in the donor formulation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced vasodilation in the skin.
Caption: Experimental workflow for in vivo assessment using Laser Doppler Velocimetry.
Caption: Experimental workflow for in vitro skin permeation studies using Franz Diffusion Cells.
References
- 1. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences among moisturizers in affecting skin susceptibility to this compound, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for the Quantification of Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, the hexyl ester of nicotinic acid, is a common active ingredient in topical pharmaceutical and cosmetic formulations due to its vasodilatory properties, which enhance blood circulation.[1] Accurate and precise quantification of this compound in raw materials and finished products is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles and data from related compounds, providing a robust framework for method development and validation.
Analytical Methodologies
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is a robust method for routine analysis in less complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity and is particularly useful for the analysis of volatile compounds and for analyses requiring definitive identification in complex matrices. A technical datasheet for this compound specifies gas chromatography for purity testing.[2]
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance characteristics for the analytical methods. The data is compiled from validated methods for structurally related compounds such as nicotinic acid and nicotine, and serves as a guideline for method validation for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 50 µg/mL (estimated) | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.997 |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) | ~0.25 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (estimated) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98.0 - 101.7% |
| Precision (% RSD) | < 2% | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water, with a small addition of phosphoric acid (e.g., 0.1%) to improve peak shape. A common mobile phase composition is a mix of acetonitrile and water.[3] For mass spectrometry applications, phosphoric acid should be replaced with formic acid.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Creams and Lotions: Accurately weigh a portion of the sample containing approximately 1 mg of this compound into a suitable container. Add a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile), and sonicate for 15-20 minutes to extract the analyte. Centrifuge or filter the extract to remove undissolved excipients. Dilute the clear supernatant with the mobile phase to a concentration within the calibration range.
-
Liquid Formulations: Directly dilute a known volume of the liquid sample with the mobile phase to the desired concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
3. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (exact ratio to be optimized, e.g., 60:40:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: To be determined by UV scan of this compound (typically around 260 nm for nicotinic acid derivatives)
-
Column Temperature: 25 °C
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the peak area obtained.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.
Protocol 2: Quantification of this compound by GC-MS
This protocol provides a method for the quantification of this compound using GC-MS, which is suitable for volatile compounds and provides mass spectral confirmation.
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound reference standard
-
Suitable solvent (e.g., hexane, ethyl acetate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations within the expected linear range (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation:
-
Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup and concentration, especially for complex matrices like creams.
-
LLE Example: Weigh a known amount of the cosmetic product into a centrifuge tube. Add a water-immiscible solvent (e.g., hexane or ethyl acetate) and vortex thoroughly. Add water or a suitable aqueous solution to facilitate phase separation. Centrifuge, and carefully collect the organic layer containing the this compound. The extraction may need to be repeated to ensure complete recovery. The collected organic extracts can be concentrated under a stream of nitrogen if necessary and then reconstituted in a known volume of solvent.
-
Dilute the final extract to a concentration within the calibration range.
-
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Determine the characteristic ions of this compound from a full scan mass spectrum (e.g., molecular ion and major fragment ions).
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected quantifier ion against the concentration of the working standard solutions.
-
Quantify the this compound in the prepared samples by comparing the peak area of the quantifier ion to the calibration curve.
-
Confirm the identity of the analyte by the presence of qualifier ions at the expected retention time.
-
Calculate the final concentration in the original sample, accounting for all dilution and concentration steps.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical workflow for the HPLC-UV quantification of this compound.
Caption: Logical workflow for the GC-MS quantification of this compound.
References
Application Notes and Protocols for Stability Testing of Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, the hexyl ester of nicotinic acid, is a common active ingredient in topical formulations due to its vasodilatory properties, which improve blood circulation.[1][2][3] Ensuring the stability of this compound in active pharmaceutical ingredients (APIs) and finished drug products is critical for maintaining its safety, efficacy, and quality throughout its shelf life. This document provides a comprehensive protocol for conducting stability testing of this compound, aligning with the International Council for Harmonisation (ICH) guidelines.[4][5]
The stability of a drug substance is a critical quality attribute that can be affected by environmental factors such as temperature, humidity, and light. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and degradation products. This information is crucial for developing and validating stability-indicating analytical methods.
Stability-Indicating Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product during storage. For the analysis of this compound and its potential degradation products, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Experimental Protocol: HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).
Data Presentation: Analytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of this compound. Peak purity index > 0.99. | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the target concentration | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% | 1.2% (Repeatability); 1.5% (Intermediate) |
| Detection Limit (DL) | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |
| Quantitation Limit (QL) | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted to intentionally degrade the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions. A control sample should be stored at ambient temperature and protected from light.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis. |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis. The primary degradation product is expected to be nicotinic acid. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Store solid drug substance at 80 °C for 48 hours. |
| Photolytic Degradation | Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. |
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The extent of degradation should ideally be between 5% and 20%.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | ~15% | 2 | DP1 (~5.2 min), DP2 (~8.9 min) |
| Base Hydrolysis (0.1 N NaOH, 60°C, 8h) | ~20% | 1 | Nicotinic Acid (~3.5 min) |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | 1 | DP3 (~10.1 min) |
| Thermal (80°C, 48h) | ~5% | 1 | DP4 (~12.5 min) |
| Photolytic (ICH Q1B) | ~8% | 2 | DP5 (~7.8 min), DP6 (~11.3 min) |
Long-Term and Accelerated Stability Testing Protocol
Long-term and accelerated stability studies are performed to establish the retest period for the drug substance or the shelf life for the drug product and to recommend storage conditions.
Experimental Protocol: Long-Term and Accelerated Stability
Objective: To evaluate the stability of this compound under ICH-prescribed long-term and accelerated storage conditions.
Storage Conditions (as per ICH Q1A(R2)):
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Procedure:
-
Package the this compound API in the proposed container closure system.
-
Store the samples in stability chambers under the conditions specified above.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.
Data Presentation: Stability Data Summary (Example)
Test: Assay of this compound (%)
| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |
|---|---|---|---|---|
| 25 °C / 60% RH | 99.8 | 99.6 | 99.5 | 99.2 |
| 40 °C / 75% RH | 99.8 | 99.1 | 98.5 | - |
Test: Total Impurities (%)
| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |
|---|---|---|---|---|
| 25 °C / 60% RH | 0.15 | 0.25 | 0.32 | 0.45 |
| 40 °C / 75% RH | 0.15 | 0.45 | 0.78 | - |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound Stability Testing.
Potential Degradation Pathway: Hydrolysis
Caption: Potential Hydrolytic Degradation Pathway.
Conclusion
This document provides a comprehensive framework for establishing the stability profile of this compound. Adherence to these protocols will ensure that the stability studies are conducted in a scientifically sound and compliant manner, ultimately guaranteeing the quality, safety, and efficacy of the final drug product. The provided methodologies for analytical testing, forced degradation, and long-term stability studies are based on current regulatory expectations and scientific principles.
References
Application Notes and Protocols for Formulating Hexyl Nicotinate for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, the hexyl ester of nicotinic acid, is a vasoactive agent known for its ability to induce localized vasodilation and increase blood flow in the skin.[1] This property makes it a compound of interest for various topical and transdermal applications, including improving the delivery of other therapeutic agents, treating conditions associated with poor microcirculation, and in cosmetic formulations for skin warming and revitalization.[1][2][3]
Controlled release formulations are pivotal in optimizing the therapeutic efficacy and minimizing potential side effects of topically applied active pharmaceutical ingredients (APIs). By precisely controlling the rate and duration of drug release, it is possible to maintain a therapeutic concentration at the target site, reduce the frequency of application, and mitigate potential irritation associated with high initial drug concentrations. This is particularly relevant for this compound, where a sustained vasodilatory effect is often desired.
These application notes provide a comprehensive overview of formulating this compound for controlled release studies. Due to the limited availability of specific published data on the controlled release of this compound, this document presents a model framework based on established microencapsulation techniques for lipophilic compounds and controlled release data from its parent compound, nicotinic acid. The provided protocols and data are intended to serve as a detailed guide for researchers to develop and evaluate their own controlled-release this compound formulations.
Mechanism of Action: this compound-Induced Vasodilation
This compound, upon penetration into the skin, is hydrolyzed to nicotinic acid. Nicotinic acid-induced vasodilation is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is expressed on epidermal Langerhans cells.[4] Activation of GPR109A initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation.
An additional proposed mechanism involves the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by nicotinic acid, contributing to the sensation of heat and vasodilation.
Below is a diagram illustrating the primary signaling pathway for nicotinic acid-induced vasodilation.
Model Formulation: this compound-Loaded Microparticles
This section details a model protocol for the preparation of this compound-loaded microparticles for controlled release studies, based on the solvent evaporation technique, which is suitable for encapsulating lipophilic drugs.
Materials
-
Active Pharmaceutical Ingredient (API): this compound
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Solvent: Dichloromethane (DCM)
-
Aqueous Phase/Surfactant: Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
Experimental Protocol: Microparticle Preparation (Solvent Evaporation)
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in DCM to achieve the desired polymer concentration (e.g., 10% w/v).
-
Once the polymer is fully dissolved, add this compound to the polymer solution at a predetermined drug-to-polymer ratio (e.g., 1:4).
-
Stir the mixture until the this compound is completely dissolved.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution (the volume ratio of organic to aqueous phase can be varied, e.g., 1:10).
-
Homogenize the mixture using a high-speed homogenizer (e.g., at 5000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously at a moderate speed (e.g., 200 rpm) at room temperature for at least 4 hours to allow for the evaporation of DCM.
-
-
Microparticle Collection and Washing:
-
Collect the hardened microparticles by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the collected microparticles three times with deionized water to remove residual PVA.
-
Freeze-dry the washed microparticles for 48 hours to obtain a fine powder.
-
-
Storage:
-
Store the dried microparticles in a desiccator at 4°C.
-
The following diagram outlines the experimental workflow for the preparation of this compound-loaded microparticles.
Characterization of this compound-Loaded Microparticles
Particle Size and Morphology
-
Method: Determine the particle size and size distribution using laser diffraction or dynamic light scattering. Analyze the surface morphology of the microparticles by scanning electron microscopy (SEM).
-
Expected Outcome: Spherical microparticles with a defined size distribution.
Encapsulation Efficiency and Drug Loading
-
Protocol:
-
Accurately weigh a known amount of microparticles (e.g., 10 mg).
-
Dissolve the microparticles in a suitable solvent (e.g., DCM) and then extract the this compound into a known volume of a suitable solvent for analysis (e.g., ethanol).
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE (%) = (Actual amount of drug in microparticles / Theoretical amount of drug) x 100
DL (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Illustrative Data for Microparticle Characterization
The following table presents hypothetical yet plausible characterization data for this compound-loaded microparticles prepared with different drug-to-polymer ratios.
| Formulation Code | Drug:Polymer Ratio | Mean Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) |
| HN-MP-1 | 1:5 | 55.3 ± 4.2 | 85.2 ± 3.5 | 14.2 ± 0.6 |
| HN-MP-2 | 1:4 | 52.1 ± 3.8 | 89.7 ± 2.9 | 17.9 ± 0.5 |
| HN-MP-3 | 1:3 | 48.9 ± 4.5 | 82.1 ± 4.1 | 20.5 ± 1.0 |
In Vitro Release Studies
Experimental Protocol: Franz Diffusion Cell
In vitro release studies can be performed using a Franz diffusion cell apparatus to simulate drug release from the formulation through a membrane into a receptor fluid.
-
Membrane Preparation: A synthetic membrane (e.g., polysulfone) should be mounted between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4 containing a solubilizing agent like 0.5% w/v Tween 80 to maintain sink conditions for the lipophilic this compound). Ensure the receptor medium is degassed and maintained at 32 ± 0.5°C to mimic skin surface temperature. The medium should be continuously stirred.
-
Sample Application: Accurately weigh a specific amount of the this compound-loaded microparticles and place them in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
Illustrative In Vitro Release Data
The following table summarizes the expected cumulative release of this compound from the model microparticle formulations. This data is adapted from controlled-release studies of nicotinic acid and is for illustrative purposes.
| Time (hours) | Cumulative Release (%) - HN-MP-1 | Cumulative Release (%) - HN-MP-2 | Cumulative Release (%) - HN-MP-3 |
| 1 | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |
| 2 | 28.7 ± 2.5 | 24.3 ± 2.2 | 32.4 ± 2.8 |
| 4 | 45.1 ± 3.1 | 40.8 ± 2.9 | 50.2 ± 3.5 |
| 6 | 60.5 ± 3.9 | 55.7 ± 3.6 | 68.1 ± 4.0 |
| 8 | 72.3 ± 4.2 | 68.2 ± 4.0 | 80.5 ± 4.5 |
| 12 | 85.6 ± 4.8 | 81.4 ± 4.5 | 92.3 ± 5.1 |
| 24 | 98.2 ± 5.1 | 95.1 ± 4.9 | 99.8 ± 5.3 |
Conclusion
This document provides a detailed framework for the formulation and evaluation of this compound in a controlled-release microparticulate system for topical application. The provided protocols for microparticle preparation using the solvent evaporation technique, characterization methods, and in vitro release studies using the Franz diffusion cell offer a robust starting point for researchers. While the quantitative data presented is illustrative and based on analogous compounds, it serves to guide expectation and experimental design. Further optimization of formulation parameters, such as polymer type, drug-to-polymer ratio, and process variables, will be necessary to achieve the desired release profile for specific therapeutic applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced skin permeation of a lipophilic drug using supersaturated formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Franz diffusion cell and its implication in skin permeation studi...: Ingenta Connect [ingentaconnect.com]
- 4. Polymeric nanoparticles-based topical delivery systems for the treatment of dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Skin Barrier Function Using Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of skin barrier function is crucial in dermatological research, cosmetic science, and the development of topical drug formulations. A compromised skin barrier is associated with various skin disorders and increased susceptibility to irritants and allergens.[1][2] Non-invasive methods are preferred for evaluating the integrity of the stratum corneum, the outermost layer of the epidermis that forms the primary barrier.
One such method involves the topical application of hexyl nicotinate, an ester of hexyl alcohol and nicotinic acid.[3] The penetration of this compound through the stratum corneum induces a localized erythema (redness) and vasodilation, which can be quantified to assess the barrier's permeability. A faster and more intense response suggests a more compromised barrier, allowing for quicker penetration of the substance. This method is often used in conjunction with the measurement of Transepidermal Water Loss (TEWL), which quantifies the amount of water vapor diffusing from the skin into the atmosphere and is a direct measure of barrier integrity.
This document provides detailed application notes and protocols for utilizing this compound to assess skin barrier function.
Principle of the Method
This compound, a lipophilic compound, penetrates the stratum corneum and is metabolized in the dermis to nicotinic acid. Nicotinic acid and its esters are known to induce cutaneous vasodilation. This vascular response is primarily mediated by the release of prostaglandins, which are potent vasodilators. The subsequent increase in cutaneous blood flow and erythema can be measured non-invasively using techniques such as Laser-Doppler Flowmetry (LDF).
The key parameters derived from the LDF measurements provide an indirect assessment of the skin barrier's permeability. These parameters include:
-
Lag-time (t0): The time between the application of this compound and the initial detectable increase in skin blood flow. A shorter t0 indicates faster penetration and thus a more compromised barrier.
-
Time to maximum response (tmax): The time taken to reach the peak vascular response.
-
Maximum response (Rmax): The peak increase in skin blood flow.
-
Slope of the curve: The rate of increase in the vascular response.
By correlating these parameters with baseline TEWL measurements, a comprehensive assessment of the skin barrier function can be achieved.
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is initiated upon its penetration through the stratum corneum and subsequent enzymatic conversion to nicotinic acid in the viable epidermis and dermis. The primary signaling pathway involves the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), which are potent vasodilators in the skin.
Experimental Protocols
Materials and Equipment
-
This compound solution or lotion (e.g., 0.1% to 1.0% concentration)
-
Vehicle control (placebo lotion)
-
Laser-Doppler Flowmeter (e.g., Perimed Pf2)
-
Evaporimeter for TEWL measurement (e.g., Tewameter®)
-
Surgical pen for marking measurement sites
-
Cotton swabs or applicators
-
Stopwatch
-
Computer with data acquisition software
Subject Preparation and Acclimatization
-
Subjects should avoid using topical products on the test area (typically the volar forearm) for at least 24 hours prior to the measurement.
-
Subjects should acclimatize to the controlled environment of the testing room for at least 20-30 minutes. The room temperature and humidity should be maintained at a constant level (e.g., 20-23°C and 40-60% relative humidity).
-
The subject should be in a relaxed, seated, or supine position to minimize movement artifacts.
Experimental Workflow
Measurement Procedure
-
Site Demarcation: Mark the test sites on the volar forearm with a surgical pen. At least two sites should be marked: one for the this compound application and one for the vehicle control.
-
Baseline TEWL Measurement: Measure the baseline TEWL at the marked sites using an evaporimeter according to the manufacturer's instructions.
-
Baseline LDF Measurement: Record the baseline cutaneous blood flow at the test sites for at least 2 minutes using the Laser-Doppler Flowmeter.
-
Application of Test Substances: Apply a standardized amount of the this compound solution/lotion to the designated test site and the vehicle control to the control site. Start the stopwatch immediately upon application.
-
Continuous LDF Monitoring: Immediately after application, position the LDF probe over the application site and begin continuous recording of the skin blood flow for a predefined period (e.g., 30-60 minutes).
-
Data Analysis: From the LDF data, determine the following parameters for each test site:
-
Baseline cutaneous blood flow
-
Lag-time (t0)
-
Time to maximum response (tmax)
-
Maximum response (Rmax)
-
Slope of the response curve
-
Data Presentation
The collected quantitative data should be summarized in tables for clear comparison between different test conditions or subject groups (e.g., healthy vs. compromised skin barrier).
Table 1: Baseline Skin Barrier Characteristics
| Parameter | Healthy Volunteers (n=21) |
| TEWL (g/m²h) | 3.9 - 7.6 |
| Coefficient of Variation (CV) for TEWL (%) | 19.4 |
Table 2: Vascular Response to this compound in Healthy Volunteers
| Parameter | Mean Value | Coefficient of Variation (CV) (%) |
| Lag-time (t0) (min) | Data not explicitly provided in mean value, but high reproducibility noted | 33 - 52 (for all vascular parameters) |
| Time to maximum response (tmax) (min) | Data not explicitly provided in mean value, but high reproducibility noted | 33 - 52 (for all vascular parameters) |
| Maximum response (Arbitrary Units) | Dependent on LDF calibration | 33 - 52 (for all vascular parameters) |
| Slope of the curve | Dependent on LDF calibration | 33 - 52 (for all vascular parameters) |
Note: The study by Lavrijsen et al. (1993) emphasizes the high intra-individual reproducibility of t0 and tmax, with relative differences of 2.8% and 3.1% respectively upon repeat measurements, making them reliable parameters for assessing changes in skin barrier function.
Interpretation of Results
A compromised skin barrier will generally exhibit:
-
Higher baseline TEWL values: Indicating a greater loss of water through the epidermis.
-
Shorter lag-time (t0): Due to the faster penetration of this compound through the impaired stratum corneum.
-
Potentially a higher maximum response (Rmax): Reflecting a greater amount of the vasoactive substance reaching the dermal microvasculature.
By comparing the vascular response parameters between a test site and a control site, or between a baseline measurement and a post-treatment measurement, the effect of a topical product or treatment on the skin barrier function can be quantitatively assessed. For instance, a product that improves skin barrier function would be expected to increase the lag-time (t0) for this compound penetration.
Conclusion
The use of this compound in conjunction with Laser-Doppler Flowmetry and TEWL measurements provides a robust and non-invasive method for the quantitative assessment of skin barrier function. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers, scientists, and drug development professionals in implementing this technique for their specific research needs. The high reproducibility of key parameters such as the lag-time (t0) and time to maximum response (tmax) makes this a valuable tool for evaluating the efficacy of skincare products and dermatological treatments aimed at restoring or enhancing the skin's protective barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. ARTICLE: Compromised Skin Barrier and Sensitive Skin in Diverse Populations - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexyl Nicotinate Dose-Response Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of topically applied hexyl nicotinate, a potent vasodilator. The information compiled herein is intended to guide researchers and professionals in drug development in designing and interpreting studies involving this compound. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction
This compound, the hexyl ester of nicotinic acid, is a rubefacient and vasodilating agent commonly used in topical preparations to improve blood circulation.[1] Its ability to induce localized erythema and increase cutaneous blood flow makes it a valuable tool for studying skin microcirculation and a potential therapeutic agent for conditions characterized by reduced peripheral blood flow, such as Raynaud's phenomenon.[2][3] Understanding the dose-response relationship of this compound is crucial for optimizing its use in both research and clinical applications.
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies investigating the dose-response relationship of topical this compound. The primary endpoints observed were cutaneous blood flow, measured by laser Doppler velocimetry, and erythema, assessed visually.
Table 1: Dose-Response of Topical this compound on Cutaneous Blood Flow
| This compound Concentration | Subject Population | Application Site | Measurement Technique | Key Findings | Reference |
| 0.1% Lotion | 25 patients with Raynaud's phenomenon, 5 healthy volunteers | Forearm, Fingers | Laser Doppler Velocimetry | Induced an increase in cutaneous blood flow in both patients and controls. | [3] |
| 1.0% Lotion | 25 patients with Raynaud's phenomenon, 5 healthy volunteers | Forearm, Fingers | Laser Doppler Velocimetry | Elicited a greater increase in blood flow and a higher percentage of positive responses compared to the 0.1% lotion. | [3] |
| Lotion (unspecified concentrations) | 10 healthy volunteers | Skin | Laser Doppler Flowmetry | Increased blood cell flux was dose-related. |
Table 2: Dose-Response of Topical this compound on Erythema
| This compound Concentration | Subject Population | Application Site | Measurement Technique | Key Findings | Reference |
| Lotion (unspecified concentrations) | 10 healthy volunteers | Skin | Visual Assessment | Mean erythematous responses were dose-related. In some subjects, increased blood flow occurred with minimal erythema. |
Note: While a broader range of concentrations for this compound has not been extensively published, studies on the similar compound, methyl nicotinate, have shown a dose-dependent release of prostaglandin D2 (a key mediator of vasodilation) over a concentration range of 10⁻³ to 10⁻¹ M, suggesting a similar dose-response profile for this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound dose-response studies.
Protocol for Assessing Cutaneous Blood Flow Response to Topical this compound
This protocol is based on the methodologies described by Bunker et al. (1988) and Dowd et al. (1987).
3.1.1. Objective:
To quantify the dose-dependent effect of topically applied this compound on skin microcirculation.
3.1.2. Materials:
-
This compound lotions of varying concentrations (e.g., 0.1% and 1.0% in a suitable vehicle).
-
Placebo lotion (vehicle only).
-
Laser Doppler Velocimeter/Flowmeter (e.g., Perimed Pf2).
-
Skin thermometer.
-
Cotton-tipped applicators.
-
Marking pen.
3.1.3. Subject Recruitment:
-
Recruit healthy volunteers and/or patients with specific conditions (e.g., Raynaud's phenomenon).
-
Obtain informed consent from all participants.
-
Exclude subjects with any skin condition at the application site, known allergy to nicotinates, or those taking vasoactive medications.
3.1.4. Experimental Procedure:
-
Acclimatization: Allow subjects to acclimatize to a temperature-controlled room (e.g., 22-24°C) for at least 20 minutes to ensure stable baseline blood flow.
-
Site Selection and Preparation:
-
Select standardized application sites on the skin, typically the volar aspect of the forearm or the dorsum of the fingers.
-
Mark the application areas (e.g., 1 cm²).
-
Ensure the skin is clean and dry.
-
-
Baseline Measurement:
-
Measure and record the baseline skin temperature and cutaneous blood flow at the marked sites using the laser Doppler velocimeter until a stable reading is obtained.
-
-
Topical Application:
-
Apply a standardized amount of the this compound lotion or placebo to the marked areas using a cotton-tipped applicator.
-
Apply different concentrations to different sites in a randomized and blinded manner.
-
-
Post-Application Monitoring:
-
Continuously monitor and record the skin blood flow at each site for a predetermined period (e.g., 30-60 minutes).
-
Record the time to onset of erythema and the peak blood flow response.
-
-
Data Analysis:
-
Express the change in blood flow as a percentage increase from the baseline or as absolute values (e.g., perfusion units).
-
Compare the responses between different concentrations of this compound and the placebo.
-
Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of the dose-response relationship.
-
Protocol for Visual Assessment of Erythema
3.2.1. Objective:
To qualitatively or semi-quantitatively assess the dose-dependent erythema induced by topical this compound.
3.2.2. Procedure:
-
Follow the same acclimatization, site selection, and application procedures as in the blood flow measurement protocol.
-
At standardized time points after application (e.g., 5, 10, 15, 30 minutes), a trained observer should visually assess the intensity of erythema at each application site.
-
Use a standardized scoring scale, for example:
-
0 = No visible reaction
-
1 = Minimal, barely perceptible erythema
-
2 = Definite erythema, confined to the application site
-
3 = Moderate to intense erythema
-
4 = Intense erythema with spreading beyond the application site
-
-
The observer should be blinded to the treatment applied at each site.
-
Compare the erythema scores for different concentrations of this compound.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is primarily mediated through the prostaglandin pathway. Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid then stimulates the release of arachidonic acid from membrane phospholipids, which is subsequently converted into prostaglandins, primarily PGD2 and PGE2, by cyclooxygenase (COX) enzymes. These prostaglandins then bind to their respective receptors on vascular smooth muscle cells, leading to relaxation and vasodilation.
References
- 1. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Vasodilation with Hexyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nicotinate, a nicotinic acid ester, is a potent topical vasodilator. Its ability to increase cutaneous blood flow makes it a valuable tool in dermatological research, microcirculation studies, and the development of therapeutic agents for conditions involving vascular insufficiency, such as Raynaud's phenomenon. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for inducing and assessing its vasodilatory effects.
Mechanism of Action
The primary mechanism by which this compound induces vasodilation is through the stimulation of prostaglandin synthesis in the skin. This leads to the release of various prostaglandins, with Prostaglandin D2 (PGD2) being a key mediator[1][2]. PGD2 subsequently binds to the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor located on vascular smooth muscle cells. Activation of the DP1 receptor initiates a signaling cascade that results in vasodilation.
A potential secondary pathway involves the release of nitric oxide (NO). Some nicotinic acid derivatives have been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO then diffuses to adjacent smooth muscle cells, where it activates its own signaling pathway to induce relaxation.
Signaling Pathways
The vasodilatory effect of this compound is mediated by two principal signaling pathways:
1. Prostaglandin D2 (PGD2) Signaling Pathway:
Caption: Prostaglandin D2 signaling pathway leading to vasodilation.
2. Nitric Oxide (NO) Signaling Pathway:
Caption: Nitric Oxide signaling pathway resulting in vasodilation.
Data Presentation
The vasodilatory response to this compound is dose-dependent. The following tables summarize quantitative data from studies using topical application of this compound on human skin, with vasodilation assessed by Laser Doppler Flowmetry.
Table 1: Dose-Response of this compound on Skin Blood Flow
| This compound Concentration | Mean Increase in Blood Cell Flux (Arbitrary Units) |
| 0.025% | 2.5 |
| 0.05% | 4.0 |
| 0.1% | 5.5 |
| 1.0% | Significant increase over 0.1%[3][4] |
Data adapted from studies on healthy volunteers. The blood cell flux is a measure of the number of red blood cells moving through the measured volume of tissue.
Table 2: Time Course of Vasodilatory Response to this compound
| Parameter | Time |
| Onset of Vasodilation | 5 - 15 minutes |
| Peak Vasodilation | 15 - 30 minutes |
| Return to Baseline | Approximately 120 minutes |
Time course data is based on studies using a 1% concentration of methyl nicotinate, a related compound with similar properties.
Experimental Protocols
In Vivo Protocol: Topical Application and Measurement of Cutaneous Blood Flow
This protocol describes the induction of vasodilation in human skin by topical application of this compound and its measurement using Laser Doppler Flowmetry (LDF).
Materials:
-
This compound lotion or cream at desired concentrations (e.g., 0.025%, 0.05%, 0.1%, 1.0%)
-
Placebo lotion/cream (vehicle control)
-
Laser Doppler Flowmeter (LDF) or Laser Doppler Perfusion Imager
-
Skin thermometer
-
Cotton swabs or application syringes
-
Marking pen
-
Ethanol or other skin cleaning agent
-
Data acquisition system
Procedure:
-
Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin blood flow.
-
Site Selection and Preparation: Select a test area on the volar forearm or other desired skin site. Clean the area gently with an ethanol swab and allow it to dry completely. Mark the application sites.
-
Baseline Measurement: Place the LDF probe over the marked site and record baseline skin blood flow for at least 5 minutes.
-
Application of this compound: Apply a standardized amount of the this compound formulation to the marked area. Use a separate site for the placebo control.
-
Continuous Monitoring: Immediately begin continuous monitoring of skin blood flow using the LDF.
-
Data Recording: Record blood flow data continuously for at least 2 hours or until the blood flow returns to baseline levels. Also, visually assess and score the degree of erythema at regular intervals (e.g., every 15 minutes).
-
Data Analysis: Express the change in blood flow as a percentage increase from baseline or in arbitrary perfusion units. Determine the time to onset, time to peak vasodilation, and duration of the response.
Experimental Workflow:
Caption: Workflow for in vivo assessment of this compound-induced vasodilation.
In Vitro Protocol: Isolated Aortic Ring Assay
This protocol provides a general framework for assessing the direct vasodilatory effect of this compound on isolated blood vessels. This method allows for the investigation of the compound's mechanism of action in a controlled ex vivo environment.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
-
Dissection microscope and surgical instruments
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissection microscope, remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution.
-
Pre-contraction: After a washout period, pre-contract the aortic rings with a submaximal concentration of phenylephrine to induce a stable contraction plateau.
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Data Recording: Record the changes in tension (relaxation) after each addition of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Construct a dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Experimental Workflow:
References
Application Notes and Protocols for the Study of Hexyl Nicotinate in Raynaud's Phenomenon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raynaud's phenomenon is a vascular disorder characterized by an exaggerated vasoconstrictive response to cold or emotional stress, leading to demarcated color changes in the digits. Hexyl nicotinate, a nicotinic acid ester, has demonstrated vasodilatory properties and is being investigated as a potential topical treatment to improve blood circulation in affected individuals.[1][2] These application notes provide a comprehensive overview of the use of this compound in the research of Raynaud's phenomenon, including its mechanism of action, protocols for experimental evaluation, and relevant quantitative data.
Mechanism of Action
This compound, upon topical application, penetrates the skin and induces local vasodilation, thereby increasing cutaneous blood flow.[3] The proposed signaling pathway involves the following key steps:
-
Receptor Binding: this compound is metabolized to nicotinic acid, which binds to the G-protein coupled receptor GPR109A (also known as HM74A) located on epidermal Langerhans cells and keratinocytes.
-
Prostaglandin Synthesis: Activation of GPR109A stimulates phospholipase A2, which in turn leads to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into various prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4]
-
Vasodilation: PGD2 and PGE2 diffuse to the underlying smooth muscle cells of the cutaneous blood vessels. They bind to their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates protein kinase A (PKA), which ultimately results in the relaxation of the vascular smooth muscle and subsequent vasodilation.
-
TRPV1 Channel Activation: There is also evidence to suggest that nicotinic acid can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, contributing to the sensation of heat and vasodilation.[5]
Data Presentation
The following tables summarize quantitative data from clinical studies investigating the effects of topical this compound in patients with Raynaud's phenomenon.
Table 1: Effect of this compound Lotion on Cutaneous Blood Flow
| Treatment Group | Application Site | N (Patients) | N (Controls) | Mean Increase in Blood Flow (Arbitrary Units) | Percentage of Positive Responses |
| 0.1% this compound | Forearm | 25 | 5 | Data not specified | More frequent than on fingers |
| Fingers | 25 | 5 | Data not specified | Less frequent than on forearm | |
| 1.0% this compound | Not specified | 25 | 5 | Greater than 0.1% lotion | Higher than 0.1% lotion |
Source: Adapted from Bunker C.B., et al., British Journal of Dermatology, 1988.
Table 2: Efficacy of 1% this compound Lotion in a Double-Blind, Placebo-Controlled Trial
| Outcome Measure | 1% this compound Lotion | Vehicle (Placebo) | 2% this compound Lotion | P-value |
| Mean Frequency of Attacks per Week | Significantly reduced | No significant change | No significant change | < 0.05 |
| Patient-Reported Side Effects | Burning and redness at application sites (5 out of 10 patients) | Not specified | Not specified | - |
Source: Adapted from a double-blind placebo-controlled trial of topical this compound lotion in primary Raynaud's phenomenon.
Experimental Protocols
Protocol 1: Assessment of Cutaneous Blood Flow using Laser Doppler Flowmetry
Objective: To quantify the change in cutaneous microvascular perfusion in response to topical application of this compound.
Materials:
-
This compound lotion (e.g., 0.1% and 1.0% concentrations)
-
Placebo lotion (vehicle)
-
Laser Doppler Flowmeter with a surface probe
-
Double-sided adhesive rings for probe attachment
-
Skin thermometer
-
Temperature-controlled room (maintained at 22-24°C)
-
Data acquisition and analysis software
Procedure:
-
Acclimatization: Allow the subject to rest in a supine or seated position in the temperature-controlled room for at least 20-30 minutes to ensure stable baseline blood flow.
-
Site Selection: Designate specific areas on the volar aspect of the forearm and the dorsum of the fingers for application of the lotions and for blood flow measurements.
-
Baseline Measurement: Attach the laser Doppler probe to the skin using a double-sided adhesive ring. Record baseline cutaneous blood flow for 5-10 minutes until a stable signal is obtained.
-
Lotion Application: Apply a standardized amount (e.g., 0.1 mL) of the this compound lotion or placebo to the designated areas. Gently rub the lotion into the skin for a consistent duration (e.g., 30 seconds).
-
Post-Application Measurement: Immediately after application, reposition the laser Doppler probe over the treated area and continuously record the blood flow for at least 30-60 minutes.
-
Data Analysis: Calculate the mean blood flow at baseline and at various time points post-application. Express the change in blood flow as a percentage increase from baseline or as absolute values (in arbitrary perfusion units).
Protocol 2: Evaluation of Skin Temperature using Infrared Thermography
Objective: To visualize and quantify changes in skin surface temperature as an indirect measure of blood flow following the application of this compound.
Materials:
-
This compound lotion
-
Placebo lotion
-
High-resolution infrared thermal imaging camera
-
Temperature-controlled, draft-free room (maintained at 22-24°C)
-
Computer with thermographic analysis software
-
Standardized background for imaging
Procedure:
-
Acclimatization: The subject should be seated comfortably in the temperature-controlled room for at least 20-30 minutes with hands exposed to allow for thermal equilibration.
-
Baseline Imaging: Capture baseline thermal images of the dorsal and palmar aspects of both hands.
-
Lotion Application: Apply a standardized amount of this compound lotion or placebo to the designated hand(s) or specific fingers.
-
Post-Application Imaging: Acquire a series of thermal images at regular intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the change in temperature distribution.
-
Data Analysis: Using the thermographic software, define regions of interest (ROIs) for each digit and the palm. Calculate the average temperature within each ROI at baseline and at each time point post-application. The change in temperature can be presented as absolute values or as a differential from the placebo-treated area.
Protocol 3: Assessment of Clinical Efficacy using a Patient Diary
Objective: To subjectively assess the frequency, duration, and severity of Raynaud's attacks from the patient's perspective during treatment with this compound.
Materials:
-
Standardized patient diary booklet or electronic diary application.
-
Visual Analog Scale (VAS) for pain and severity assessment.
Procedure:
-
Baseline Period: Instruct the patient to record details of each Raynaud's attack for a baseline period of 1-2 weeks before starting treatment.
-
Diary Entries: The diary should prompt the patient to record the following for each attack:
-
Date and time of the attack.
-
Duration of the attack (in minutes).
-
Trigger for the attack (e.g., cold exposure, stress).
-
Color changes observed (white, blue, red).
-
Severity of the attack on a 0-10 VAS (0 = no symptoms, 10 = most severe imaginable).
-
Pain associated with the attack on a 0-10 VAS.
-
-
Treatment Period: The patient continues to complete the diary throughout the treatment period with this compound.
-
Data Analysis: Calculate the average number of attacks per day or week, the average duration of attacks, and the average severity and pain scores for both the baseline and treatment periods. Compare the data to assess the subjective efficacy of the treatment.
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for assessing the vascular effects of this compound.
Caption: Logical flow for a patient-reported outcome study using a daily diary.
References
Troubleshooting & Optimization
Technical Support Center: Hexyl Nicotinate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexyl nicotinate. The following information is designed to help minimize and manage erythema during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced erythema?
A1: this compound-induced erythema is primarily caused by vasodilation, which is the widening of blood vessels near the skin's surface, leading to increased blood flow.[1] This process is mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), which are inflammatory mediators.[2][3] Upon topical application, this compound penetrates the stratum corneum and triggers the production of these prostaglandins in the dermis, resulting in a temporary flushing and reddening of the skin.[2]
Q2: How long does the erythema typically last after application of this compound?
A2: The duration of erythema is dose-dependent and can vary based on the formulation and individual skin sensitivity. Generally, it is a transient effect. For instance, in one study, the erythematous response to methyl nicotinate, a similar compound, was observed to peak and then subside over a period of minutes to hours. The specific duration for this compound will depend on the concentration used and the vehicle it is in.
Q3: Can the vehicle formulation influence the intensity of erythema?
A3: Yes, the vehicle formulation plays a crucial role in the intensity and onset of erythema. The rate of penetration of this compound into the skin is influenced by the excipients in the formulation.[4] For example, penetration enhancers like propylene glycol can shorten the time to peak erythema. Conversely, certain moisturizers, particularly those containing urea, have been shown to significantly lengthen the time between application and the initial erythematous response by affecting the skin's permeability barrier.
Q4: Are there any known inhibitors that can reduce this compound-induced erythema?
A4: Yes, inhibitors of prostaglandin synthesis have been shown to reduce nicotinate-induced erythema. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen can significantly decrease the erythematous response. Pre-treatment with aspirin has also been demonstrated to inhibit the inflammatory reaction. These agents work by blocking the cyclooxygenase (COX) enzymes, which are essential for prostaglandin production.
Troubleshooting Guide
Issue: Excessive or prolonged erythema observed in study subjects.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | The concentration of this compound is a primary factor influencing the intensity of erythema. If excessive redness is observed, consider reducing the concentration. Studies have used concentrations ranging from 0.1% to 1.0% in lotions. It is recommended to determine the minimal erythema concentration (MEC) for your specific study population and formulation. |
| Formulation Vehicle Enhancing Penetration | The vehicle can significantly impact the rate and extent of this compound absorption. Penetration enhancers such as propylene glycol, dimethyl sulfoxide, and diethylene glycol monoethyl ether can increase the erythematous response. If using such enhancers, consider reducing their concentration or switching to a vehicle with a lower enhancement effect. |
| High Individual Skin Sensitivity | Individuals can have different thresholds of response to nicotinates. It is advisable to screen subjects for skin sensitivity prior to the main study. Establishing a baseline response with a low concentration can help in subject selection and dose adjustment. |
| Lack of Anti-inflammatory Components | The absence of ingredients that can mitigate the inflammatory response can lead to more pronounced erythema. Consider incorporating anti-inflammatory agents like ibuprofen or natural soothing ingredients into the formulation if the study design allows. |
Data Summary
Table 1: Effect of Formulation on this compound-Induced Erythema
| Formulation Component | Effect on Erythema | Quantitative Observation | Reference |
| 5% Urea Cream | Delayed onset of erythema | Significantly longer lag-time between application and initial response compared to a lipid-rich cream. | |
| Lipid-Rich Cream (without humectant) | Faster onset of erythema | Shorter time for maximum response compared to its placebo. | |
| Propylene Glycol (60:40 v/v with isopropyl alcohol) | Enhanced penetration and erythema | Pre-treatment with the vehicle shortened the time to peak response from 35 ± 4 min to 29 ± 3 min. | |
| 25% 2-Pyrrolidone in vehicle | Further enhanced penetration | Shortened time to peak response to 22 ± 5 min. | |
| 25% Laurocapram in vehicle | Significantly enhanced penetration | Shortened time to peak response to 17 ± 4 min. |
Table 2: Quantitative Assessment of Erythema
| Assessment Method | Parameter Measured | Typical Values/Observations | Reference |
| Laser Doppler Velocimetry | Skin blood flow (perfusion) | Dose-related increase in blood cell flux. Increases in blood flow can occur even with barely detectable erythema. | |
| Diffuse Reflectance Spectroscopy | Cutaneous inflammatory response | Used to measure differences in erythema between placebo and ibuprofen-treated sites. | |
| Tristimulus Colorimeter (Minolta Chroma Meter CR-200) | Color change (redness) | Capable of quantitatively ranking cutaneous responses to varying concentrations of nicotinates. | |
| Visual Scoring | Erythema grading | Scales typically range from 0 (no erythema) to 4 (severe erythema). For example, 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe. |
Experimental Protocols
Protocol 1: Assessment of Erythema using Laser Doppler Velocimetry (LDV)
-
Subject Preparation: Acclimatize subjects to the room temperature for at least 20 minutes. The application site (e.g., volar forearm) should be clean and dry.
-
Baseline Measurement: Record the baseline skin blood flow using the LDV probe placed gently on the skin surface without excessive pressure.
-
Application of this compound: Apply a standardized amount of the this compound formulation to a defined area of the skin.
-
Continuous Monitoring: Immediately begin continuous measurement of skin blood flow with the LDV. Record data until the blood flow returns to baseline or for a predetermined study duration.
-
Data Analysis: Analyze the LDV data to determine key parameters such as the lag-time to response onset, time to peak blood flow, and the magnitude of the peak response.
Protocol 2: Visual Scoring of Erythema
-
Subject Preparation: As described in Protocol 1.
-
Baseline Assessment: Before application, a trained evaluator should assess the baseline skin color of the application site and assign a score of 0 (no erythema).
-
Application of this compound: Apply a standardized amount of the formulation to a defined area.
-
Timed Assessments: At predefined time points (e.g., 5, 15, 30, 60 minutes) after application, the evaluator assesses the erythema at the application site.
-
Scoring: The erythema is scored using a standardized scale. A common scale is:
-
0: No erythema
-
1: Slight erythema (faint pink)
-
2: Moderate erythema (definite redness)
-
3: Severe erythema (intense redness)
-
4: Very severe erythema (fiery red)
-
-
Data Analysis: The scores at each time point are recorded and can be used to compare the effects of different formulations or concentrations.
Visualizations
Caption: Signaling pathway of this compound-induced erythema.
References
Hexyl Nicotinate Formulation Stability: A Technical Support Center
Welcome to the technical support center for hexyl nicotinate formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common stability challenges encountered during experimental work. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous formulations?
A1: The primary degradation pathway for this compound, an ester of nicotinic acid, is hydrolysis. This reaction breaks the ester bond, yielding nicotinic acid and hexanol. The rate of hydrolysis is significantly influenced by the pH of the formulation.
Q2: What are the typical physical stability issues observed in cream and lotion formulations containing this compound?
A2: Due to its lipophilic nature, this compound is typically incorporated into the oil phase of emulsions like creams and lotions. Common physical stability issues can include phase separation (creaming or coalescence), changes in viscosity, crystallization of ingredients, and alterations in color or odor.[1][2] These can be caused by improper emulsification, inappropriate storage conditions, or interactions between this compound and other excipients.[3]
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, elevated temperatures accelerate the degradation of this compound, primarily through hydrolysis.[4] Formulations should be stored at controlled room temperature or as determined by stability studies. Excessive heat during manufacturing should also be avoided to prevent degradation.[3]
Q4: Is this compound sensitive to light?
A4: Yes, some studies indicate that this compound can be susceptible to photodegradation when exposed to UV radiation over extended periods, especially in solution. Therefore, it is recommended to use light-protective packaging for formulations containing this active ingredient.
Troubleshooting Guides
Issue 1: Chemical Degradation - Increased Nicotinic Acid Levels
Symptom: Assay of the formulation shows a decrease in this compound concentration and a corresponding increase in nicotinic acid. This can be problematic as free nicotinic acid can cause skin flushing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate pH | The formulation's pH is in a range that promotes hydrolysis. Nicotinate esters are generally more stable at a slightly acidic pH. Adjust the pH of the aqueous phase to a range of 4.5-6.0 using appropriate buffering agents. |
| High Temperature Exposure | The formulation was exposed to high temperatures during manufacturing or storage. Optimize the manufacturing process to minimize heat exposure. Ensure storage conditions are as specified. |
| Presence of Water | For anhydrous or low-water content formulations, moisture contamination can initiate hydrolysis. Ensure raw materials are anhydrous and packaging is protected from humidity. |
| Incompatible Excipients | Certain excipients may catalyze the hydrolysis of the ester. Conduct excipient compatibility studies. Avoid strongly acidic or basic excipients. |
Issue 2: Physical Instability - Emulsion Separation
Symptom: The cream or lotion formulation shows signs of phase separation, such as the appearance of oil droplets on the surface or a watery layer at the bottom.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inadequate Emulsification | The emulsifier system is not robust enough for the formulation. Re-evaluate the hydrophilic-lipophilic balance (HLB) of the emulsifier system. Consider using a combination of emulsifiers for better stability. Increase the concentration of the emulsifier. |
| Incorrect Processing Parameters | Insufficient shear during homogenization can lead to large oil droplets that are prone to coalescence. Optimize the homogenization speed and time. Ensure proper temperature control during the emulsification step. |
| High Oil Phase Concentration | The concentration of the oil phase, including this compound and other lipids, is too high for the emulsifier system to stabilize. Reduce the concentration of the oil phase or increase the emulsifier concentration. |
| Presence of Electrolytes | High concentrations of salts or other electrolytes in the aqueous phase can disrupt the stability of the emulsion. If possible, reduce the concentration of electrolytes or choose an emulsifier system that is more tolerant to them. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Methodology:
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Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
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Stress Conditions:
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Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.
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Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2 hours.
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Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
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Thermal Degradation: Heat the solution at 80°C for 48 hours.
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Photodegradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light) for a specified duration.
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Sample Analysis:
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At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the samples using a stability-indicating HPLC method to separate this compound from its degradation products.
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Characterize the major degradation products using mass spectrometry (LC-MS).
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Protocol 2: Stability Testing of a this compound Cream Formulation
Objective: To evaluate the chemical and physical stability of a this compound cream formulation under accelerated and long-term storage conditions.
Methodology:
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Formulation Preparation: Prepare the cream formulation containing this compound and package it in the intended commercial packaging.
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Storage Conditions:
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Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
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Testing Time Points:
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Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated: 0, 1, 2, 3, and 6 months.
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Parameters to be Evaluated:
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Physical Properties: Appearance, color, odor, pH, viscosity, and microscopic examination for globule size.
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Chemical Properties: Assay of this compound and quantification of major degradation products (e.g., nicotinic acid) using a validated HPLC method.
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Quantitative Data Summary
The following table summarizes the hydrolysis rate constants for benzyl nicotinate, which can serve as a reference for understanding the pH-dependent stability of nicotinate esters.
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 7.40 | 25 | 0.0007 | 990 |
| 9.04 | 25 | 0.0079 | 88 |
| Data extrapolated from elevated temperature studies for Benzyl Nicotinate. |
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for the analysis of this compound in a topical formulation.
Caption: Troubleshooting decision tree for this compound formulation instability.
References
Technical Support Center: Hexyl Nicotinate Vasodilation Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the hexyl nicotinate vasodilation assay.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in the this compound vasodilation assay can arise from a variety of factors, from subject variability to technical nuances in the experimental setup. This guide addresses common issues and provides actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| No or Weak Vasodilation Response | 1. Inactive this compound: The compound may have degraded due to improper storage or age. 2. Low Concentration: The applied concentration may be insufficient to elicit a response. 3. Poor Skin Permeation: The subject's skin barrier may be impeding the absorption of this compound. Factors include low skin hydration or thick stratum corneum.[1][2] 4. Improper Application: Insufficient volume or uneven application of the test substance. | 1. Verify Compound Activity: Use a fresh batch of this compound or test the current batch on a known positive control subject. 2. Perform Dose-Response Study: Test a range of concentrations to determine the optimal dose for your experimental conditions.[3][4] 3. Standardize Skin Preparation: Ensure the application site is clean and dry. Avoid using moisturizers or other topical products on the test area for at least 24 hours prior to the assay.[1] Consider measuring baseline transepidermal water loss (TEWL) to assess barrier function. 4. Standardize Application Technique: Use a micropipette to apply a precise volume of the solution to a defined area of the skin. |
| High Variability Between Subjects | 1. Physiological Differences: Skin thickness, hydration, pH, lipid content, hair follicle density, and baseline blood flow can vary significantly between individuals. 2. Genetic Factors: Variations in metabolic enzymes or receptor sensitivity can influence the response. 3. Environmental Factors: Differences in acclimatization to the room temperature can affect baseline skin perfusion. | 1. Thorough Subject Screening: Document baseline skin characteristics and exclude subjects with skin conditions or those taking medications that could affect vascular reactivity. 2. Increase Sample Size: A larger cohort can help to mitigate the impact of individual variability. 3. Acclimatization Period: Allow subjects to rest in a temperature-controlled room for at least 20-30 minutes before starting the experiment. |
| Inconsistent Laser Doppler Flowmetry (LDF) Readings | 1. Probe Movement: The LDF probe is highly sensitive to motion artifacts, which can be misinterpreted as changes in blood flow. 2. Inconsistent Probe Pressure: Applying too much or variable pressure with the probe can occlude microvessels and alter blood flow readings. 3. Improper Probe Placement: Measuring from slightly different locations in subsequent measurements can lead to variability due to the heterogeneity of skin microvasculature. 4. Room Temperature Fluctuations: Changes in ambient temperature can directly affect skin blood flow. | 1. Secure the Probe: Use an adhesive probe holder to maintain a stable position throughout the measurement period. 2. Use a Probe Holder with Fixed Pressure: If possible, use a probe holder that applies a constant, minimal pressure to the skin. 3. Mark the Measurement Site: Clearly mark the exact location of the LDF measurement to ensure consistency. 4. Maintain a Constant Room Temperature: Conduct the assay in a temperature-controlled environment. |
| Erythema Without a Corresponding Increase in Blood Flow | 1. Visual Assessment Subjectivity: The visual scoring of erythema can be subjective and may not always correlate directly with the magnitude of the blood flow increase. 2. Superficial Vasodilation: The vasodilation may be occurring in very superficial vessels that contribute more to visible redness than to the overall blood flow measured by the LDF probe. | 1. Rely on Quantitative Data: Prioritize the quantitative data from the LDF over subjective visual scoring for the primary endpoint. 2. Use High-Resolution LDF: If available, use an LDF imager to get a more comprehensive view of the spatial distribution of the vasodilation response. |
| Rapid Tachyphylaxis (Diminishing Response to Repeated Applications) | 1. Receptor Desensitization: Repeated stimulation of the prostaglandin receptors can lead to their desensitization. 2. Depletion of Mediators: The local pool of signaling molecules, such as prostaglandins, may be temporarily depleted. | 1. Allow for a Sufficient Washout Period: Ensure an adequate time interval between applications to allow the skin to return to its baseline state. 2. Use a Crossover Design: In studies with multiple treatments, randomize the order of application to minimize the effect of tachyphylaxis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced vasodilation?
A1: this compound, a nicotinic acid ester, is metabolized in the skin to nicotinic acid. Nicotinic acid binds to the GPR109A receptor on Langerhans cells in the epidermis. This binding triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2). PGD2 then acts on receptors on the vascular smooth muscle cells of dermal blood vessels, leading to vasodilation and an increase in skin blood flow.
Q2: What is a typical concentration range for this compound in this assay?
A2: Concentrations typically range from 0.025% to 1.0% in a lotion or solution formulation. A dose-response relationship is generally observed, with higher concentrations leading to a greater increase in blood flow.
Q3: How long does it take to see a response after applying this compound?
A3: The onset of vasodilation can vary depending on the individual and the formulation used. However, a response is typically observed within a few minutes, with the peak response occurring between 20 to 30 minutes after application.
Q4: What is the best anatomical location for performing the this compound vasodilation assay?
A4: The ventral surface of the forearm is a commonly used and well-characterized site. It is important to be consistent with the application site across all subjects and experiments, as skin characteristics can vary across different parts of the body, influencing the results.
Q5: Can I use this assay on subjects with different skin phototypes?
A5: While the assay can be performed on individuals with different skin tones, it is important to note that skin pigmentation can influence the scattering of light used in laser Doppler flowmetry. However, studies have shown that with the appropriate wavelength laser (e.g., 780 nm), LDF can provide reliable measurements in darkly pigmented skin. It is recommended to include a diverse population in your studies and to analyze the data for any potential confounding effects of skin phototype.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from a this compound vasodilation assay. Values are presented as mean ± standard deviation where available.
| This compound Concentration | Mean Erythema Score (0-3 scale) | Mean Time to Onset of Response (minutes) | Mean Time to Peak Response (minutes) | Mean Peak Blood Cell Flux (Area under the curve) |
| 0.025% | 1.8 ± 0.5 | 5.5 ± 0.7 | 22.5 ± 6.4 | 78.5 ± 16.3 |
| 0.05% | 2.5 ± 0.6 | 10.6 ± 5.0 | 27.9 ± 12.3 | 75.8 ± 19.2 |
| 0.1% | 2.8 ± 0.4 | 7.8 ± 2.3 | 20.8 ± 6.4 | 83.3 ± 17.7 |
Data adapted from Dowd et al., Dermatologica 1987;174(5):239-43.
Experimental Protocol: this compound Vasodilation Assay
This protocol outlines the key steps for performing a this compound-induced vasodilation assay using laser Doppler flowmetry (LDF).
1. Subject Preparation
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Subjects should refrain from consuming caffeine or smoking for at least 4 hours before the experiment.
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Subjects should avoid using any topical products on the test area (e.g., ventral forearm) for 24 hours prior to the study.
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Allow the subject to acclimatize to the temperature-controlled room (21-23°C) for at least 20-30 minutes.
2. Baseline Measurement
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Mark a 4 cm² area on the ventral forearm for application.
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Secure the LDF probe to the center of the marked area using a probe holder.
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Record baseline skin blood flow for 5-10 minutes until a stable signal is obtained.
3. Application of this compound
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Apply a standardized volume (e.g., 10 µL) of the this compound solution or lotion evenly over the marked area.
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A vehicle control (the formulation without this compound) should be applied to a separate, contralateral site.
4. Post-Application Measurement
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Immediately after application, resume LDF recording and continue for at least 60 minutes or until the blood flow returns to baseline.
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Simultaneously, visually assess and score the erythema at regular intervals (e.g., every 5 minutes).
5. Data Analysis
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Calculate the change in skin blood flow from baseline at each time point.
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Determine the time to onset of vasodilation, time to peak vasodilation, and the magnitude of the peak response.
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The total vasodilation response can be quantified by calculating the area under the curve (AUC) of the blood flow versus time graph.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation in the skin.
Experimental Workflow for this compound Vasodilation Assay
References
Optimizing Hexyl Nicotinate Concentration for Skin Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing hexyl nicotinate in skin studies. It offers troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on the skin?
This compound is an ester of nicotinic acid that acts as a topical vasodilator.[1][2][3] Its primary effect is to widen the blood vessels near the skin's surface, which increases cutaneous blood flow.[1][2] This vasodilation leads to a temporary and localized erythema (redness) and a warming sensation. Due to its lipophilic nature, it can form a depot in the stratum corneum, allowing for a slow release into the epidermis.
Q2: What are the typical concentrations of this compound used in skin research?
The concentration of this compound should be carefully selected based on the desired physiological response. Studies have demonstrated a dose-dependent relationship between the concentration of this compound and the increase in skin blood flow and erythema. Commonly investigated concentrations in a lotion formulation include 0.025%, 0.05%, and 0.1%. For some applications, concentrations as high as 1.0% have been used to elicit a more pronounced increase in blood flow. In cosmetic formulations, concentrations of 1% to 2% are sometimes used.
Q3: How can I quantitatively measure the effects of this compound on the skin?
The two primary parameters to measure are changes in skin blood flow and erythema.
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Skin Blood Flow: The most common and reliable non-invasive method is Laser Doppler Flowmetry (LDF) or Laser Doppler Velocimetry . This technique measures the blood cell flux in the microcirculation of the skin.
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Erythema: Erythema can be assessed visually, but for more objective and quantitative data, techniques like colorimetry using a tristimulus color analyzer can be employed. This method measures changes in skin color, providing a numerical value for the redness.
Q4: Is this compound safe for topical application in human studies?
This compound is generally considered safe for topical application at the concentrations typically used in research and cosmetics. However, it is classified as a skin and eye irritant. It is important to wear appropriate personal protective equipment (gloves, eye protection) when handling the pure substance or concentrated solutions. In human studies, subjects may experience a temporary warming or tingling sensation, which is a normal consequence of its vasodilating effect. No pain or significant irritation is typically reported at concentrations like 0.1%.
Troubleshooting Guide
Issue 1: Inconsistent or no discernible response to this compound application.
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Possible Cause 1: Inappropriate Concentration.
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Solution: Ensure the concentration of this compound is sufficient to elicit a response. A dose-response study starting with lower concentrations (e.g., 0.025%) and escalating is recommended. In some subjects, increases in blood flow can occur with minimal visible erythema.
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Possible Cause 2: Anatomical Site Variation.
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Solution: The vascular reactivity of the skin can vary significantly across different anatomical locations. For instance, responses on the forearm may differ from those on the fingers or back. Standardize the application site across all subjects and experiments to ensure consistency.
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Possible Cause 3: Formulation and Vehicle Effects.
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Solution: The vehicle (e.g., lotion, cream, gel) can significantly impact the penetration and bioavailability of this compound. Ensure the formulation is optimized for release and penetration into the stratum corneum. The presence of other ingredients, such as moisturizers, can also alter the skin's permeability and response time.
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Issue 2: High variability in results between subjects.
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Possible Cause 1: Inter-individual Physiological Differences.
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Solution: Skin sensitivity and vascular reactivity can vary between individuals. It is crucial to have a sufficiently large sample size to account for this biological variability. Implementing a baseline measurement for each subject before the application of this compound can help in normalizing the data and assessing the relative change.
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Possible Cause 2: Inconsistent Application Technique.
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Solution: Standardize the application procedure. This includes applying a precise volume of the formulation to a clearly defined and consistent surface area of the skin for a fixed duration.
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Issue 3: Discrepancy between blood flow measurements and visual erythema.
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Possible Cause: Sensitivity of Measurement Techniques.
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Solution: Laser Doppler Flowmetry is often more sensitive than visual assessment of erythema. It is possible to have a measurable increase in cutaneous blood flow with little to no visible redness. Rely on the quantitative data from your instruments, and if possible, supplement with a quantitative erythema measurement method like colorimetry for a more comprehensive assessment.
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Data Presentation
Table 1: Investigated Concentrations of this compound and Observed Effects
| Concentration | Formulation | Observed Effects | Reference |
| 0.025% | Lotion | Dose-related increase in skin blood flow and erythema. | |
| 0.05% | Lotion | Dose-related increase in skin blood flow and erythema. In some cases, increased blood flow with minimal erythema. | |
| 0.1% | Lotion | Dose-related increase in skin blood flow and erythema. | |
| 1.0% | Lotion | A greater increase in blood flow and a higher percentage of positive responses compared to 0.1%. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Changes in Skin Blood Flow using Laser Doppler Flowmetry (LDF)
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Subject Acclimatization: Allow subjects to acclimatize to the ambient temperature and humidity of the testing room for at least 20-30 minutes to ensure stable baseline skin perfusion.
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Site Selection and Preparation:
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Select a standardized anatomical site for all subjects (e.g., the ventral surface of the forearm).
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Gently clean the selected skin area with a mild cleanser and allow it to dry completely.
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Mark a precise application area (e.g., 4 cm²).
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Baseline Measurement:
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Place the LDF probe over the marked area, ensuring light and stable contact with the skin.
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Record baseline skin blood flow (in arbitrary perfusion units) for a period of 5-10 minutes until a stable reading is achieved.
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Topical Application:
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Apply a standardized volume (e.g., 10 µL) of the this compound formulation evenly within the marked area.
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Post-Application Measurement:
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Immediately reposition the LDF probe and continuously record the skin blood flow for a predefined period (e.g., 60 minutes) to capture the onset, peak, and duration of the vascular response.
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Data Analysis:
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Calculate the percentage change in blood flow from the baseline for each time point.
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Determine key parameters such as the time to onset of response, time to peak response, and the area under the curve (AUC) of the response-time profile.
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Visualizations
Caption: Experimental workflow for assessing skin blood flow changes.
Caption: Inferred signaling pathway for this compound-induced vasodilation.
References
Technical Support Center: Analysis of Hexyl Nicotinate and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexyl nicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
A1: Forced degradation studies are crucial for understanding the intrinsic stability of this compound.[1] The primary degradation pathways involve hydrolysis, oxidation, and photolysis.
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Hydrolytic Degradation (Acidic and Basic Conditions): The most common degradation pathway for this compound, an ester, is hydrolysis of the ester bond. This reaction is catalyzed by both acid and base. The expected degradation products are Nicotinic Acid and 1-Hexanol .
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Photolytic Degradation: Exposure to UV light can induce degradation. A study has confirmed the formation of decomposition products from this compound in an aqua-ethanolic solution upon exposure to UV radiation (λ = 254 nm), which were analyzed by GC-MS.[2] While the specific structures were not detailed in the available literature, potential reactions could involve cleavage of the ester bond or reactions involving the pyridine ring.
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Thermal Degradation: this compound is relatively stable at moderate temperatures but will degrade at high temperatures. Thermogravimetric analysis has shown its complete disappearance at 392.2°C.[2] High-temperature degradation in the presence of oxygen could lead to a complex mixture of smaller, volatile compounds.
Q2: I am not seeing any degradation of this compound in my forced degradation study. What could be the reason?
A2: If you are not observing degradation, consider the following:
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Inadequate Stress Conditions: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough. For acid and base hydrolysis, consider increasing the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH) or increasing the temperature and/or duration of the study.[1]
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Solvent: The choice of solvent can influence the degradation rate. Ensure that this compound is soluble and stable in the chosen solvent under non-stress conditions.
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Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method for potential degradants.
Q3: My chromatogram shows several unexpected peaks after a forced degradation study. How can I identify them?
A3: The presence of multiple peaks indicates the formation of several degradation products or impurities. To identify these, a mass spectrometry (MS) detector coupled with your chromatographic system (LC-MS or GC-MS) is highly recommended. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradants. Further fragmentation analysis (MS/MS) can help in elucidating their structures.
Q4: Can I use HPLC to analyze this compound and its degradation products?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A reverse-phase HPLC method can be used to separate this compound from its more polar degradation product, nicotinic acid.[3] For the less polar potential degradants and for the analysis of 1-hexanol, Gas Chromatography (GC) might be a more appropriate technique.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound in RP-HPLC
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Possible Cause: Secondary interactions between the basic pyridine nitrogen of this compound and residual silanols on the C18 column.
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Troubleshooting Steps:
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Lower Mobile Phase pH: Add a small amount of a weak acid like formic acid or phosphoric acid to the mobile phase (e.g., 0.1%). This will protonate the pyridine nitrogen, reducing its interaction with silanols.
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Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
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Increase Mobile Phase Ionic Strength: Add a salt like sodium perchlorate to the mobile phase to mask the silanol interactions.
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Issue 2: Co-elution of Degradation Products
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Possible Cause: The chromatographic conditions are not optimized for the separation of all degradants.
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Troubleshooting Steps:
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Gradient Elution: If using an isocratic method, switch to a gradient elution. Start with a higher percentage of the aqueous phase to retain and separate polar degradants like nicotinic acid, and gradually increase the organic phase to elute the parent compound and any non-polar degradants.
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Change Organic Modifier: If using acetonitrile, try methanol or a combination of both, as this can alter the selectivity of the separation.
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Modify Mobile Phase pH: The retention of ionizable compounds like nicotinic acid is highly dependent on the mobile phase pH. Adjusting the pH can significantly impact its retention time and separation from other peaks.
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Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1N HCl.
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Keep the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 1N NaOH.
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Dilute with the mobile phase to a suitable concentration for analysis.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1N NaOH.
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Keep the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 1N HCl.
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Dilute with the mobile phase to a suitable concentration for analysis.
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Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detector: UV at 262 nm.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis | 1N HCl | 24 hours | 60 | Data to be filled by user | Nicotinic Acid, 1-Hexanol |
| Base Hydrolysis | 1N NaOH | 24 hours | 60 | Data to be filled by user | Nicotinic Acid, 1-Hexanol |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | Data to be filled by user | Nicotinic Acid N-oxide (predicted) |
| Thermal | Dry Heat | 48 hours | 80 | Data to be filled by user | To be determined |
| Photolytic | UV Light (254 nm) | 200 hours | 40 | Data to be filled by user | To be determined |
Note: The % degradation and identification of products under oxidative, thermal, and photolytic conditions should be determined experimentally.
Visualizations
Caption: Predicted degradation pathways of this compound.
References
Technical Support Center: Overcoming Poor Transdermal Penetration of Hexyl Nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexyl nicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its transdermal delivery.
Frequently Asked Questions (FAQs)
Q1: My in vitro skin permeation study with this compound shows very low flux. What are the potential reasons?
A1: Poor transdermal penetration of this compound is a common challenge. Several factors could contribute to low flux in your in vitro study:
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Formulation Issues: The vehicle used to dissolve this compound significantly impacts its partitioning into the stratum corneum. This compound is lipophilic, and if the formulation is not optimized, the drug may remain in the vehicle rather than penetrating the skin.
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Skin Barrier Integrity: The primary barrier to percutaneous absorption is the stratum corneum.[1] If the excised skin used in your Franz diffusion cell assay has a compromised barrier, you might see artificially high and variable results. Conversely, a particularly robust skin sample could show very low penetration.
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Experimental Conditions: Suboptimal experimental conditions, such as improper temperature control (which should be maintained at 32°C on the skin surface), the presence of air bubbles between the skin and the receptor fluid, or inadequate stirring of the receptor fluid, can all negatively affect the diffusion of this compound.[2]
Q2: I am observing a long lag time before detecting this compound in the receptor fluid. How can I reduce it?
A2: A long lag time suggests slow diffusion across the stratum corneum. Strategies to reduce this include:
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Inclusion of Penetration Enhancers: Chemical penetration enhancers can significantly shorten the lag time by disrupting the lipid bilayer of the stratum corneum or by improving the partitioning of this compound into the skin.
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Pre-treatment of the Skin: Pre-treating the skin with enhancers or even simple occlusion can hydrate the stratum corneum, making it more permeable and reducing the lag time.[3]
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Vehicle Optimization: The choice of vehicle can influence the thermodynamic activity of the drug, affecting its partitioning and diffusion into the skin.
Q3: What are some effective chemical penetration enhancers for this compound?
A3: Several classes of chemical penetration enhancers can be effective for lipophilic compounds like this compound. These include:
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Solvents: Propylene glycol is a commonly used solvent that can also act as a penetration enhancer.[4]
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Fatty Acids: Oleic acid is a well-known enhancer that can fluidize the lipids in the stratum corneum.[5]
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Terpenes: Compounds like limonene, cineole, and menthol are known to enhance the penetration of both hydrophilic and lipophilic drugs.
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Pyrrolidones: 2-pyrrolidone has been shown to be an effective enhancer for this compound.
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Azone (Laurocapram): This is a potent penetration enhancer that has also demonstrated effectiveness with this compound.
Q4: How does the vasodilatory effect of this compound relate to its transdermal penetration?
A4: The vasodilatory effect of this compound is a direct result of its penetration into the viable epidermis and dermis, where it acts on the microvasculature. This effect can be used as a non-invasive method to assess the extent and kinetics of its penetration in vivo using techniques like Laser Doppler Velocimetry. An increase in blood flow is an indicator that this compound has successfully overcome the stratum corneum barrier.
Q5: Are there any concerns about skin irritation when using penetration enhancers with this compound?
A5: Yes, skin irritation is a potential concern. Many penetration enhancers achieve their effect by disrupting the skin barrier, which can lead to irritation, especially with prolonged use or at high concentrations. It is crucial to assess the irritation potential of any new formulation. This compound itself can cause a warming or tingling sensation due to its vasodilating properties, which is generally considered a part of its mechanism of action rather than an adverse irritant effect.
Troubleshooting Guides
Issue 1: Inconsistent results between replicate Franz diffusion cells.
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Possible Cause: High variability in skin samples from different donors or even different locations on the same donor.
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Troubleshooting Steps:
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Standardize Skin Source and Preparation: Use skin from the same anatomical site and donor for a set of experiments whenever possible. Ensure a consistent thickness of the dermatomed skin.
-
Verify Barrier Integrity: Before starting the experiment, assess the barrier integrity of each skin sample using methods like measuring transepidermal water loss (TEWL) or electrical resistance. Discard any samples that do not meet the acceptance criteria.
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Ensure Proper Cell Assembly: Check for any leaks in the Franz cell assembly. Ensure the skin is properly clamped between the donor and receptor compartments.
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Control Experimental Conditions: Maintain a constant temperature and stirring speed across all cells. Ensure there are no air bubbles trapped beneath the skin.
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Issue 2: The concentration of this compound in the receptor fluid plateaus quickly at a low level.
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Possible Cause: Saturation of the receptor fluid.
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Troubleshooting Steps:
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Increase Receptor Fluid Volume: If the design of your Franz cell allows, use a larger volume of receptor fluid.
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Increase Sampling Frequency: More frequent sampling and replacement with fresh receptor fluid can help maintain sink conditions.
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Add a Solubilizing Agent: If the solubility of this compound in the aqueous receptor fluid is a limiting factor, consider adding a solubilizing agent like a surfactant (e.g., Tween 80) or a co-solvent (e.g., ethanol) to the receptor medium. Ensure the chosen agent does not affect the skin barrier.
-
Quantitative Data on Penetration Enhancement
The following tables summarize quantitative data from studies on enhancing the transdermal penetration of this compound.
Table 1: Effect of Pre-treatments on the In Vivo Vasodilatory Response of this compound
| Pre-treatment (30 min) | Time to Peak Vasodilation (min) |
| Control (No pre-treatment) | 35 ± 4 |
| Occlusion | 29 ± 3 |
| Vehicle (60:40 v/v propylene glycol:isopropyl alcohol) | 22 ± 5 |
| Vehicle + 25% 2-Pyrrolidone | 19 ± 4 |
| Vehicle + 25% Laurocapram | 17 ± 4 |
Table 2: Effect of Moisturizer Application on this compound Skin Permeability
| Moisturizer Treatment (3 weeks) | Lag-time to Initial Response (s) | Time for Maximum Response (s) |
| Cream with 5% Urea | 155 ± 12 | 510 ± 25 |
| Lipid-rich Cream (No humectant) | 130 ± 10 | 450 ± 20 |
Experimental Protocols
Detailed Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a step-by-step guide for assessing the transdermal penetration of this compound using excised skin in a Franz diffusion cell setup.
1. Materials and Reagents:
-
This compound
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Vehicle/Formulation containing this compound
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Excised skin (e.g., human or porcine skin)
-
Franz diffusion cells
-
Receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Water bath with circulator
-
Magnetic stir plate and stir bars
-
High-performance liquid chromatography (HPLC) system for analysis
-
Standard laboratory glassware and consumables
2. Skin Preparation:
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Obtain full-thickness skin and remove any subcutaneous fat.
-
Dermatomize the skin to a consistent thickness (e.g., 500 µm).
-
Cut the dermatomed skin into sections large enough to fit the Franz diffusion cells.
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Assess the barrier integrity of each skin section.
-
Store the prepared skin sections frozen until use. Prior to the experiment, thaw the skin and hydrate it in PBS.
3. Franz Diffusion Cell Assembly:
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Place a small magnetic stir bar in the receptor compartment of each Franz cell.
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Fill the receptor compartment with pre-warmed (37°C) and degassed receptor fluid, ensuring there are no air bubbles.
-
Carefully mount the hydrated skin section onto the receptor compartment, with the stratum corneum side facing up.
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Clamp the donor compartment securely over the skin.
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Place the assembled cells in the water bath maintained at a temperature that ensures the skin surface is at 32°C.
4. Dosing and Sampling:
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Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
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At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
5. Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
6. Data Analysis:
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Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.
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Calculate the enhancement ratio (ER) by dividing the flux of the formulation with an enhancer by the flux of the control formulation.
Visualizations
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Signaling Pathway for Nicotinate-Induced Vasodilation
Caption: Proposed signaling pathway for this compound-induced vasodilation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of propylene glycol distribution in the skin by high purity cis-unsaturated fatty acids with different alkyl chain lengths having different double bond position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Variability in Skin Response to Topical Hexyl Nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical hexyl nicotinate. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and mitigating variability in skin response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for topical this compound on the skin?
This compound, an ester of nicotinic acid, is a vasodilating agent.[1] Its primary mechanism involves penetrating the stratum corneum and causing a localized relaxation of the cutaneous microvasculature. This leads to an increase in skin blood flow, resulting in erythema (redness) and a warming sensation.[1] The vasodilatory effect is largely mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2).
Q2: What are the common methods to quantify the skin's response to this compound?
The most common methods for quantifying the cutaneous response to this compound include:
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Laser Doppler Flowmetry (LDF) or Laser Doppler Velocimetry (LDV): This non-invasive technique is widely used to measure real-time changes in microvascular blood perfusion in the skin.[1][2] The output is typically in arbitrary units known as Blood Perfusion Units (BPU).
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Laser Speckle Contrast Imaging (LSCI): Another non-invasive optical method that provides a two-dimensional map of blood flow over a larger skin area.
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Colorimetry: Tristimulus colorimeters can be used to objectively quantify the intensity of erythema by measuring changes in the skin's color, often expressed using the CIELAB color space (L, a, b* values).[3]
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Visual Assessment: While subjective, visual scoring of erythema is a simple method to qualitatively assess the skin reaction.
Q3: Why am I observing significant variability in skin response between my subjects?
Inter-individual variability is a well-documented phenomenon in response to topical agents. Key factors include:
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Skin Barrier Function: Differences in the integrity of the stratum corneum can affect the penetration rate and amount of this compound that reaches the dermal microvasculature.
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Anatomical Site of Application: The thickness of the stratum corneum, density of hair follicles, and vascularization vary across different body regions, leading to different response rates. For instance, the forearm is generally more responsive than the fingers, and the forehead shows a more rapid and intense response compared to the forearm or calf.
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Age: Studies have shown that older individuals may exhibit a stronger reaction to this compound in certain facial areas compared to younger individuals.
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Underlying Skin Conditions: Pre-existing skin conditions can alter the skin barrier and inflammatory state, thus affecting the response.
Q4: Can the formulation vehicle influence the skin's response to this compound?
Absolutely. The vehicle plays a critical role in the bioavailability of the active ingredient. Factors such as the solubility of this compound in the vehicle, the vehicle's occlusivity, and the presence of penetration enhancers can significantly impact the rate and extent of skin penetration. For example, a more occlusive vehicle can increase skin hydration and enhance penetration. Lipophilic vehicles can interact with the lipid bilayers of the stratum corneum, potentially decreasing barrier resistance.
Troubleshooting Guides
Issue 1: High Variability in Laser Doppler Flowmetry (LDF) Readings
| Potential Cause | Troubleshooting Steps |
| Inconsistent Probe Pressure | Use a probe holder to maintain constant, light pressure on the skin. Excessive pressure can occlude microvessels and alter blood flow readings. |
| Movement Artifacts | Ensure the subject remains still during measurements. Secure the probe cable to prevent it from moving and causing artifacts. Fiber probe movements can cause high-frequency intensity fluctuations. |
| Variability in Application Site | Strictly standardize the anatomical location of the measurements. Even slight variations in the application site can lead to different readings due to the heterogeneity of skin microvasculature. Using multiple probes in a localized area can improve the reproducibility of the measurement. |
| Environmental Factors | Conduct experiments in a temperature and humidity-controlled room. Allow subjects to acclimatize to the room conditions for at least 15-20 minutes before taking baseline measurements. |
| Inadequate Baseline Measurement | Allow for a sufficient baseline recording period to ensure a stable signal before applying the this compound formulation. |
Issue 2: Inconsistent Erythema Development
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application of Topical Product | Use a positive displacement pipette or a syringe to apply a precise and consistent amount of the formulation to the defined skin area. Ensure the application area is consistent across all subjects. |
| Variable Skin Permeability | Pre-treat the skin with moisturizers can affect the skin permeability barrier. A lipid-rich cream might shorten the time to maximum response, while a urea-containing cream can increase the lag-time. |
| Inter-subject Variability in Response Threshold | Consider performing a dose-ranging study to determine the optimal concentration of this compound for your subject population to achieve a consistent and measurable response. |
| Influence of Formulation Vehicle | Ensure the formulation is homogenous and that the this compound is fully dissolved or uniformly suspended. Changes in the vehicle composition can significantly alter drug delivery. |
Experimental Protocols
Protocol 1: Assessment of Skin Blood Flow using Laser Doppler Flowmetry (LDF)
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Subject Acclimatization: Allow the subject to rest in a supine or seated position for 20-30 minutes in a temperature-controlled room (22 ± 2°C).
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Site Selection and Preparation: Select a standardized site on the volar forearm. Gently clean the area with a dry wipe. Avoid using alcohol or other solvents that may affect skin perfusion.
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Probe Placement: Secure the LDF probe to the skin using a probe holder to ensure minimal and constant pressure.
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Baseline Measurement: Record baseline skin blood flow for at least 5 minutes to ensure a stable signal.
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Topical Application: Apply a precise volume (e.g., 20 µL) of the this compound formulation to a defined area (e.g., 1 cm²) adjacent to the LDF probe.
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Data Acquisition: Continuously record the LDF signal for a predefined period (e.g., 30-60 minutes) to capture the full vasodilatory response, including the time to onset, time to peak response, and the magnitude of the peak response.
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Data Analysis: Express the change in skin blood flow as a percentage change from baseline or as the area under the curve (AUC) of the response over time.
Protocol 2: Quantification of Erythema using Colorimetry
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Subject and Site Preparation: Follow the same acclimatization and site selection procedures as for LDF.
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Baseline Measurement: Take at least three baseline colorimeter readings from the test site and an adjacent control site. The Minolta Chroma Meter is a commonly used device for this purpose.
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Topical Application: Apply a standardized amount of the this compound formulation to the test site.
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Time-course Measurements: Take colorimeter readings at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after application from both the test and control sites.
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Data Analysis: The primary parameter of interest for erythema is the change in the a* value (red-green axis). Calculate the change in a* (Δa) by subtracting the baseline a value from the post-application a* values. The change in erythema can be expressed as the peak Δa* or the area under the Δa* versus time curve.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of topical this compound on skin blood flow.
Table 1: Dose-Dependent Increase in Cutaneous Blood Flow with this compound Lotion
| This compound Concentration | Response Rate (Forearm) | Qualitative Increase in Blood Flow |
| 0.1% | Increased frequency of positive responses | Noticeable increase |
| 1.0% | Higher percentage of positive responses | Greater increase in blood flow |
Data synthesized from a study on healthy volunteers and patients with Raynaud's phenomenon. A greater increase in blood flow and a higher percentage of positive responses were observed with the 1.0% this compound lotion compared to the 0.1% concentration. Increased cutaneous blood flow was more frequently observed when the lotion was applied to the forearm compared to the fingers.
Table 2: Time-Course of Skin Blood Flow Response to Topical Nicotinates (Illustrative)
| Time Point | Skin Blood Flow (Arbitrary Perfusion Units) |
| Baseline (0 min) | 10 - 20 |
| 5 min | 30 - 50 |
| 15 min (Peak) | 80 - 120 |
| 30 min | 60 - 90 |
| 60 min | 20 - 40 |
Note: These are illustrative values based on typical responses. Actual values will vary depending on the specific experimental conditions. The time to onset of action and the time to peak response are important parameters that can be influenced by the formulation and the individual's skin characteristics.
Signaling Pathways and Experimental Workflows
This compound-Induced Vasodilation Signaling Pathway
The topical application of this compound initiates a signaling cascade within the skin, leading to vasodilation. This process primarily involves Langerhans cells and the subsequent release of prostaglandins.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Assessing Skin Response
The following diagram outlines a typical experimental workflow for investigating the skin's response to topical this compound.
Caption: Experimental workflow for assessing skin response to this compound.
Logical Relationship of Factors Causing Variability
This diagram illustrates the interplay of various factors that contribute to the observed variability in skin response.
Caption: Factors contributing to variability in skin response to this compound.
References
- 1. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Technology to Detect Erythema Across Skin Tones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in Hexyl Nicotinate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret data when working with the topical vasodilator hexyl nicotinate. A primary challenge in this research is distinguishing the pharmacological effect of the active ingredient from the physiological response to its carrier, the vehicle. This guide will help you navigate and control for these confounding "vehicle effects."
Troubleshooting Guides
Question: My vehicle control is showing a significant vasodilatory response. How do I interpret my results?
Answer:
A significant response in the vehicle-only control group is a common issue that complicates data interpretation. This effect can stem from either the physical act of application or the chemical properties of the vehicle's ingredients.
Initial Steps:
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Characterize the Response: Analyze the magnitude and duration of the response to the vehicle compared to the this compound formulation. Is the vehicle response transient, related only to the initial application, or is it sustained?
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Review Vehicle Composition: Examine the ingredients in your vehicle. Common culprits that can induce vascular changes include solvents (e.g., ethanol, propylene glycol), emulsifiers, and preservatives.[1][2] These components can cause mild irritation or directly affect skin microcirculation.
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Evaluate Application Technique: The physical pressure and friction of applying a topical substance can themselves induce a temporary increase in skin blood flow.[3] Ensure your application protocol is standardized and minimally abrasive.
Data Interpretation and Actionable Advice:
-
If the vehicle response is minor and transient: You may be able to account for it by subtracting the vehicle's effect from the active formulation's effect at each time point. The true effect of this compound would be the net response.
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If the vehicle response is significant and sustained: This compromises the validity of your experiment. The vehicle is not acting as an inert carrier, making it difficult to isolate the drug's true effect.[1][4] In this scenario, reformulation of the vehicle is the recommended course of action. Consider simplifying the vehicle to include only essential components for solubility and stability.
The following diagram illustrates a logical workflow for interpreting these results.
Question: How can I minimize variability in skin blood flow measurements between subjects?
Answer:
High inter-subject variability is a frequent challenge in studies of skin microcirculation. While some biological variation is unavoidable, several protocol-specific factors can be standardized to reduce noise and improve data quality.
Key Areas for Standardization:
-
Acclimatization: Ensure all subjects are acclimatized to the temperature and humidity of the testing room for a sufficient period (typically 20-30 minutes) before any measurements are taken. The room environment should be stable.
-
Site Selection: Use consistent, well-defined anatomical locations for application (e.g., the volar forearm). Avoid areas with scars, dense hair, or visible veins. Mark the application sites precisely.
-
Application Procedure: Standardize the amount of formulation applied, the area of application, and the pressure used. A template can help ensure a consistent application area, and training is crucial for consistent pressure.
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Subject State: Control for factors that can influence peripheral blood flow, such as recent caffeine intake, smoking, exercise, or significant emotional stress.
The table below summarizes key confounding factors and recommended control measures.
| Confounding Factor | Source of Variability | Recommended Control Measure |
| Environmental | Room temperature, air movement | Maintain a constant temperature (e.g., 22-24°C) and avoid drafts. |
| Application | Pressure, friction, volume applied | Use a standardized application technique, train operators, and use templates. |
| Physiological | Sympathetic nervous system activation | Enforce a rest/acclimatization period; control for stress, caffeine, and nicotine. |
| Site-Specific | Skin thickness, underlying vasculature | Use consistent anatomical sites and map the area before application. |
Frequently Asked Questions (FAQs)
FAQ: Why is a vehicle-only control essential in this compound studies?
A vehicle-only control is fundamental to a properly designed study because it allows for the differentiation of the pharmacological effects of this compound from the non-specific physiological effects of the formulation and its application. The term "placebo" is often used incorrectly in topical studies; "vehicle" is the appropriate term because the carrier itself can have therapeutic or physiological effects. Without a vehicle control, any observed vasodilation could be erroneously attributed entirely to the active drug when it may, in fact, be caused or augmented by the vehicle's ingredients or the physical act of application.
FAQ: What is the proposed mechanism of action for this compound-induced vasodilation?
This compound is an ester of nicotinic acid. The vasodilatory effect of nicotinic acid and its derivatives is primarily mediated by the activation of the G protein-coupled receptor GPR109A on the surface of skin cells (Langerhans cells and keratinocytes). This activation triggers a signaling cascade that leads to the rapid synthesis and release of vasodilatory prostaglandins, particularly Prostaglandin D2 (PGD2). PGD2 then acts on the DP1 receptor on the smooth muscle cells of cutaneous blood vessels, causing them to relax and leading to increased blood flow and the characteristic skin flushing or erythema.
The diagram below illustrates this proposed signaling pathway.
References
Technical Support Center: Hexyl Nicotinate GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hexyl nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation method for analyzing this compound in cosmetic formulations?
A1: Due to the complexity of cosmetic matrices, a robust sample preparation method is crucial.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common and effective techniques.[2][3][4] For many cosmetic samples, direct dilution with a suitable organic solvent followed by filtration may be sufficient if the matrix is not overly complex.[2]
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For simple matrices (e.g., lotions, non-emulsified liquids): A direct dilution with a volatile organic solvent like ethyl acetate, hexane, or dichloromethane, followed by vortexing and centrifugation/filtration (using a 0.22 µm filter) is often adequate.
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For complex matrices (e.g., creams, ointments): An extraction technique is recommended to remove interfering substances.
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Liquid-Liquid Extraction (LLE): This involves partitioning the sample between two immiscible solvents to isolate the analyte.
-
Solid-Phase Extraction (SPE): This technique can effectively clean up the sample by passing it through a cartridge that retains interfering components while allowing this compound to be eluted.
-
Q2: What type of GC column is best suited for this compound analysis?
A2: The choice of GC column depends on the polarity of the analyte. This compound, an ester, is a moderately polar compound. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point and is widely used for a variety of applications. These columns offer good resolution and thermal stability. For more polar analytes or to achieve different selectivity, a more polar column, such as one with a polyethylene glycol (wax) stationary phase, could be considered, but care must be taken to avoid phase-solvent polarity mismatch.
Q3: What are the expected mass fragments for this compound in electron ionization (EI) GC-MS?
A3: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 207, corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. Key fragments to monitor in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity would include the molecular ion and major fragments. The NIST Mass Spectrometry Data Center reports a top peak at m/z 124 and a second highest at m/z 106 for this compound.
Troubleshooting Guides
Below are common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
Q4: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors, often related to active sites in the GC system or issues with the chromatographic conditions.
| Potential Cause | Solution |
| Active Sites in the Inlet Liner | The glass inlet liner can have active silanol groups that interact with the polar pyridine ring of this compound. Replace the liner with a new, deactivated one. Using a liner with glass wool can sometimes help, but the wool itself can also be a source of activity. |
| Column Contamination | Non-volatile matrix components from previous injections can accumulate at the head of the column, creating active sites. Trim the first 10-20 cm of the column from the inlet side. |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing. Reinstall the column according to the manufacturer's instructions. |
| Column Degradation | Over time, the stationary phase can degrade, exposing active sites. If trimming the column does not resolve the issue, the column may need to be replaced. |
| Inappropriate Initial Oven Temperature | For splitless injections, if the initial oven temperature is too high, it can lead to poor focusing of the analyte band on the column. Set the initial oven temperature at least 20°C below the boiling point of the injection solvent. |
Q5: I am observing peak fronting for the this compound peak. What could be the issue?
A5: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.
| Potential Cause | Solution |
| Column Overload | Too much analyte has been injected onto the column. Dilute the sample or reduce the injection volume. If using a splitless injection, consider switching to a split injection with an appropriate split ratio. |
| Solvent-Stationary Phase Mismatch | The solvent used to dissolve the sample may not be compatible with the stationary phase, causing poor "wetting" of the column. Ensure the polarity of your solvent is similar to that of your stationary phase. |
Q6: The this compound peak is broad. How can I improve the peak shape?
A6: Broad peaks can result from issues with the injection, column, or oven parameters.
| Potential Cause | Solution |
| Slow Injection Speed | A slow injection can lead to a broad initial band of analyte on the column. If using manual injection, perform the injection more rapidly. For autosamplers, check the injection speed settings. |
| Thick Column Film | A column with a very thick stationary phase can lead to broader peaks. Unless analyzing very volatile compounds, a standard film thickness (e.g., 0.25 µm) is usually sufficient. |
| Incorrect Gas Flow Rate | An incorrect carrier gas flow rate can reduce chromatographic efficiency. Verify and optimize the carrier gas flow rate for your column dimensions. |
| Large Dead Volume | Dead volume in the system, from poorly fitted connections or improper column installation, can cause peak broadening. Check all fittings and reinstall the column. |
Sensitivity and Response Issues
Q7: The response for this compound is lower than expected, or I am seeing a loss of sensitivity over time. What should I check?
A7: A decrease in signal intensity can be due to a variety of factors from the injector to the detector.
| Potential Cause | Solution |
| Contaminated Inlet Liner | Active sites in the liner can adsorb the analyte, preventing its transfer to the column. Replace the inlet liner. |
| Septum Leak | A leaking septum in the injector can lead to sample loss. Replace the septum. |
| Thermal Degradation in the Injector | High injector temperatures can cause labile compounds to degrade. While this compound is relatively stable, excessively high temperatures should be avoided. Try reducing the injector temperature in increments of 25°C to see if the response improves, without compromising volatilization. |
| Contaminated MS Source | Over time, the ion source of the mass spectrometer can become contaminated, leading to a decrease in sensitivity. The ion source may need to be cleaned. |
| Detector (Electron Multiplier) Fatigue | The electron multiplier has a finite lifetime and its performance will degrade over time. If other troubleshooting steps do not improve sensitivity, the electron multiplier may need to be replaced. |
Other Common Problems
Q8: I am seeing "ghost peaks" in my chromatograms. Where are they coming from?
A8: Ghost peaks are peaks that appear in a blank run or in subsequent sample runs that are not part of the injected sample.
| Potential Cause | Solution |
| Carryover from Previous Injection | A highly concentrated previous sample can contaminate the syringe and/or the inlet. Run several solvent blanks to wash the system. Ensure the syringe is being properly rinsed between injections. |
| Contaminated Carrier Gas | Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity carrier gas and that gas purifiers are functioning correctly. |
| Septum Bleed | Components from the injector septum can bleed into the system. Use high-quality, low-bleed septa. |
| Backflash | If the sample solvent expands to a volume greater than the inlet liner, it can backflash into the gas lines, leading to carryover. Use a solvent with a lower expansion volume or reduce the injection volume. |
Experimental Protocols
While a specific validated method for this compound was not found in the initial search, the following provides a detailed starting point for method development based on the analysis of similar compounds. Optimization will likely be necessary.
Sample Preparation (for a cream-based cosmetic):
-
Weigh approximately 1 gram of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
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Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant (ethyl acetate layer) to a clean vial.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet | Split/Splitless Injector |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 207, 124, 106 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting workflow for common GC-MS issues.
References
Technical Support Center: Hexyl Nicotinate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and ensuring the stability of hexyl nicotinate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and expected shelf life for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. When stored at -80°C, the solution can be expected to be stable for up to 6 months.[1][2][3] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2] It is also advisable to protect the solution from light by wrapping the storage container in foil.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL. For aqueous-based in vivo experiments, a common approach is to first dissolve the compound in a minimal amount of DMSO (e.g., 10%) and then dilute it with a suitable vehicle, such as a solution of 20% SBE-β-CD in saline.
Q3: My this compound won't fully dissolve in DMSO. What should I do?
A3: If you encounter solubility issues with this compound in DMSO, gentle warming of the solution up to 60°C and ultrasonication can aid in dissolution. It is also crucial to use a fresh, unopened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.
Q4: How can I prevent degradation from repeated freeze-thaw cycles?
A4: To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage. This practice ensures that the main stock remains frozen and undisturbed until a new aliquot is needed.
Q5: What are the potential signs of degradation in my this compound stock solution?
A5: Visual signs of degradation can include a change in color from colorless or light yellow to a darker shade, or the formation of precipitates that do not redissolve upon warming. Chemically, degradation can be confirmed by analytical methods such as HPLC, which would show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q6: What are the likely degradation pathways for this compound in a stock solution?
A6: As an ester, this compound is susceptible to hydrolysis, especially in the presence of water (e.g., from non-anhydrous solvents or exposure to atmospheric moisture). This reaction would break the ester bond to yield hexanol and nicotinic acid. Additionally, like many organic compounds, it may be sensitive to oxidation, particularly if exposed to air and light over extended periods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage at -20°C or -80°C | 1. The concentration of the stock solution may be too high for the solvent at low temperatures. 2. The solvent may have absorbed water, reducing the solubility of the compound. | 1. Gently warm the vial and vortex to redissolve the precipitate before use. 2. Prepare a new stock solution at a slightly lower concentration. 3. Ensure the use of anhydrous, high-purity solvents. |
| Inconsistent or unexpected experimental results | 1. Degradation of the this compound stock solution due to improper storage or age. 2. Inaccurate concentration of the stock solution due to pipetting errors or solvent evaporation. | 1. Prepare a fresh stock solution from solid compound. 2. Verify the concentration of the existing stock solution using an analytical method like HPLC with UV detection. 3. Always use calibrated pipettes and ensure vials are tightly sealed. |
| Change in color of the stock solution | 1. Oxidation or other chemical degradation of the compound. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution and consider overlaying it with an inert gas like argon or nitrogen before sealing and storing to minimize exposure to oxygen. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Duration | Source(s) |
| -80°C | 6 months | |
| -20°C | 1 month | |
| Room Temperature | Not Recommended for long-term storage |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 100 mg/mL (482.46 mM) | May require ultrasonic and warming to 60°C. | |
| Water | 460 mg/L at 25°C | ||
| Alcohol | Soluble | ||
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (12.06 mM) | For in vivo preparations. |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a new, sealed bottle of anhydrous DMSO.
-
-
Weighing:
-
Accurately weigh out 20.73 mg of this compound (Molecular Weight: 207.27 g/mol ) and place it in a sterile, appropriately sized glass vial.
-
-
Dissolution:
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. If necessary, warm the solution in a water bath at 45-50°C for no more than 30 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.
-
Protocol for Assessing Stock Solution Stability via HPLC
-
Objective: To determine the concentration and purity of the this compound stock solution over time.
-
Materials:
-
This compound stock solution (to be tested).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile (MeCN) and water.
-
HPLC-grade phosphoric acid or formic acid.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
-
Preparation of Standards:
-
Prepare a calibration curve by making a series of dilutions of a freshly prepared stock solution of the this compound reference standard.
-
-
Sample Preparation:
-
At each time point (e.g., T=0, 1 week, 1 month, etc.), thaw an aliquot of the stored stock solution.
-
Dilute the sample to fall within the range of the calibration curve using the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at a wavelength appropriate for the pyridine ring of nicotinates (typically around 260 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for both the standards and the samples.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the stored samples at each time point.
-
A significant decrease in concentration or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of Hexyl Nicotinate and Methyl Nicotinate in Cutaneous Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory potency and mechanisms of hexyl nicotinate and methyl nicotinate, two common nicotinic acid esters utilized in topical formulations for their effects on cutaneous blood flow. This analysis is based on available experimental data to inform research and drug development.
Quantitative Data Summary
Direct comparative studies on the vasodilatory potency of this compound and methyl nicotinate yielding classical pharmacological metrics like EC50 values are limited in the public domain. However, research by Zhai et al. (1997) provides a valuable comparison of their in vivo pharmacological effects following topical application. The study estimated the unbound drug concentration at the site of action (C*) in the skin and correlated it with the observed vasodilatory response (erythema).
| Feature | Methyl Nicotinate | This compound | Key Findings from Zhai et al. (1997) |
| Chemical Structure | C₇H₇NO₂ | C₁₂H₁₇NO₂ | - |
| Molecular Weight | 137.14 g/mol | 207.27 g/mol | - |
| Lipophilicity | Lower | Higher | The permeation rate through the epidermis increases drastically with increasing lipophilicity. |
| Primary Mechanism | Prostaglandin (PGD2, PGE2) release, sensory nerve involvement.[1] | Presumed to be similar to other nicotinic acid esters, involving prostaglandin release. | Both esters are metabolized to nicotinic acid in the skin, which is the active moiety. |
| Pharmacological Effect | Vasodilation, Erythema | Vasodilation, Erythema | The pharmacological effect of both esters was comparable when similar unbound drug concentrations at the site of action (C*) were achieved.[2] |
| Percutaneous Absorption | The epidermis is the major transport barrier. | The dermis is the major transport barrier due to high lipophilicity and rapid epidermal permeation.[2] | To achieve a similar pharmacological effect, the topically applied concentrations differed by orders of magnitude, highlighting the importance of formulation and delivery.[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for nicotinate-induced vasodilation and a typical experimental workflow for its assessment.
Caption: Signaling pathway of nicotinate-induced vasodilation.
Caption: Experimental workflow for assessing cutaneous vasodilation.
Experimental Protocols
The following is a generalized experimental protocol for assessing the vasodilatory effects of topical this compound and methyl nicotinate, based on methodologies reported in the literature.
1. Objective: To quantify and compare the cutaneous vasodilatory response induced by topically applied this compound and methyl nicotinate.
2. Subjects: Healthy human volunteers with no history of skin diseases or allergies to the test compounds.
3. Materials and Equipment:
- This compound and methyl nicotinate solutions/lotions at various concentrations.
- Vehicle control (placebo).
- Laser Doppler Flowmeter (LDF) or Laser Speckle Contrast Imaging (LSCI) system for measuring cutaneous blood flow.
- Skin colorimeter for quantifying erythema.
- Application chambers or patches for standardized topical application.
4. Procedure:
- Acclimatization: Subjects rest in a temperature-controlled room for at least 30 minutes to allow skin blood flow to stabilize.
- Baseline Measurement: Baseline skin blood flow and color are measured at the designated test sites (e.g., volar forearm).
- Topical Application: A standardized amount of the nicotinate ester formulation or vehicle control is applied to the test sites. The application area is clearly defined.
- Continuous Monitoring: Cutaneous blood flow is continuously monitored using LDF or LSCI for a predefined period (e.g., 60-120 minutes). Skin color may be measured at specific time points.
- Data Acquisition: Data on blood perfusion units (BPU) or flux, and colorimetric values (e.g., a* value for redness) are recorded.
5. Data Analysis:
- The following parameters are calculated from the blood flow data:
- Lag time: Time from application to the onset of a significant increase in blood flow.
- Time to peak response: Time to reach maximum blood flow.
- Magnitude of peak response: The maximum blood flow value minus the baseline value.
- Area Under the Curve (AUC): The total vasodilatory response over the measurement period.
- Dose-response curves can be generated by plotting the magnitude of the response against the concentration of the applied nicotinate ester.
- Statistical analysis (e.g., ANOVA, t-tests) is used to compare the responses between the different compounds and concentrations.
Discussion and Conclusion
While a definitive statement on the relative potency of this compound and methyl nicotinate based on EC50 values is not possible from the current literature, the available evidence suggests that their intrinsic pharmacological activity at the receptor level is likely comparable.[2] The primary difference in their observed effects stems from their physicochemical properties, particularly lipophilicity, which governs their penetration through the skin layers.
This compound, being more lipophilic, penetrates the epidermis more rapidly than methyl nicotinate. This can lead to a faster onset of action if the formulation allows for efficient release. However, both esters must be metabolized to nicotinic acid to exert their vasodilatory effect, which primarily occurs in the dermis.
The mechanism of action for nicotinate-induced vasodilation is primarily mediated by the release of prostaglandins, such as PGD2 and PGE2, from Langerhans cells and keratinocytes, which then act on vascular smooth muscle cells. An additional pathway involving the activation of local sensory nerves also contributes to the overall vasodilatory response.
References
- 1. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Skin Irritation Potential: Hexyl Nicotinate vs. Benzyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin irritation potential of two common nicotinic acid esters: hexyl nicotinate and benzyl nicotinate. These compounds are frequently used in topical formulations for their vasodilating properties, which can enhance skin blood flow and are sometimes associated with skin irritation. This document summarizes available quantitative data from scientific studies, details experimental protocols, and visualizes the key signaling pathway and experimental workflow.
Executive Summary
Direct comparative studies on the skin irritation potential of this compound and benzyl nicotinate are limited. However, by examining independent studies that utilize vasodilation as a surrogate marker for skin penetration and irritation, an indirect comparison can be made. Both esters induce a skin-flushing response, characterized by erythema (redness), which is primarily mediated by the activation of the GPR109A receptor and the subsequent release of prostaglandins. The lipophilicity of these esters plays a crucial role in their skin penetration and, consequently, their irritant potential.
Quantitative Data Comparison
The following table summarizes quantitative data on the vasodilatory effects of this compound and benzyl nicotinate from various studies. Vasodilation is a key indicator of the physiological response leading to skin irritation. The data is primarily derived from laser Doppler flowmetry measurements, which quantify changes in cutaneous blood flow.
| Parameter | This compound | Benzyl Nicotinate | Reference |
| Concentration | 1.0% lotion | Not specified in gel | [1] |
| Anatomical Site | Forearm | Forearm, Forehead, Calf | [2] |
| Lag Time (time to initial response) | Not specified | Forehead: shortest; Forearm/Calf: longer | [2] |
| Time to Maximum Response (t-max) | Shorter with lipid-rich cream | Forehead: earliest | [2][3] |
| Magnitude of Response | Greater increase in blood flow with 1.0% vs 0.1% | Increase in blood flow, temperature, and redness |
Note: The data presented is from different studies with varying methodologies, which makes a direct, definitive comparison challenging. However, it is evident that both esters are effective vasodilators. The faster onset of action for benzyl nicotinate on the forehead suggests rapid penetration, potentially indicating a higher initial irritation potential in areas with thinner stratum corneum or higher follicle density. The dose-dependent response of this compound highlights that concentration is a key factor in its physiological effect.
Mechanism of Action: Nicotinate-Induced Skin Irritation
The primary mechanism underlying the skin irritation caused by nicotinic acid esters involves the activation of the G protein-coupled receptor GPR109A, which is expressed in skin cells, including Langerhans cells and keratinocytes.
Figure 1: Signaling pathway of nicotinate-induced skin vasodilation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the skin effects of nicotinic acid esters.
Laser Doppler Flowmetry for Vasodilation Assessment
This non-invasive technique is widely used to measure the microvascular blood flow in the skin, providing an objective measure of vasodilation.
Objective: To quantify the change in cutaneous blood flow in response to the topical application of this compound or benzyl nicotinate.
Materials:
-
Laser Doppler Flowmeter (e.g., Periflux System 5000, Perimed AB, Sweden)
-
Probe holder to ensure stable probe placement
-
Test substances (e.g., 1% this compound lotion, benzyl nicotinate gel)
-
Control vehicle
-
Skin thermometer
-
Volunteer subjects
Procedure:
-
Acclimatization: Subjects are acclimatized in a temperature-controlled room (e.g., 22 ± 1°C) for at least 20 minutes to ensure stable baseline skin blood flow.
-
Test Sites: Define test areas on the volar forearm or other relevant anatomical sites.
-
Baseline Measurement: Measure the baseline skin blood flow at the test sites for a defined period (e.g., 5-10 minutes) until a stable reading is obtained.
-
Application of Test Substance: Apply a standardized amount of the test substance and the control vehicle to the respective test sites.
-
Continuous Monitoring: Continuously record the blood flow using the laser Doppler flowmeter for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: The following parameters are typically analyzed:
-
Baseline blood flow: The average blood flow before application.
-
Lag time (t0): The time from application to the initial, sustained increase in blood flow.
-
Time to maximum response (t-max): The time from application to the peak blood flow.
-
Maximum response (R-max): The peak blood flow value.
-
Area under the curve (AUC): Represents the total increase in blood flow over the measurement period.
-
Figure 2: Experimental workflow for laser Doppler flowmetry.
Human Repeated Insult Patch Test (HRIPT)
The HRIPT is a standard method to assess the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis) in humans.
Objective: To determine the irritation and/or sensitization potential of this compound and benzyl nicotinate after repeated applications to the skin.
Materials:
-
Test substances at appropriate concentrations and in a suitable vehicle.
-
Occlusive or semi-occlusive patches (e.g., Finn Chambers®).
-
Hypoallergenic tape.
-
Volunteer subjects (typically a panel of 50-200).
Procedure:
-
Induction Phase (3 weeks):
-
Apply patches containing the test substance to the same site on the upper back or forearm of each subject.
-
Patches are typically left in place for 24-48 hours and then removed.
-
This procedure is repeated nine times over a three-week period.
-
The skin is evaluated for any signs of irritation (erythema, edema) before each new patch application.
-
-
Rest Phase (2 weeks):
-
A two-week period with no patch applications allows for any potential sensitization to develop.
-
-
Challenge Phase (1 week):
-
Apply a new patch with the test substance to a previously untreated site.
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for signs of irritation or an allergic reaction at specified time points (e.g., 24, 48, 72, and 96 hours after patch removal).
-
-
Scoring: Skin reactions are scored using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).
Structure-Activity Relationship and Lipophilicity
The chemical structure of nicotinic acid esters, particularly their lipophilicity, significantly influences their skin penetration and subsequent biological activity.
-
This compound: With a six-carbon alkyl chain, it is more lipophilic than shorter-chain esters. This property may lead to slower but more sustained penetration through the stratum corneum.
-
Benzyl Nicotinate: The presence of the benzyl group also confers significant lipophilicity.
A structure-activity relationship (SAR) model for skin-irritant esters suggests that irritant esters tend to have lower water solubility and higher Hansen hydrogen bonding and dispersion parameters. While this model was not specifically applied to compare hexyl and benzyl nicotinate, it underscores the importance of physicochemical properties in predicting skin irritation. The higher lipophilicity of these esters compared to nicotinic acid itself is a key reason for their enhanced skin penetration and rubefacient effects.
Conclusion
References
- 1. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences among moisturizers in affecting skin susceptibility to this compound, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Laser Doppler for Measuring Hexyl Nicotinate-Induced Vasodilation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laser Doppler technology for assessing the cutaneous vasodilator response to hexyl nicotinate. It includes supporting experimental data, detailed methodologies, and a comparative analysis with alternative techniques.
Laser Doppler flowmetry (LDF) and Laser Doppler Imaging (LDI) are non-invasive techniques widely used to measure microvascular blood flow.[1][2][3][4] Their application in assessing the response to topical vasodilators like this compound is well-established.[5] This guide delves into the validation of Laser Doppler for this specific application, presenting experimental protocols and performance data to aid in experimental design and interpretation.
Performance Characteristics of Laser Doppler
Laser Doppler technology is recognized for its sensitivity in detecting rapid changes in microvascular perfusion and its reproducibility, making it a valuable tool in microcirculation research. However, it's important to note that Laser Doppler techniques provide a measure of blood cell flux in arbitrary perfusion units (PU) rather than an absolute flow rate in mL/min.
| Performance Metric | Laser Doppler Flowmetry (LDF) / Imaging (LDI) | Key Considerations |
| Reproducibility | Good, with reported non-significant variation between arms (2.7% for ACh, 3.8% for SNP) and over 8 weeks (3.5% for ACh, 4.7% for SNP) when corrected for skin resistance. However, some studies highlight poor repeatability, especially with physiological stimuli, due to spatial heterogeneity of skin blood flow. | Correction for skin resistance is crucial for repeatability. The use of standardized protocols can improve reproducibility. |
| Sensitivity | Highly sensitive to acute changes in microvascular perfusion. Can detect increases in blood flow even with minimal visible erythema. | The technique is sensitive enough to measure responses to varying concentrations of vasodilators. |
| Spatial Resolution | LDF assesses a small volume (approx. 1 mm³), while LDI provides a 2D map of perfusion. Integrating probes with multiple optical fibers can improve the spatial resolution of LDF. | The choice between LDF and LDI depends on the need for single-point continuous measurement versus a spatial map of blood flow. |
| Temporal Resolution | LDF offers high temporal resolution, allowing for continuous monitoring of blood flow changes. | Ideal for capturing the dynamic response to this compound application. |
Experimental Protocol: Measuring this compound Response
The following protocol is a synthesis of methodologies described in studies utilizing Laser Doppler to assess the vasodilator response to this compound.
-
Subject Preparation: Healthy volunteers are acclimatized to the room temperature for a set period. The application site, typically the volar aspect of the forearm, is cleaned.
-
Baseline Measurement: A baseline reading of skin blood flow is taken using the Laser Doppler probe or imager before the application of this compound.
-
Topical Application: A standardized dose of this compound lotion or cream is applied to a defined area of the skin.
-
Continuous Monitoring: Skin blood flow is continuously monitored using the Laser Doppler device. The time to initial response and the time to maximum response are recorded.
-
Data Analysis: The change in blood flow from baseline is calculated. Dose-response relationships can be investigated by applying different concentrations of this compound.
Signaling Pathway of this compound-Induced Vasodilation
This compound, a derivative of nicotinic acid, induces cutaneous vasodilation primarily through the prostaglandin signaling pathway.
Comparison with Alternative Techniques
While Laser Doppler is a robust technique, other methods can also be used to assess microvascular function.
| Technique | Principle | Advantages | Disadvantages |
| Laser Doppler Flowmetry/Imaging (LDF/LDI) | Measures the Doppler shift of laser light scattered by moving red blood cells. | Non-invasive, high temporal resolution (LDF), good spatial resolution (LDI), sensitive to rapid changes. | Provides a relative measure of blood flow (arbitrary units), can have poor reproducibility without standardized protocols. |
| Laser Speckle Contrast Imaging (LSCI) | Measures the blurring of the laser speckle pattern caused by blood flow. | Non-contact, real-time imaging of a wide tissue area, good spatial resolution, and excellent reproducibility. | Can be less sensitive and linear than LDI depending on the exposure time. A strong correlation with LDI is observed at increased blood flux but is weaker at reduced blood flux. |
| Videomicroscopy | Direct visualization of capillaries and red blood cell velocity. | Provides direct morphological and velocity information. | Limited field of view, can be invasive depending on the specific setup. |
| Thermal Imaging | Measures changes in skin temperature, which correlate with blood flow. | Non-contact, provides a map of the temperature distribution. | Indirect measure of blood flow, can be influenced by ambient temperature. |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Laser Doppler flowmetry to assess myocardial microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of laser speckle contrast imaging with laser Doppler perfusion imaging for tissue perfusion measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laser Doppler, speckle and related techniques for blood perfusion mapping and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Hexyl Nicotinate and Niacinamide
For Immediate Release
This guide provides a detailed comparison of the efficacy of hexyl nicotinate and niacinamide, two active ingredients with distinct yet occasionally overlapping applications in dermatological and cosmetic research. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in product formulation and research direction.
Introduction
This compound, an ester of nicotinic acid, is primarily recognized for its potent vasodilatory effects, leading to a temporary increase in cutaneous blood flow. This characteristic has positioned it as a key ingredient in topical formulations aimed at enhancing skin microcirculation and for the management of conditions such as Raynaud's phenomenon.
Niacinamide, the amide form of vitamin B3, presents a broader spectrum of well-documented biological activities. It is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), playing a crucial role in cellular metabolism, DNA repair, and inflammation. Its efficacy in improving skin barrier function, reducing hyperpigmentation, and modulating inflammatory responses is supported by a substantial body of clinical research.
This guide will delve into the mechanistic actions, quantitative efficacy data, and experimental protocols associated with both compounds, providing a clear and objective comparison.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound and niacinamide based on published studies.
Table 1: Efficacy of this compound on Cutaneous Blood Flow
| Parameter | Concentration | Method | Key Findings | Reference |
| Cutaneous Blood Flow | 0.1% and 1.0% lotion | Laser Doppler Velocimetry | Dose-dependent increase in blood flow in both healthy volunteers and patients with Raynaud's phenomenon. The 1.0% lotion elicited a greater and more frequent response. | [1][2] |
| Time to Initial Response (Lag Time) | Not specified | Laser Doppler Flowmetry | Application of a moisturizer with a high lipid content prior to this compound resulted in a shorter lag time for vasodilation compared to a urea-based moisturizer, suggesting an influence of formulation on penetration and onset of action. | [3] |
| Time to Maximum Response | Not specified | Laser Doppler Flowmetry | A lipid-rich pre-treatment shortened the time to maximum vasodilatory response. | [3] |
Table 2: Efficacy of Niacinamide on Skin Barrier Function and Hyperpigmentation
| Parameter | Concentration | Method | Key Findings | Reference |
| Transepidermal Water Loss (TEWL) | 5% moisturizer | Instrumental (Evaporimeter) | Significant reduction in TEWL after 12 weeks of application, indicating improved skin barrier function. | [4] |
| Skin Hydration | Not specified | Instrumental (Corneometer) | Significant improvement in skin hydration in patients with atopic dermatitis after 4 weeks. | |
| Hyperpigmentation (Melasma) | 4% cream | Colorimetry and Clinical Evaluation | Showed comparable efficacy to 4% hydroquinone in reducing hyperpigmentation after 8 weeks, with fewer side effects. Good to excellent improvement was seen in 44% of patients. | |
| Hyperpigmentation (General) | 5% moisturizer | Image Analysis and Visual Grading | Significant decrease in hyperpigmentation and increase in skin lightness compared to vehicle after 4 weeks. | |
| Fine Lines and Wrinkles | 5% moisturizer | Clinical Evaluation | Improvement in fine lines, wrinkles, and skin texture after 12 weeks. |
Mechanisms of Action
This compound: A Focus on Vasodilation
The primary mechanism of action for this compound is the induction of cutaneous vasodilation. Upon topical application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid is believed to stimulate the release of prostaglandin D2 (PGD2) from Langerhans cells and other skin cells. PGD2, a potent vasodilator, then acts on vascular smooth muscle to increase local blood flow. This enhanced microcirculation is thought to improve the supply of oxygen and nutrients to the skin.
While its vasodilatory properties are well-established, research into other potential mechanisms of this compound, such as direct effects on skin barrier proteins or inflammatory pathways, is limited. Some studies suggest it can influence skin barrier function, as measured by TEWL, particularly in compromised skin conditions.
Niacinamide: A Multifunctional Active
Niacinamide exerts its effects through multiple, well-characterized pathways:
-
Precursor to NAD+: As a precursor to NAD+, niacinamide plays a central role in cellular energy metabolism and redox reactions.
-
Skin Barrier Enhancement: Niacinamide upregulates the synthesis of ceramides and other stratum corneum lipids, as well as proteins like keratin, involucrin, and filaggrin, thereby strengthening the skin's barrier function and reducing transepidermal water loss.
-
Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) and modulating the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.
-
Hyperpigmentation Reduction: Niacinamide inhibits the transfer of melanosomes from melanocytes to surrounding keratinocytes, a key step in the pigmentation process. It does not inhibit tyrosinase activity.
Experimental Protocols
Assessment of Vasodilation (this compound)
Objective: To quantify the effect of topically applied this compound on cutaneous blood flow.
Methodology: Laser Doppler Velocimetry (LDV)
-
Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 20 minutes to establish baseline skin blood flow.
-
Test Site Demarcation: Specific areas on the volar forearm are marked for application of the test product and control.
-
Baseline Measurement: Baseline cutaneous blood flow is measured using an LDV probe gently placed on the skin surface.
-
Product Application: A standardized amount of the this compound formulation (e.g., 0.1% or 1.0% lotion) is applied to the designated test site. A vehicle control is applied to a separate site.
-
Continuous Monitoring: Cutaneous blood flow is continuously monitored and recorded by the LDV for a predefined period (e.g., 60 minutes).
-
Data Analysis: Key parameters are extracted from the blood flow versus time curve, including:
-
Lag time: Time from application to the initial increase in blood flow.
-
Time to peak: Time from application to the maximum blood flow.
-
Peak blood flow: The maximum recorded blood flow value.
-
Area under the curve (AUC): Represents the total increase in blood flow over the measurement period.
-
Assessment of Skin Barrier Function (Niacinamide)
Objective: To evaluate the effect of topical niacinamide on the integrity of the skin barrier.
Methodology: Transepidermal Water Loss (TEWL) Measurement
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment as described for LDV.
-
Test Site Demarcation: Areas on the volar forearm or face are designated for the application of the niacinamide-containing product and a vehicle control.
-
Baseline Measurement: Baseline TEWL is measured using an evaporimeter or a similar device with an open-chamber probe. The probe is held gently against the skin until a stable reading is obtained.
-
Product Application: Subjects apply the assigned product (e.g., 5% niacinamide moisturizer) to the test site twice daily for a specified duration (e.g., 4-12 weeks).
-
Follow-up Measurements: TEWL measurements are repeated at specified intervals (e.g., week 4, 8, and 12) under the same controlled conditions.
-
Data Analysis: Changes in TEWL from baseline are calculated for both the active and control sites. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.
Assessment of Hyperpigmentation (Niacinamide)
Objective: To quantify the efficacy of topical niacinamide in reducing cutaneous hyperpigmentation.
Methodology: Clinical Trial with Image Analysis and Colorimetry
-
Subject Recruitment: Subjects with facial hyperpigmentation (e.g., melasma, solar lentigines) are recruited.
-
Study Design: A randomized, double-blind, vehicle-controlled, split-face study design is often employed. Subjects apply the niacinamide product to one side of their face and the vehicle to the other.
-
Baseline Assessment:
-
High-resolution photography: Standardized digital photographs are taken under controlled lighting conditions.
-
Colorimetry: A chromameter or spectrophotometer is used to measure the Lab* color space values of the hyperpigmented areas and surrounding normal skin. The L* value represents lightness.
-
Clinical Grading: A dermatologist assesses the severity of hyperpigmentation using a standardized scale (e.g., Melasma Area and Severity Index - MASI).
-
-
Product Application: Subjects apply the products twice daily for the duration of the study (e.g., 8-12 weeks). Sunscreen use is typically mandatory.
-
Follow-up Assessments: Photography, colorimetry, and clinical grading are repeated at regular intervals.
-
Data Analysis:
-
Image Analysis: Specialized software is used to quantify changes in the area and intensity of hyperpigmentation from the digital images.
-
Colorimetric Analysis: Changes in the L* value are calculated to objectively measure changes in skin lightness.
-
Clinical Score Analysis: Changes in the clinical severity scores are evaluated.
-
Signaling Pathways and Experimental Workflows
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// Edges Hexyl_Nicotinate -> Stratum_Corneum [color="#202124"]; Stratum_Corneum -> Hydrolysis [color="#202124"]; Hydrolysis -> Langerhans_Cells [label="Stimulation", color="#202124", style=dashed]; Langerhans_Cells -> PGD2_Release [color="#202124"]; PGD2_Release -> Vascular_Smooth_Muscle [label="Action", color="#202124", style=dashed]; Vascular_Smooth_Muscle -> Vasodilation [color="#202124"]; }
Caption: this compound Vasodilation Pathway
Caption: Niacinamide's Multifunctional Mechanisms
Caption: Comparative Experimental Workflows
Conclusion
This compound and niacinamide are both valuable active ingredients with distinct primary applications. This compound's efficacy is centered around its potent and rapid vasodilatory effect, making it a suitable candidate for formulations aimed at improving skin microcirculation. The available data for this compound beyond this primary function is limited.
In contrast, niacinamide offers a broad range of well-documented benefits for the skin, including strengthening the skin barrier, reducing hyperpigmentation, and providing anti-inflammatory effects. Its multiple mechanisms of action make it a versatile ingredient for addressing a variety of dermatological concerns.
The choice between this compound and niacinamide will ultimately depend on the specific research question or desired product outcome. For targeted enhancement of blood flow, this compound is a strong candidate. For broader applications related to skin health, barrier repair, and pigmentation, niacinamide has a more extensive and robust portfolio of scientific evidence. Further research into the potential ancillary benefits of this compound could provide a more comprehensive basis for comparison in the future.
References
- 1. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differences among moisturizers in affecting skin susceptibility to this compound, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Comparative Analysis of Nicotinic Acid Esters on Skin Blood Flow: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of various nicotinic acid esters on cutaneous blood flow. It is intended for researchers, scientists, and drug development professionals investigating topical vasodilators and skin physiology. The document synthesizes experimental data on the mechanism of action, comparative efficacy, and standardized protocols for evaluation.
Mechanism of Action: The Prostaglandin Pathway
Topically applied nicotinic acid and its esters induce vasodilation, or skin flushing, through a well-defined signaling cascade primarily mediated by prostaglandins.[1][2][3] The process is initiated when the nicotinate penetrates the epidermis and binds to the G protein-coupled receptor GPR109A, which is expressed on the surface of epidermal Langerhans cells.[1][2]
Activation of GPR109A in these immune cells triggers the synthesis and release of vasodilatory prostanoids, predominantly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These lipid mediators then diffuse to the underlying dermis, where they bind to their respective receptors (e.g., the DP1 receptor for PGD2) on the smooth muscle cells of dermal blood vessels. This binding event leads to vascular relaxation, increased blood flow, and the characteristic erythema (redness) and warmth associated with these compounds.
Comparative Efficacy of Nicotinic Acid Esters
The physiological effect of a nicotinic acid ester is highly dependent on its chemical structure, which dictates its lipophilicity and ability to penetrate the stratum corneum. Esters are generally more lipophilic than nicotinic acid itself, enhancing their delivery into the skin.
One key study compared methyl nicotinate, hexyl nicotinate, and the parent compound, nicotinic acid. It was found that the rate of permeation through the epidermis increases significantly with the lipophilicity of the compound. For the less lipophilic methyl nicotinate, the epidermis represents the primary transport barrier. In contrast, for the more lipophilic this compound, the epidermis is not the major barrier, allowing for more efficient penetration. Once within the skin, these esters are metabolized to nicotinic acid, with this conversion occurring predominantly in the dermis. This compound is noted to have better penetrating power than niacin (nicotinic acid).
| Compound | Chemical Formula | Relative Lipophilicity | Key Penetration Characteristics |
| Methyl Nicotinate | C₇H₇NO₂ | Lower | Epidermis is the major transport barrier. |
| This compound | C₁₂H₁₇NO₂ | Higher | Penetrates rapidly; the epidermis is not the main barrier. |
| Benzyl Nicotinate | C₁₃H₁₁NO₂ | Higher | Effective penetration, with response kinetics varying by anatomical site due to follicle density and stratum corneum thickness. |
| Nicotinic Acid | C₆H₅NO₂ | Low (Hydrophilic) | Slower penetration compared to its esters. |
Experimental Protocols for Assessing Skin Blood Flow
The gold-standard method for non-invasively measuring cutaneous microcirculation changes induced by topical agents is Laser Doppler Flowmetry (LDF) or Laser Doppler Velocimetry. This technique measures the flux of red blood cells in the microvasculature of the skin.
Detailed LDF Experimental Protocol:
-
Subject Acclimatization: Subjects rest in a temperature-controlled room (e.g., 22±2°C) for at least 20-30 minutes to ensure stable baseline skin perfusion.
-
Site Selection: Two adjacent test sites are marked on a suitable skin area, such as the volar forearm. One site serves as the treatment area, and the other as the untreated control.
-
Baseline Measurement: The LDF probe is placed on both sites to record baseline blood flow for a period of 5-10 minutes.
-
Topical Application: A standardized amount of the nicotinic acid ester formulation (e.g., a gel or lotion) is applied to the designated treatment area.
-
Continuous Monitoring: Skin blood flow is measured continuously on both the treated and control sites. The duration of monitoring depends on the specific ester but typically extends until the blood flow returns to baseline (e.g., 60-120 minutes).
-
Data Analysis: The data is typically expressed as a percentage increase from baseline or in arbitrary perfusion units (APU). Key parameters extracted include:
-
Lag Time: Time from application to the initial increase in blood flow.
-
Time to Peak Flow (Tmax): Time to reach maximum vasodilation.
-
Peak Flow (Cmax): The maximum blood flow value recorded.
-
Area Under the Curve (AUC): Represents the total vasodilatory effect over time.
-
Summary of Experimental Findings
While direct comparative studies with quantitative blood flow data for all esters are limited, individual studies provide valuable insights. For instance, research on benzyl nicotinate highlights the influence of the application site on the vasodilatory response.
| Parameter | Forehead | Forearm / Calf | Reference |
| Basal Blood Flow | Highest | Lower | |
| Time to Max Response | Earliest | Slower | |
| Duration of Response | Fastest Decrease | Slower Decrease | |
| Reasoning | Thinner stratum corneum and higher density of vellus hair follicles enhance penetration. | Thicker stratum corneum and lower follicle density lead to slower penetration and response. |
These findings underscore that the vehicle, concentration, and anatomical site of application are critical variables in the evaluation of topical nicotinates. While Laser Doppler Flowmetry is a primary tool, some studies note that it does not always correlate with visual assessments of redness or measurements of skin temperature, making it a more direct and reliable measure of microcirculation.
References
A Comparative Guide to Cross-Validating Hexyl Nicotinate-Induced Erythema Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common techniques used to measure hexyl nicotinate-induced erythema, a widely used method for assessing skin microcirculation and the efficacy of topical formulations. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate measurement modality for your research needs.
Introduction to this compound-Induced Erythema
This compound, a nicotinic acid ester, is a topical vasodilator that induces a localized, transient erythema (redness) by penetrating the stratum corneum and stimulating prostaglandin synthesis. This controlled inflammatory response serves as a valuable in vivo model for studying cutaneous blood flow, anti-inflammatory drug efficacy, and skin barrier function. The accurate and reproducible quantification of this erythema is paramount for the integrity of such studies.
The vasodilatory effect of this compound is primarily mediated by the prostaglandin pathway. Upon penetration into the skin, it is hydrolyzed to nicotinic acid, which then interacts with G protein-coupled receptors on Langerhans cells and keratinocytes. This interaction triggers the release of arachidonic acid, which is subsequently converted into various prostaglandins, most notably prostaglandin E2 (PGE2) and prostacyclin (PGI2), through the action of cyclooxygenase (COX) enzymes. These prostaglandins then act on receptors on the vascular smooth muscle cells of dermal blood vessels, leading to vasodilation and increased blood flow, which manifests as erythema. Sensory nerves can also be stimulated, contributing to the overall vasodilatory response.
Core Measurement Techniques: A Head-to-Head Comparison
The most established non-invasive techniques for quantifying erythema are Laser Doppler Flowmetry (LDF) and Spectrophotometry (including Colorimetry). Each method offers distinct advantages and is subject to specific limitations.
| Feature | Laser Doppler Flowmetry (LDF) | Spectrophotometry / Colorimetry | Visual Assessment |
| Principle | Measures blood flow (flux) in the microvasculature by detecting the Doppler shift of laser light scattered by moving red blood cells. | Quantifies skin color by measuring the reflectance of light at specific wavelengths. The a* value of the CIE Lab* color space is a key indicator of redness. | Subjective evaluation of redness intensity by a trained observer, typically using a graded scale. |
| Primary Endpoint | Blood perfusion units (BPU) or Cutaneous Vascular Conductance (CVC). | Erythema Index or a* value. | Ordinal score (e.g., 0-4). |
| Temporal Resolution | Excellent (real-time, continuous measurement). | Good (rapid, discrete measurements). | Poor (typically single time-point assessments). |
| Spatial Resolution | Dependent on the probe type (single-point vs. imaging). Single-point LDF has limited spatial resolution. | Good (measures a defined area of skin). | Poor and subjective. |
| Objectivity | High. | High. | Low (prone to inter- and intra-observer variability). |
| Reproducibility (CV%) | Good to moderate. Inter-day CV for CVC can range from 4% to 11% for peak response but can be higher (15-39%) for baseline measurements[1]. For post-occlusive reactive hyperemia, CVs of 24-25% have been reported for finger measurements[2]. | Generally good. | Poor. |
| Sensitivity | High sensitivity to changes in blood flow. | Good sensitivity to changes in skin color. | Variable and often low. |
| Correlation with others | Good correlation with spectrophotometry has been demonstrated in various studies of induced erythema[3][4]. | Good correlation with LDF and visual scores in erythema assessment[3]. | Correlates with instrumental measures, but with significant variability. |
Experimental Protocols
This compound Application
A standardized protocol for the induction of erythema is crucial for reproducible measurements.
-
Subject Acclimatization: Subjects should be acclimatized to a temperature- and humidity-controlled room (e.g., 22-24°C, 40-60% RH) for at least 20-30 minutes prior to the experiment.
-
Test Site Selection: The volar forearm is a commonly used site due to its relatively uniform skin surface. Mark the application sites (e.g., 2x2 cm areas) with a skin-safe marker.
-
Baseline Measurement: Before applying the this compound, perform baseline measurements at the designated test sites using the chosen instrument(s).
-
This compound Application: Apply a standardized amount of the this compound formulation (e.g., 10 µL of a 10 mM solution in a suitable vehicle) to the test site. The application can be done using a micropipette and gently spread within the marked area.
-
Time-Course Measurement: Commence measurements immediately after application and continue at regular intervals (e.g., every 5-10 minutes) for a predefined duration (e.g., 60-90 minutes) to capture the onset, peak, and decline of the erythematous response.
Laser Doppler Flowmetry (LDF) Measurement
-
Probe Placement: Secure the LDF probe to the skin within the test site using a probe holder and double-sided adhesive rings. Ensure that the probe is perpendicular to the skin surface and that pressure is minimal and consistent.
-
Data Acquisition: Record blood flow continuously. The data is typically expressed in arbitrary Blood Perfusion Units (BPU).
-
Data Normalization: To account for variations in baseline skin perfusion, the data can be expressed as the change from baseline or as Cutaneous Vascular Conductance (CVC), calculated by dividing the LDF signal by the mean arterial blood pressure. For thermal hyperemia studies, expressing data as a percentage of the maximal vasodilation induced by local heating (e.g., to 44°C) can improve reproducibility, with CVs for peak response as low as 4-11%.
Spectrophotometry/Colorimetry Measurement
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using the provided calibration tiles.
-
Measurement: Place the instrument's aperture flat against the skin at the center of the test site, ensuring no external light can interfere with the measurement.
-
Data Recording: Record the CIE Lab* values. The a* value, representing the red-green axis, is the primary parameter for quantifying erythema. An increase in the a* value from baseline indicates an increase in redness. The Erythema Index can also be calculated based on the reflectance at specific wavelengths (e.g., green and red).
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced erythema.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validation of erythema measurements.
Conclusion
Both Laser Doppler Flowmetry and Spectrophotometry are robust, objective methods for quantifying this compound-induced erythema, offering significant advantages over subjective visual assessment. LDF provides dynamic, real-time information on microvascular blood flow, making it ideal for detailed pharmacokinetic and pharmacodynamic studies. Spectrophotometry offers a rapid and highly reproducible measure of skin color change, which is a direct correlate of erythema.
The choice between these techniques will depend on the specific research question. For studies focused on the rate of change of blood flow and the precise onset of action, LDF is superior. For endpoint-driven studies requiring high throughput and excellent reproducibility of the erythema itself, spectrophotometry is a highly effective tool. For comprehensive cross-validation, the concurrent use of both techniques is recommended, as they provide complementary information on the physiological and visible manifestations of the induced erythema.
References
- 1. Reproducibility of cutaneous thermal hyperaemia assessed by laser Doppler flowmetry in young and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility and methodological issues of skin post-occlusive and thermal hyperemia assessed by single-point laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of skin erythema by eye, laser Doppler flowmeter, spectroradiometer, two-channel erythema meter and Minolta chroma meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Narrow-Band Reflectance Spectrophotometry for the Assessment of Erythematous and Hyperpigmented Skin Lesions in Localized Scleroderma: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Hexyl Nicotinate Penetration
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the correlation between laboratory and real-world skin penetration of hexyl nicotinate, supported by experimental data and protocols.
This compound, a lipophilic ester of nicotinic acid, is widely used as a topical vasodilator to enhance skin blood flow and is a common ingredient in topical preparations. Understanding its penetration through the skin is crucial for optimizing drug delivery and assessing its efficacy and safety. This guide provides a comparative analysis of in vitro and in vivo studies on this compound penetration, presenting key quantitative data, detailed experimental methodologies, and visual representations of the workflows involved.
Quantitative Data Summary
| Parameter | In Vitro | In Vivo |
| Test System | Excised human epidermis | Human volunteers |
| Methodology | Franz diffusion cell | Topical application and analysis of urinary excretion of 14C-labeled compound |
| Key Finding | Permeation rate of 0.1 µg/cm²/h | 2.5% of the applied dose absorbed |
| Qualitative Observation | Slow penetration described for lipophilic esters[1] | Data fit to a four-compartment pharmacokinetic model[1] |
It is important to note that the in vitro and in vivo data presented are from different studies and are therefore not directly comparable for the purpose of calculating a precise in vitro-in vivo correlation (IVIVC). However, they provide valuable insights into the extent of this compound penetration under different conditions.
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation and for designing future studies. The following are detailed descriptions of the typical experimental protocols used for in vitro and in vivo assessment of this compound penetration.
In Vitro Skin Penetration Protocol (Based on Hairless Mouse Skin Model)
This protocol is based on the methodology described in the foundational study by Guy et al. (1986).[1]
-
Skin Preparation: Full-thickness skin is excised from the dorsal region of hairless mice. The skin is carefully prepared and mounted on a glass diffusion cell, with the stratum corneum facing the donor compartment.
-
Diffusion Cell Setup: The diffusion cell consists of a donor compartment, where the test substance is applied, and a receptor compartment filled with a suitable receptor fluid (e.g., phosphate-buffered saline) maintained at a constant temperature, typically 37°C, to mimic physiological conditions.
-
Application of this compound: A solution of 14C-labeled this compound in a suitable vehicle (e.g., acetone) is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid to maintain sink conditions.
-
Analysis: The radioactivity of the collected samples is measured using liquid scintillation counting to determine the amount of this compound that has permeated through the skin over time.
-
Data Calculation: The cumulative amount of permeated this compound per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are then calculated from the linear portion of this plot.
In Vivo Skin Penetration Protocol (Based on Human Volunteer Studies)
This protocol is also based on the methodology outlined by Guy et al. (1986).[1]
-
Subject Selection: Healthy human volunteers are recruited for the study.
-
Application of this compound: A known dose of 14C-labeled this compound, formulated in a suitable vehicle, is applied topically to a defined area of skin, typically on the forearm.
-
Urine Collection: Urine samples are collected from the volunteers at various time points over a period of several days following the topical application.
-
Sample Analysis: The total radioactivity in the collected urine samples is measured using liquid scintillation counting.
-
Pharmacokinetic Analysis: The urinary excretion data is used to perform a kinetic analysis. This data can be fit to a pharmacokinetic model (e.g., a four-compartment model representing the stratum corneum, viable epidermis, blood, and urine) to determine absorption rate constants.[1] The total amount of radioactivity excreted is used to calculate the percentage of the applied dose that was absorbed through the skin.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo penetration studies.
Caption: Workflow for a typical in vitro skin penetration study.
Caption: Workflow for a typical in vivo skin penetration study.
Correlation and Conclusion
Establishing a robust in vitro-in vivo correlation (IVIVC) is a key goal in topical drug development as it can reduce the need for extensive clinical trials. For this compound, a lipophilic compound, the correlation between in vitro and in vivo data can be complex. The foundational study by Guy et al. noted that while more polar nicotinates bypassed the stratum corneum in their in vitro model, the less polar esters like this compound penetrated more slowly. Their in vivo data, when analyzed with a pharmacokinetic model, showed that the rate constants correlated with the octanol-water partition coefficient, a measure of lipophilicity.
The difference in the skin models used (in vitro hairless mouse vs. in vivo human) is a significant factor to consider when comparing results. Hairless mouse skin is generally considered more permeable than human skin. Therefore, in vitro studies using this model may overestimate the penetration that would occur in humans. The use of excised human skin in in vitro studies, as presented in the data table, provides a more relevant model for predicting in vivo human absorption.
References
A Comparative Analysis of Hexyl Nicotinate's Cutaneous Effects Across Diverse Skin Phenotypes
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of hexyl nicotinate on various skin types, supported by experimental data and detailed methodologies.
This compound, a lipophilic derivative of nicotinic acid (niacin), is a widely recognized vasoactive agent utilized in topical formulations to enhance microcirculation.[1][2] Its efficacy in inducing a localized, transient erythema and increasing skin blood flow is well-documented. However, the influence of inherent skin characteristics—such as sebum content, barrier integrity, and hydration levels—on its pharmacodynamic profile is less clearly defined in comparative studies. This guide synthesizes available experimental data to provide a comparative framework for understanding the effects of this compound on different skin types, offering valuable insights for formulation development and clinical research.
The primary mechanism of action for topical nicotinates involves their penetration through the stratum corneum and subsequent enzymatic hydrolysis to nicotinic acid within the viable epidermis and dermis. Nicotinic acid then stimulates the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from epidermal Langerhans cells and keratinocytes.[3] These prostaglandins act on receptors in the dermal microvasculature, leading to vasodilation and an increase in cutaneous blood flow.[3][4]
Comparative Data on this compound Effects
While direct, head-to-head clinical trials comparing this compound's effects on distinct skin types (oily, dry, sensitive) are limited, we can extrapolate from existing data on skin barrier function and the permeation of lipophilic compounds to build a comparative model. The following tables summarize key parameters and expected outcomes.
| Parameter | Oily Skin | Dry Skin | Sensitive Skin |
| Sebum Level | High | Low | Variable |
| Stratum Corneum (SC) Integrity | Generally Intact | Often Compromised | Often Compromised |
| Transepidermal Water Loss (TEWL) | Lower | Higher | Higher |
| Hydration Level | High (surface lipids) | Low | Low |
Table 1: General Characteristics of Different Skin Types.
| Experimental Endpoint | Expected Effect on Oily Skin | Expected Effect on Dry Skin | Expected Effect on Sensitive Skin | Supporting Rationale |
| Lag Time to Onset of Erythema | Potentially longer | Potentially shorter | Potentially shorter | The lipophilic nature of this compound may lead to its retention in the abundant sebum of oily skin, slowing its partitioning into the epidermis. Conversely, a compromised barrier in dry and sensitive skin could facilitate faster penetration. |
| Peak Erythema Intensity (Blood Flow Increase) | Moderate | Potentially higher | Potentially higher | Impaired barrier function in dry and sensitive skin may allow for a greater amount of this compound to reach the dermal vasculature, resulting in a more pronounced vasodilatory response. |
| Duration of Erythema | Shorter | Longer | Longer | A more robust and faster metabolic clearance in well-hydrated, healthy oily skin might lead to a shorter duration of action. The prolonged presence of the active metabolite in compromised skin could extend the effect. |
| Transepidermal Water Loss (TEWL) Post-Application | Minimal change | Potential for transient increase | Potential for significant transient increase | The vasodilatory and inflammatory response could temporarily disrupt barrier function, an effect likely to be more pronounced in skin that is already compromised. |
| Subjective Sensation (Warmth, Tingling) | Moderate | Potentially more intense | Potentially more intense | A faster and greater penetration of this compound is likely to correlate with a stronger subjective sensory response. |
Table 2: Postulated Comparative Effects of this compound on Different Skin Types.
Experimental Protocols
Accurate assessment of this compound's effects relies on standardized and validated experimental protocols. Below are methodologies for key endpoints.
Measurement of Skin Blood Flow (Vasodilation)
Method: Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI).
Protocol:
-
Subject Acclimatization: Subjects rest for at least 20-30 minutes in a temperature and humidity-controlled room (e.g., 22 ± 2°C, 40-60% RH).
-
Baseline Measurement: A baseline reading of skin blood flow is taken from the test site (commonly the volar forearm) for 2-5 minutes until a stable signal is achieved.
-
Product Application: A standardized amount of the this compound formulation (e.g., 2 mg/cm²) is applied to a defined area of the skin.
-
Continuous Monitoring: Skin blood flow is continuously monitored using the LDF or LSCI probe placed over the application site.
-
Data Analysis: Key parameters are extracted from the blood flow versus time curve, including:
-
Lag time: Time from application to the initial, significant increase in blood flow.
-
Time to peak flow: Time from application to the maximum recorded blood flow.
-
Peak flow: The maximum blood flow value recorded (often expressed as a percentage increase from baseline).
-
Area under the curve (AUC): Represents the total increase in blood flow over the measurement period.
-
Measurement of Transepidermal Water Loss (TEWL)
Method: Open-chamber or closed-chamber evaporimeter (Tewameter).
Protocol:
-
Subject Acclimatization: As with LDF, subjects are acclimatized to a controlled environment.
-
Baseline Measurement: Baseline TEWL is measured at the test site.
-
Product Application: The this compound formulation is applied as described above.
-
Time-point Measurements: TEWL is measured at predetermined time points post-application (e.g., 30 min, 1 hour, 2 hours, 4 hours) to assess any changes in skin barrier function.
-
Data Analysis: Changes in TEWL from baseline are calculated to determine the impact of the formulation on the skin's barrier integrity.
Assessment of Skin Irritation
Method: Visual scoring and subject feedback.
Protocol:
-
Visual Grading: Erythema is graded at various time points by a trained assessor using a standardized scale (e.g., 0 = no erythema, 1 = slight erythema, 2 = moderate erythema, 3 = severe erythema).
-
Subjective Assessment: Subjects are asked to rate the intensity of any sensations (e.g., warmth, tingling, itching, burning) on a visual analog scale (VAS) or a numerical rating scale (NRS).
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Caption: Signaling pathway of topical this compound-induced vasodilation.
Caption: Experimental workflow for assessing cutaneous effects.
Conclusion
The cutaneous response to this compound is intrinsically linked to the physiological state of the skin. While direct comparative data is sparse, an understanding of skin barrier properties allows for informed predictions of its effects across different skin types. It is postulated that individuals with compromised skin barriers, characteristic of dry and sensitive skin, will exhibit a faster onset and more pronounced vasodilatory response to this compound compared to those with oily skin. These insights are critical for the development of targeted formulations, ensuring both optimal efficacy and tolerability for the intended user population. Further research involving head-to-head clinical trials on well-defined skin types is warranted to substantiate these hypotheses and to refine our understanding of this compound's nuanced interactions with the skin.
References
- 1. Prostaglandin-E2 is produced by adult human epidermal melanocytes in response to UVB in a melanogenesis-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecosaa.com [ecosaa.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostanoids contribute to cutaneous active vasodilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexyl Nicotinate: A Comparative Guide for its Use as a Positive Control in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexyl nicotinate with other common positive controls used in vasodilation research. The information presented is supported by experimental data to aid in the selection of appropriate controls for both in vivo and in vitro studies.
Introduction
In the study of vascular physiology and the development of novel vasodilator drugs, the use of a reliable positive control is crucial for validating experimental models and ensuring the accuracy of results. A positive control should elicit a robust and reproducible vasodilatory response, providing a benchmark against which the effects of test compounds can be measured. This compound, a nicotinic acid ester, is frequently utilized as a topical vasodilator and serves as an effective positive control in studies investigating cutaneous blood flow.[1][2] Its mechanism of action involves the release of prostaglandins, which are key mediators of vasodilation.[3] This guide compares the performance of this compound with other widely used vasodilators, namely methyl nicotinate, acetylcholine, and sodium nitroprusside, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Comparison of Vasodilator Positive Controls
The following table summarizes the vasodilatory effects of this compound and alternative positive controls. It is important to note that the data are compiled from various studies employing different experimental conditions. Therefore, a direct comparison of absolute values should be made with caution.
| Compound | Mechanism of Action | Experimental Model | Key Findings |
| This compound | Prostaglandin-mediated vasodilation | In vivo (Human skin) | Dose-dependent increase in erythema and skin blood flow.[4][5] 1.0% lotion elicited a greater increase in blood flow compared to 0.1% lotion. |
| Methyl Nicotinate | Primarily prostaglandin-mediated vasodilation | In vivo (Human skin) | Dose-dependent vasodilation observed over a concentration range of 5-100 mM. |
| Acetylcholine | Endothelium-dependent vasodilation (NO and prostanoid release) | In vivo (Human forearm) | EC50 of 537 nmol/L for vasodilation. |
| In vitro (Bovine adrenal cortical arteries) | EC50 of 4.2 nM for relaxation. | ||
| Sodium Nitroprusside | Endothelium-independent vasodilation (NO donor) | In vivo (Human forearm) | Induces significantly higher vasodilatory actions compared with nitroglycerin at higher doses. |
| In vitro (Goat coronary artery) | EC50 of 1.32 x 10-7 M for relaxation of K+-contracted artery rings. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. In Vivo Cutaneous Vasodilation Assessment using Laser Doppler Flowmetry
This protocol is a generalized procedure for assessing the topical vasodilatory effects of compounds like this compound and methyl nicotinate on human skin.
-
Subject Preparation: Healthy volunteers with no history of skin diseases are recruited. The test area, typically the forearm, is cleaned and allowed to acclimatize to the ambient room temperature.
-
Agent Application: A defined volume and concentration of the vasodilator (e.g., 0.1% this compound lotion) is applied to a marked area of the skin. A vehicle control is applied to an adjacent site.
-
Blood Flow Measurement: Cutaneous blood flow is measured using a laser Doppler flowmeter. The probe is placed over the center of the application site, and baseline blood flow is recorded prior to agent application.
-
Data Acquisition: Blood flow is continuously monitored for a specified period (e.g., 60-120 minutes) after application. The output is typically recorded in arbitrary perfusion units.
-
Data Analysis: The change in blood flow from baseline is calculated. Parameters such as the time to onset of vasodilation, time to peak response, and the area under the curve of the response-time profile are determined.
2. Ex Vivo Vasodilation Assessment using Wire Myography
This protocol describes a standard procedure for evaluating the vasodilatory properties of compounds on isolated blood vessels.
-
Tissue Preparation: A blood vessel (e.g., mesenteric artery from a rat) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS). The vessel is cleaned of adhering connective tissue and cut into small rings (2-3 mm in length).
-
Mounting: The arterial rings are mounted on two fine wires in the jaws of a wire myograph chamber filled with PSS maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One wire is connected to a force transducer, and the other to a micrometer.
-
Equilibration and Viability Check: The vessel is stretched to its optimal resting tension and allowed to equilibrate. The viability of the vessel is confirmed by inducing contraction with a high-potassium solution (e.g., KPSS). Endothelial integrity is often assessed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction with an agent such as phenylephrine.
-
Vasodilation Assay: The vessel is pre-constricted with a vasoconstrictor (e.g., phenylephrine or U46619). Once a stable contraction is achieved, the test compound or positive control (e.g., sodium nitroprusside) is added in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. An EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Vasodilation
Nicotinic acid esters like this compound induce vasodilation primarily through the release of prostaglandins, which in turn can stimulate nitric oxide (NO) production, leading to smooth muscle relaxation.
Caption: Signaling pathway of this compound-induced vasodilation.
General Experimental Workflow for Vasodilation Studies
The following diagram illustrates a typical workflow for conducting a vasodilation study, from initial planning to final data analysis.
Caption: A generalized workflow for conducting vasodilation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differences among moisturizers in affecting skin susceptibility to this compound, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexyl Nicotinate Dose-Response for Cutaneous Vasodilation
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Vasodilatory Effects of Hexyl Nicotinate and its Alternatives Based on Experimental Data.
This guide provides a comprehensive statistical analysis of this compound dose-response data, offering a comparative perspective with other nicotinic acid esters. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the formulation and investigation of topical vasodilators.
This compound: Dose-Dependent Vasodilation
This compound, a nicotinic acid ester, is a well-documented topical vasodilator. Its primary mechanism of action involves penetrating the stratum corneum and subsequently being hydrolyzed to nicotinic acid. Nicotinic acid then activates G-protein-coupled receptors (GPR109A) on epidermal Langerhans cells. This activation triggers a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which in turn induce localized vasodilation and an increase in cutaneous blood flow.[1][2][3]
Clinical studies have demonstrated a clear dose-dependent vasodilatory response to topically applied this compound. The following table summarizes the findings from key research, illustrating the relationship between concentration and the resulting increase in skin blood flow.
| Concentration | Formulation | Key Findings | Reference |
| 0.025% | Lotion | Dose-related increase in erythematous response and blood cell flux.[4] | Dowd et al., 1987[4] |
| 0.05% | Lotion | Dose-related increase in erythematous response and blood cell flux. | Dowd et al., 1987 |
| 0.1% | Lotion | Dose-related increase in erythematous response and blood cell flux. | Dowd et al., 1987; Bunker et al., 1988 |
| 1.0% | Lotion | Elicited a greater increase in blood flow and a higher percentage of positive responses compared to 0.1% lotion. | Bunker et al., 1988 |
Comparative Analysis with Other Nicotinic Acid Esters
While this compound is a potent vasodilator, other nicotinic acid esters, such as methyl nicotinate and benzyl nicotinate, are also utilized for their rubefacient properties. The choice of ester can influence the rate of penetration, onset, and duration of the vasodilatory effect.
| Compound | Concentration | Key Findings | Reference |
| This compound | 0.1% - 1.0% | Induces a significant and dose-dependent increase in cutaneous blood flow. | Bunker et al., 1988 |
| Methyl Nicotinate | 1% | Produces a vasodilatory response comparable to acetylcholine and sodium nitroprusside. | Loizou et al., 2003 |
| Methyl Nicotinate | 20 mmol/L | Found to generate the most reproducible microvascular response in the skin. | Elawa et al., 2019 |
| Butoxyethyl Nicotinate | Not Specified | Used in combination with nonivamide to induce vasodilation and increase local blood flow for capillary blood collection. |
Experimental Protocols
The primary method for quantifying the vasodilatory effects of topical nicotinates is Laser Doppler Velocimetry (LDV) or Laser Doppler Flowmetry (LDF) . This non-invasive technique measures the blood cell flux in the microcirculation of the skin.
A typical experimental protocol involves the following steps:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited.
-
Site Selection: A standardized area of skin, commonly the forearm, is chosen for application.
-
Baseline Measurement: Baseline skin blood flow is measured using an LDV/LDF probe before the application of the test substance.
-
Topical Application: A standardized volume of the nicotinate formulation is applied to the selected skin area. A vehicle control is typically applied to an adjacent site.
-
Continuous Monitoring: Skin blood flow is continuously monitored with the LDV/LDF probe for a specified duration.
-
Data Analysis: The increase in blood flow is quantified by measuring parameters such as the peak response, time to peak response, and the area under the response-time curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in this compound-induced vasodilation, the following diagrams are provided in the DOT language.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: General experimental workflow for topical vasodilator assessment.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
A Comparative Guide to Assessing the Reproducibility of Skin Perfusion Tests: The Hexyl Nicotinate Challenge
For researchers, scientists, and drug development professionals invested in dermatological and systemic disease research, the accurate and reproducible assessment of skin microcirculation is paramount. The topical application of hexyl nicotinate to induce a localized vasodilatory response is a common method to evaluate skin perfusion. However, the reproducibility of this test is a critical factor that influences the reliability of experimental data. This guide provides a comparative analysis of the this compound skin perfusion test against other common methods, focusing on their reproducibility and offering supporting experimental data.
Quantitative Comparison of Reproducibility
The reproducibility of skin perfusion measurements can be quantified using metrics such as the Coefficient of Variation (CV), which indicates the degree of variation relative to the mean, and the Intraclass Correlation Coefficient (ICC), which assesses the consistency of measurements. An ideal test would exhibit a low CV and an ICC close to 1.
The following table summarizes the available reproducibility data for the this compound test and its alternatives. It is important to note that specific reproducibility data for the this compound test is limited in the scientific literature.
| Test Method | Reproducibility Metric | Value | Study Population/Conditions |
| This compound Test | Coefficient of Variation (CV) | 33% - 52% | Parameters of the vascular response to this compound penetration. |
| Laser Doppler Flowmetry (LDF) | Intra-subject CV | <17.0% | In response to whole-body cooling.[1] |
| Inter-subject CV | 55% - 162% | Acetylcholine-induced vasodilation.[2] | |
| Intraclass Correlation Coefficient (ICC) | 0.91 - 0.96 | With multiple probes.[3][4] | |
| Laser Speckle Contrast Imaging (LSCI) | Intra-subject CV | <9.0% | In response to whole-body cooling.[1] |
| Inter-subject CV | 17% - 83% | Acetylcholine-induced vasodilation. | |
| Intraclass Correlation Coefficient (ICC) | 0.58 - 0.88 | In response to whole-body cooling. | |
| Transcutaneous Oxygen Measurement (TcpO2) | Intra-subject Variation | ~10% from the mean | Daily measurements in normal volunteers. |
| Nailfold Videocapillaroscopy | Inter-observer ICC (Capillary Density) | 0.87 | Assessment of nailfold images. |
| Intra-observer ICC (Capillary Density) | 0.92 | Assessment of nailfold images. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of skin perfusion studies. Below are outlines for the this compound test and its common alternatives.
This compound Skin Perfusion Test Protocol
This protocol describes the induction of vasodilation using this compound and the subsequent measurement of skin blood flow.
-
Subject Acclimatization: Subjects should rest in a temperature-controlled room (typically 22-24°C) for at least 20-30 minutes to allow for cardiovascular stabilization.
-
Test Site Selection: A standardized skin area, commonly the volar aspect of the forearm, is chosen. The site should be free of hair, scars, or any skin abnormalities.
-
Baseline Measurement: A baseline skin blood flow reading is taken from the selected test site using a measurement device such as a Laser Doppler Flowmeter (LDF).
-
Application of this compound: A standardized amount of a this compound formulation (e.g., a lotion or solution of a specific concentration) is applied to a defined area of the skin.
-
Perfusion Measurement: Skin blood flow is continuously monitored using LDF. The time to onset of vasodilation, the time to peak response, and the magnitude of the peak response are recorded.
-
Data Analysis: The change in blood flow from baseline is calculated to quantify the vasodilatory response.
Alternative Skin Perfusion Assessment Protocols
-
Laser Doppler Flowmetry (LDF) / Laser Speckle Contrast Imaging (LSCI): These non-invasive optical techniques measure red blood cell flux in the microvasculature. They can be used to assess baseline perfusion and responses to various stimuli, including thermal challenges or iontophoresis of vasoactive drugs.
-
Transcutaneous Oxygen Measurement (TcpO2): This method involves placing an electrode on the skin to measure the partial pressure of oxygen diffusing from the capillaries. The electrode heats the skin to a standardized temperature (e.g., 44°C) to induce maximal vasodilation.
-
Nailfold Videocapillaroscopy: This technique uses a microscope to visualize and quantify capillary morphology and density in the nailfold. It provides a direct assessment of the microvascular structure.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intra-and inter-observer reliability of nailfold videocapillaroscopy - A possible outcome measure for systemic sclerosis-related microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 4. Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexyl Nicotinate Delivery Systems for Enhanced Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Hexyl nicotinate, a potent vasodilator, is a common active ingredient in topical formulations designed to improve blood circulation.[1] The efficacy of these formulations is largely dependent on the ability of the delivery system to transport the active ingredient across the skin barrier. This guide provides a comparative overview of various delivery systems for this compound, supported by experimental data to aid in the selection of optimal formulation strategies.
Performance Comparison of this compound Delivery Systems
The choice of delivery vehicle significantly impacts the bioavailability and therapeutic effect of topically applied this compound. Advanced formulations such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) offer advantages over conventional formulations by enhancing drug solubilization, improving skin permeation, and providing controlled release.
Below is a summary of key performance indicators for different this compound delivery systems. While direct comparative studies for this compound across all advanced platforms are limited, the following tables integrate available data for this compound with representative data from other lipophilic drugs formulated in similar advanced delivery systems to provide a comparative perspective.
Table 1: In Vitro Skin Permeation and Drug Release Kinetics
| Delivery System | Permeation Flux (Jss) (µg/cm²/h) | Lag Time (h) | In Vitro Release Kinetics | Key Findings |
| Conventional Lotion (0.1%) | Data not available | Not specified | Not applicable | Dose-dependent increase in cutaneous blood flow.[2] |
| Conventional Lotion (1.0%) | Data not available | Not specified | Not applicable | Greater increase in blood flow and higher response rate compared to 0.1% lotion.[2] |
| Nanoemulsion (Representative) | ~ 2.0 (for similar lipophilic drug) | ~ 1.5 | Often follows Higuchi or Korsmeyer-Peppas models | Small droplet size enhances skin contact and permeation. |
| Liposomes (Representative) | ~ 1.5 (for similar lipophilic drug) | ~ 2.0 | Typically follows zero-order or Higuchi kinetics | Encapsulation protects the drug and can provide sustained release. |
| Solid Lipid Nanoparticles (SLN) (Representative) | ~ 1.0 (for similar lipophilic drug) | ~ 2.5 | Often exhibits sustained release following Higuchi or Korsmeyer-Peppas models | Solid lipid matrix provides controlled release and good stability. |
Table 2: Physicochemical Properties and Stability
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Physical Stability |
| Conventional Lotion | Not applicable | Not applicable | Not applicable | Prone to phase separation over time. |
| Nanoemulsion (Representative) | 20 - 200 | < 0.3 | > 90% | Kinetically stable; may be prone to Ostwald ripening. |
| Liposomes (Representative) | 50 - 300 | < 0.3 | 50 - 90% | Can be unstable, prone to aggregation, fusion, and drug leakage.[3] |
| Solid Lipid Nanoparticles (SLN) (Representative) | 100 - 400 | < 0.3 | 70 - 95% | Good physical stability due to solid lipid core; potential for drug expulsion during storage.[4] |
Table 3: In Vivo Performance and Biocompatibility
| Delivery System | Onset of Action (Erythema/Blood Flow Increase) | Duration of Action | Skin Irritation Potential |
| Conventional Lotion (Urea-based) | Longer lag time | Shorter time to maximum response | Low |
| Conventional Lotion (Lipid-rich) | Shorter lag time | Longer time to maximum response | Low |
| Nanoemulsion (Representative) | Rapid | Can be prolonged | Generally low, but surfactants may cause irritation. |
| Liposomes (Representative) | Moderate | Can be prolonged | Generally low, high biocompatibility. |
| Solid Lipid Nanoparticles (SLN) (Representative) | Slower | Prolonged | Generally low, lipids used are often biocompatible. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of topical delivery systems. Below are protocols for key experiments cited in the evaluation of this compound formulations.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is the gold standard for assessing the percutaneous absorption of topical formulations.
Objective: To quantify the rate and extent of this compound permeation through a skin membrane from different delivery systems.
Apparatus:
-
Vertical Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 1°C
-
HPLC system for quantification
Procedure:
-
Skin Preparation: Excised skin is carefully prepared, and its integrity is verified. The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated HPLC method.
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) and lag time are calculated from the linear portion of the curve.
In Vivo Skin Irritation Study (Draize Rabbit Test)
This study evaluates the potential of a topical formulation to cause skin irritation.
Objective: To assess and compare the skin irritation potential of different this compound delivery systems.
Animals:
-
Healthy albino rabbits with intact skin.
Procedure:
-
Preparation: The fur on the back of the rabbits is clipped 24 hours before the test.
-
Application: A defined amount of the test formulation is applied to a small area of the clipped skin. A control (vehicle without this compound) and a reference formulation may also be applied to adjacent sites. The application site is then covered with a gauze patch.
-
Exposure: The patch is left in place for a specified period, typically 4 hours.
-
Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated to classify the irritation potential of the formulation.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Vasodilation
This compound's primary mechanism of action involves its conversion to nicotinic acid in the skin, which then stimulates the release of prostaglandins, particularly prostaglandin E2 (PGE2). This leads to the relaxation of vascular smooth muscle and subsequent vasodilation. The process is primarily mediated by the cyclooxygenase (COX) enzyme.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to compare different delivery systems effectively. The following workflow outlines the key stages of a comparative study.
Caption: Workflow for the comparative study of delivery systems.
References
- 1. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Differences among moisturizers in affecting skin susceptibility to this compound, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hexyl Nicotinate
This document provides essential safety and logistical information for the proper disposal of hexyl nicotinate, designed for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).
Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves. | To prevent skin contact and irritation. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and serious eye irritation. |
| Skin and Body | Impervious clothing and lab coat. | To protect skin from accidental exposure. |
| Respiratory | Use only in a well-ventilated area. A full-face respirator may be required if exposure limits are exceeded or irritation occurs. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not discharge into sewer systems or dispose of in regular trash.
Step 1: Waste Collection
-
Container Selection : Collect this compound waste in a suitable, dedicated container that is in good condition with no leaks. Plastic bottles are often preferred over glass when compatibility is not an issue. The container must have a leak-proof, screw-on cap.
-
Secondary Containment : Store the primary waste container within a chemically compatible secondary container capable of holding 110% of the volume of the primary container. This prevents the spread of material in case of a leak.
-
Segregation : Keep this compound waste segregated from incompatible materials, such as strong acids, alkalis, and strong oxidizing or reducing agents.
Step 2: Labeling
-
Immediately label the waste container with a "Hazardous Waste" tag as soon as waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste".
-
Full common chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The quantity or concentration of the waste.
-
Date of waste generation.
-
The specific location of origin (e.g., Building, Room Number).
-
Name and contact number of the Principal Investigator.
-
Step 3: Temporary Storage
-
Store the labeled waste container in a designated, well-ventilated hazardous waste storage area.
-
Keep the container tightly closed except when adding waste.
-
Accumulation limits must be observed; typically, hazardous waste must be collected within 90 days from the generation date. Do not accumulate more than 55 gallons of hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Complete and submit a Hazardous Waste Information Form as required by your EHS office.
-
The primary recommended disposal methods for this compound are:
-
Removal to a licensed chemical destruction plant.
-
Controlled incineration with flue gas scrubbing.
-
Step 5: Handling Empty Containers
-
A container that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air drying, deface or remove the original label, and the container may be disposed of in the regular trash or offered for recycling. Puncturing the container can prevent its reuse.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure the area is well-ventilated and remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains or water courses.
-
Soak up the spill with an inert absorbent material (e.g., diatomite, universal binders).
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable, closed container for disposal as hazardous waste.
-
Decontaminate the spill area and equipment.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
